Product packaging for Amino-PEG36-Boc(Cat. No.:)

Amino-PEG36-Boc

Cat. No.: B8006579
M. Wt: 1731.1 g/mol
InChI Key: VQIKSIBGGJJEHI-UHFFFAOYSA-N
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Description

Amino-PEG36-Boc is a useful research compound. Its molecular formula is C79H159NO38 and its molecular weight is 1731.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H159NO38 B8006579 Amino-PEG36-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H159NO38/c1-79(2,3)118-78(81)4-6-82-8-10-84-12-14-86-16-18-88-20-22-90-24-26-92-28-30-94-32-34-96-36-38-98-40-42-100-44-46-102-48-50-104-52-54-106-56-58-108-60-62-110-64-66-112-68-70-114-72-74-116-76-77-117-75-73-115-71-69-113-67-65-111-63-61-109-59-57-107-55-53-105-51-49-103-47-45-101-43-41-99-39-37-97-35-33-95-31-29-93-27-25-91-23-21-89-19-17-87-15-13-85-11-9-83-7-5-80/h4-77,80H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKSIBGGJJEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H159NO38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1731.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amino-PEG36-Boc: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Amino-PEG36-Boc, a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 1731.09 g/mol [1][2][3]
Molecular Formula C₇₉H₁₅₉NO₃₈[1][4]
Synonyms Amino-PEG36-t-butyl ester, H2N-PEG36-CH2CH2COOtBu

Role in PROTAC Synthesis

This compound serves as a PEG-based linker for the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively target and degrade specific proteins. They consist of two distinct ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.

The structure of this compound is designed for this purpose. It is a monodisperse polyethylene glycol (PEG) crosslinker. One end features a primary amine group that can react with carbonyls, while the other end has a tert-butyl ester-protected propionic acid. This tert-butyl ester group can be removed using trifluoroacetic acid (TFA), exposing a carboxylic acid that can then react with an amine to form a stable amide bond. The hydrophilic PEG chain enhances the solubility of the resulting PROTAC molecule in aqueous environments.

Experimental Workflow: PROTAC Synthesis

The general workflow for utilizing this compound in the synthesis of a PROTAC can be visualized as a two-step process. First, the exposed amine of the linker is conjugated to one of the ligands. Subsequently, the Boc protecting group is removed to allow for the conjugation of the second ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Second Ligand Conjugation A This compound C Conjugation Reaction (e.g., Amide Bond Formation) A->C B Ligand 1 (e.g., for E3 Ligase) B->C D Intermediate 1: Ligand 1-PEG36-Boc C->D E Deprotection (TFA) D->E F Intermediate 2: Ligand 1-PEG36-COOH E->F H Conjugation Reaction (e.g., Amide Bond Formation) F->H G Ligand 2 (for Target Protein) G->H I Final PROTAC Molecule H->I

A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Key Experimental Protocol: Deprotection of the Boc Group

A critical step in the use of this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the terminal carboxylic acid.

Objective: To deprotect the Boc-protected carboxylic acid on the PEG linker.

Materials:

  • Ligand 1-PEG36-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the Ligand 1-PEG36-Boc conjugate in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution. The exact concentration and reaction time will depend on the specific substrate and should be optimized.

  • Allow the reaction to proceed at room temperature, typically for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Further dry the resulting product under high vacuum to remove any residual TFA.

  • The deprotected product, Ligand 1-PEG36-COOH, can then be used in the subsequent conjugation step without further purification, or it can be purified as needed.

Signaling Pathway Context: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers like this compound hijack the cell's natural protein degradation machinery. The following diagram illustrates the general mechanism of action.

Ubiquitin_Proteasome_Pathway cluster_cellular_machinery Cellular Machinery cluster_protac_action PROTAC Action E3 E3 Ubiquitin Ligase Ternary Ternary Complex: E3-PROTAC-Target E3->Ternary binds Prot Proteasome PROTAC PROTAC Molecule PROTAC->Ternary binds Target Target Protein Target->Ternary binds Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub_Target->Prot Degradation

The mechanism of action for a PROTAC, which induces the degradation of a target protein.

References

An In-depth Technical Guide to Amino-PEG36-Boc: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides a comprehensive overview of Amino-PEG36-Boc, a heterobifunctional polyethylene glycol (PEG) linker. While specific experimental data for a PEG linker with precisely 36 units (PEG36) is not extensively documented in publicly available literature, this guide extrapolates from the well-established principles and data of the broader class of Boc-protected amino-PEG reagents. These molecules are critical tools in biomedical research and drug development, serving as flexible, hydrophilic spacers to connect molecules of interest. This document is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques.

Structure and Core Properties

This compound is a linear molecule composed of three key functional parts:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[1][2] It is stable under many reaction conditions but can be readily removed under mild acidic conditions to yield a primary amine.[3][4][5]

  • A Polyethylene Glycol (PEG) Spacer: The PEG chain consists of 36 repeating ethylene glycol units. This hydrophilic spacer enhances the solubility and stability of the conjugated molecule, improves pharmacokinetic properties, and can reduce the immunogenicity of peptides and proteins.

  • A Terminal Functional Group: While the name "this compound" implies two amino groups (one free, one protected), it is more commonly a heterobifunctional linker with a different reactive group at the other end. For the purpose of this guide, we will focus on the common variant, Boc-NH-PEG36-COOH , which possesses a terminal carboxylic acid. This group can be activated for conjugation to amine-containing molecules.

Chemical Structure

The generalized structure of Boc-NH-PEGn-COOH is shown below:

Where 'Boc' is the tert-butyloxycarbonyl group and 'n' for this compound is 36.

Physicochemical Properties

The following table summarizes the key physicochemical properties of a representative long-chain Amino-PEG-Boc derivative.

PropertyValueSource/Comment
Synonyms N-Boc-amido-PEG36-acidGeneral nomenclature for this class of compounds.
Molecular Formula C₈₅H₁₆₉NO₄₀ (Calculated for n=36)Based on the chemical structure with 36 PEG units.
Molecular Weight ~1789 g/mol (Calculated for n=36)The exact molecular weight can vary slightly depending on the polydispersity of the PEG chain.
Appearance White to off-white solid or viscous oilTypical appearance for PEG derivatives.
Solubility Soluble in water and most organic solventsThe PEG chain imparts high aqueous solubility.
Purity Typically ≥95%As determined by HPLC or NMR. Purity is a critical parameter for bioconjugation reactions.
Storage Conditions Store at -20°C, keep dry and avoid sunlight.Recommended for long-term stability and to prevent degradation.

Chemical Reactivity and Experimental Protocols

The utility of this compound lies in its ability to be sequentially deprotected and conjugated. The two main reactions are the deprotection of the Boc group and the coupling of the carboxylic acid.

Boc Group Deprotection

The Boc group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA). This reaction releases the free amine, carbon dioxide, and isobutylene.

  • Dissolution: Dissolve the Boc-NH-PEG36-COOH compound in a suitable solvent such as dichloromethane (DCM).

  • Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The resulting ammonium trifluoroacetate salt can be used directly in some cases or neutralized with a mild base (e.g., triethylamine or DIPEA) and purified by methods such as silica gel chromatography or reverse-phase HPLC.

G cluster_workflow Boc Deprotection Workflow start Boc-NH-PEG-COOH in DCM add_tfa Add 20-50% TFA in DCM start->add_tfa Step 1 react Stir at Room Temp (30-60 min) add_tfa->react Step 2 evaporate Evaporate Solvent & TFA react->evaporate Step 3 result H₂N-PEG-COOH (TFA Salt) evaporate->result Step 4

Caption: A typical workflow for the acid-catalyzed deprotection of a Boc-protected amine.

Carboxylic Acid Conjugation

The terminal carboxylic acid can be coupled to primary amines on proteins, peptides, or other molecules using carbodiimide chemistry, typically involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like N-hydroxysuccinimide (NHS).

  • Activation of Carboxylic Acid:

    • Dissolve Boc-NH-PEG36-COOH in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

    • Add a 5 to 10-fold molar excess of N-hydroxysuccinimide (NHS).

    • Add a 5 to 10-fold molar excess of EDC.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Protein:

    • Dissolve the target protein in a suitable reaction buffer (e.g., PBS, pH 7.2-8.0). The buffer must be amine-free (e.g., no Tris).

    • Add the activated Boc-NH-PEG36-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the PEG linker over the protein is common.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to consume any unreacted NHS-ester.

    • Purify the PEGylated protein conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and reaction byproducts.

G cluster_pathway EDC/NHS Amine Coupling Pathway peg_cooh Boc-PEG-COOH activated_intermediate O-acylisourea (unstable) peg_cooh->activated_intermediate + edc EDC edc->activated_intermediate nhs NHS nhs_ester Boc-PEG-NHS Ester (semi-stable) activated_intermediate->nhs_ester + NHS conjugate Boc-PEG-NH-Protein nhs_ester->conjugate + Protein-NH₂ protein Protein-NH₂

Caption: Reaction pathway for the activation of a carboxylic acid with EDC and NHS for subsequent amine coupling.

Applications in Research and Drug Development

The unique properties of Amino-PEG-Boc linkers make them valuable in several advanced applications.

  • Drug Delivery: These linkers are used to attach drugs to targeting ligands or to create stealth nanoparticles that can evade the immune system, thereby increasing circulation half-life.

  • Bioconjugation: They serve as flexible spacers to attach fluorescent dyes, biotin, or other labels to proteins and antibodies without significantly altering their biological activity.

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Surface Modification: Surfaces of medical devices or biosensors can be functionalized with PEG to reduce non-specific protein binding and improve biocompatibility.

G cluster_drug_delivery Role of PEG Linker in Antibody-Drug Conjugates (ADCs) antibody Targeting Antibody (e.g., anti-cancer) linker Amino-PEG-Boc (as Linker) antibody->linker Conjugated to adc Antibody-Drug Conjugate (ADC) linker->adc Forms drug Cytotoxic Drug drug->linker Conjugated to

Caption: The logical assembly of an Antibody-Drug Conjugate (ADC) using a PEG linker.

Conclusion

This compound, as a member of the heterobifunctional Boc-protected PEG linker family, is an indispensable tool in modern biotechnology and medicine. Its well-defined structure provides a hydrophilic spacer that enhances the properties of bioconjugates, while the orthogonal protecting group strategy allows for controlled, sequential conjugation reactions. The protocols and principles outlined in this guide provide a foundation for the effective use of these reagents in a variety of research and development applications, from fundamental bioconjugation to the creation of sophisticated therapeutic agents.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the field of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers. Its acid-labile nature allows for controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics. This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1][] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[3][4] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[5]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies. This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Boc Protection (Boc)₂O, PEG-400Room Temp0.5 - 2>90
(Boc)₂O, DIPEA, DCMRoom Temp3High
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2High
4M HCl in DioxaneRoom Temp0.5 - 2High
50% TFA in DCMRoom Temp0.4>95

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.

ReagentConcentrationSolventTime (min)Product Purity (%)Reference(s)
TFA50%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.

Protecting GroupCleavage ConditionStabilityCommon ApplicationsReference(s)
Boc Strong Acid (e.g., TFA, HF)Stable to bases and nucleophilesSolid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs
Fmoc Base (e.g., Piperidine)Stable to acidsSolid-phase peptide synthesis (Fmoc/tBu strategy)

Table 3: Comparison of Boc and Fmoc Protecting Groups. This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues like tryptophan or methionine, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol for Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., DCC/HOBt, HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.

Boc_Protection_Mechanism Mechanism of Boc Protection Amine R-PEG-NH₂ Intermediate [R-PEG-NH₂(Boc)]⁺ O⁻-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-PEG-NH-Boc Intermediate->ProtectedAmine Deprotonation Byproducts t-BuOH + CO₂ Intermediate->Byproducts Breakdown Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection ProtectedAmine R-PEG-NH-Boc Protonated R-PEG-NH-Boc(H)⁺ ProtectedAmine->Protonated TFA H⁺ (from TFA) TFA->Protonated Protonation CarbamicAcid R-PEG-NH-COOH Protonated->CarbamicAcid Loss of tert-butyl cation tertButyl tert-Butyl Cation Protonated->tertButyl DeprotectedAmine R-PEG-NH₃⁺ CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 ADC_Synthesis_Workflow General Workflow for ADC Synthesis using a Boc-Protected PEG Linker cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final Conjugation and Purification Boc_Linker Boc-NH-PEG-X Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Free_Amine_Linker H₂N-PEG-X Deprotection->Free_Amine_Linker Conjugation1 Conjugation Free_Amine_Linker->Conjugation1 Payload Payload-COOH Activation Payload Activation (e.g., NHS ester) Payload->Activation Activated_Payload Payload-NHS Activation->Activated_Payload Activated_Payload->Conjugation1 Linker_Payload Payload-NH-PEG-X Conjugation1->Linker_Payload Conjugation2 Conjugation (e.g., Thiol-Maleimide) Linker_Payload->Conjugation2 Antibody Antibody (mAb) Reduction Partial Reduction of Disulfides Antibody->Reduction Reduced_Antibody mAb-(SH)n Reduction->Reduced_Antibody Reduced_Antibody->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (e.g., HIC, SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (DAR, Purity) Final_ADC->Characterization

References

A Technical Guide to the PEG36 Spacer in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the chemical linker connecting a biological molecule to its payload is a critical determinant of success. Among the most versatile and effective tools in the bioconjugation toolkit is the polyethylene glycol (PEG) spacer. This in-depth guide focuses on the PEG36 spacer, a long, discrete, and hydrophilic linker that has become instrumental in the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its core properties, therapeutic advantages, and detailed experimental applications.

Core Physicochemical Properties of the PEG36 Spacer

The PEG36 spacer is a monodisperse compound, meaning it has a precisely defined length and molecular weight, which is crucial for creating homogenous bioconjugates with reproducible pharmacological profiles.[1] Its structure consists of 36 repeating ethylene glycol units. The table below summarizes the typical properties of a bifunctional Amino-PEG36-acid linker, a common variant used in bioconjugation.

PropertyValueSource(s)
Molecular Weight ~1675.00 g/mol [2][3][4]
Chemical Formula C75H151NO38[2]
Spacer Length (Atoms) 111 atoms
Spacer Length (Å) ~132.7 Å
Purity ≥95-97%
Appearance White/Off-white solid or viscous oil
Solubility Highly soluble in aqueous media, DMSO

The Strategic Advantages of a Long, Hydrophilic Spacer

The unique chemical nature of the PEG36 spacer imparts a cascade of beneficial effects that address key challenges in drug development. Its substantial length and hydrophilicity are central to its function.

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, particularly cytotoxic agents used in ADCs, are highly hydrophobic. This hydrophobicity can lead to aggregation of the final conjugate, compromising its stability, manufacturability, and safety. The long, hydrophilic PEG36 chain effectively creates a hydration shell around the payload, masking its hydrophobicity, improving overall water solubility, and preventing aggregation.

  • Improved Pharmacokinetics (PK) : PEGylation is a well-established strategy for extending the circulation half-life of therapeutic molecules. The hydration shell created by the PEG36 spacer increases the hydrodynamic radius of the bioconjugate. This larger size reduces the rate of renal clearance, leading to a longer half-life in circulation and increased overall drug exposure (Area Under the Curve, or AUC). This prolonged exposure can significantly enhance therapeutic efficacy, especially for targets with low antigen density.

  • Reduced Immunogenicity and Toxicity : The PEG36 spacer can act as a "stealth" agent, shielding the payload and potentially immunogenic epitopes from recognition by the immune system. This masking effect can lower the risk of an anti-drug antibody (ADA) response. Furthermore, by improving solubility and reducing non-specific interactions, the linker minimizes off-target toxicity.

  • Precise Spatial Control : The defined, extended length of the PEG36 spacer provides optimal spatial separation between the biomolecule and the payload. This is critical in applications like PROTACs, where the linker must correctly orient a target protein and an E3 ligase to form a stable and productive ternary complex for protein degradation. In ADCs, it ensures the payload can effectively reach its intracellular target without steric hindrance from the large antibody structure.

  • Enabling Higher Drug-to-Antibody Ratios (DAR) : Attempts to increase the potency of ADCs by attaching more drug molecules (a higher DAR) often fail due to aggregation caused by the hydrophobic payloads. The powerful solubilizing effect of hydrophilic PEG linkers allows for the successful development of ADCs with higher DARs (e.g., DAR8) while maintaining stability and favorable pharmacokinetics.

Benefits of the PEG36 Spacer in Bioconjugates.

Key Applications of the PEG36 Spacer

The advantageous properties of the PEG36 spacer make it a valuable component in several cutting-edge therapeutic and research applications.

  • Antibody-Drug Conjugates (ADCs) : In ADCs, the PEG36 spacer serves as the bridge between a targeting monoclonal antibody and a potent cytotoxic payload. Its primary roles are to enhance the solubility and stability of the ADC, prolong its circulation time to maximize tumor accumulation, and ensure the payload remains securely attached until it reaches the target cell.

  • PROteolysis TArgeting Chimeras (PROTACs) : PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding ligand and the E3-binding ligand is crucial. The length, flexibility, and hydrophilicity of the PEG36 spacer are highly beneficial for stabilizing the key ternary complex, improving cellular permeability, and enhancing the overall degradation efficiency of the PROTAC.

  • Peptide and Oligonucleotide Modification : PEGylation is used to improve the therapeutic properties of peptides by shielding them from proteolytic enzymes, thereby increasing their stability and circulation time. The PEG36 spacer can also be used to attach fluorescent labels or other tags for diagnostic and research applications, with its length helping to minimize steric hindrance and potential quenching effects.

Representative Experimental Protocol: ADC Synthesis via Thiol Conjugation

This section provides a detailed, generalized protocol for conjugating a drug-linker construct to a monoclonal antibody via reduced interchain disulfide bonds. This method targets native cysteine residues, generating free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Chelating Agent: Ethylenediaminetetraacetic acid (EDTA)

  • Drug-Linker Construct: e.g., Maleimide-PEG36-Payload, dissolved in an organic co-solvent like Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: N-acetylcysteine

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system

  • Storage Buffer: PBS, pH 7.4 or similar formulation buffer

Protocol:

  • Antibody Preparation and Reduction a. Buffer exchange the starting mAb into a reaction buffer (e.g., PBS with 1-2 mM EDTA). Adjust the mAb concentration to 5-10 mg/mL. b. Add a freshly prepared solution of the reducing agent (e.g., TCEP) to the antibody solution. A 10-fold molar excess is a common starting point for partial reduction. The precise amount determines the final DAR. c. Incubate the reaction at 37°C for 30-60 minutes to reduce a subset of the interchain disulfide bonds, generating free thiol (-SH) groups. d. Immediately after incubation, remove the excess reducing agent by passing the antibody through a desalting column (e.g., Sephadex G-25) equilibrated with reaction buffer.

  • Conjugation Reaction a. Dissolve the Maleimide-PEG36-Payload in a minimal amount of DMSO. b. Slowly add the drug-linker solution to the reduced antibody solution with gentle mixing. A molar excess of 1.5-fold drug-linker per generated thiol is a typical starting ratio. c. Ensure the final concentration of the organic co-solvent (DMSO) remains below 10% (v/v) to prevent antibody denaturation. d. Allow the reaction to proceed at room temperature for 1-4 hours. The maleimide group on the linker will specifically react with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching a. To stop the reaction and cap any unreacted thiols, add an excess of a quenching reagent like N-acetylcysteine. b. Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC a. Purify the ADC to remove unconjugated drug-linker, quenching reagent, and any aggregates. b. Size-Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller reaction components. c. Buffer exchange the purified ADC into a suitable formulation/storage buffer (e.g., PBS, pH 7.4).

  • Characterization a. Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using a technique such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Reverse-Phase HPLC (RP-HPLC). c. Assess the level of aggregation using SEC.

Workflow for ADC Synthesis via Thiol Conjugation node_step node_step node_material node_material node_qc node_qc node_final node_final A0 Monoclonal Antibody (mAb) A1 1. Antibody Reduction (TCEP or DTT) A0->A1 A2 Reduced mAb (-SH groups exposed) A1->A2 A3 Buffer Exchange (Remove excess reductant) A2->A3 B1 2. Conjugation Reaction (Thiol-Maleimide Coupling) A3->B1 B0 Maleimide-PEG36-Payload B0->B1 C1 3. Quenching (N-acetylcysteine) B1->C1 C2 Crude ADC Mixture C1->C2 D1 4. Purification (Size-Exclusion Chromatography) C2->D1 D2 Purified ADC D1->D2 E1 5. Characterization D2->E1 E2 DAR (HIC-HPLC) Concentration (UV-Vis) Purity (SEC) E1->E2

Workflow for ADC Synthesis via Thiol Conjugation.

Conclusion

The PEG36 spacer is far more than a simple molecular bridge; it is a sophisticated and highly engineered tool that solves fundamental challenges in bioconjugate development. Its ability to enhance solubility, extend pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable component in the design of safer and more effective targeted therapies. For researchers and drug developers, a thorough understanding of the properties and applications of the PEG36 spacer is essential for harnessing its full potential to advance the next generation of biotherapeutics.

References

An In-depth Technical Guide on the Core Mechanism of Action of Amino-PEG36-Boc in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two.[2][3] This guide focuses on a specific and widely used linker component, Amino-PEG36-Boc , detailing its mechanism of action and pivotal role in the efficacy of PROTACs. We will explore the influence of its polyethylene glycol (PEG) chain on ternary complex formation, pharmacokinetics, and overall degradation efficiency, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate core concepts.

The PROTAC Mechanism: A Symphony of Induced Proximity

The fundamental action of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-E3 complex to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle, enabling it to act catalytically at substoichiometric concentrations.

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of this process and is critically influenced by the linker's properties.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC (this compound Linker) POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Transfers Ub to POI Ub Ubiquitin (Ub) Ub->Ternary_Complex E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Proteasome->PROTAC Releases PROTAC (Catalytic Cycle) Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades into

Figure 1: PROTAC Mechanism of Action.

The Role of the Linker: More Than a Spacer

While the two ligands determine specificity, the linker is a critical determinant of a PROTAC's success. Its length, composition, flexibility, and attachment points profoundly influence the stability and geometry of the ternary complex, cellular permeability, and pharmacokinetic properties.

This compound: A Versatile Building Block

This compound is a specific type of linker building block with key features:

  • Amino (-NH2): A primary amine on one end, protected by a Boc group, allows for controlled, sequential conjugation to one of the ligands (typically via amide bond formation after deprotection).

  • PEG36: A long, flexible polyethylene glycol chain consisting of 36 ethylene glycol units.

  • Boc (tert-Butyloxycarbonyl): A protecting group that prevents the amine from reacting prematurely. It is typically removed under acidic conditions (e.g., with TFA) during synthesis.

The other end of the PEG chain is usually functionalized with a reactive group, such as a carboxylic acid, to facilitate conjugation with the second ligand.

Impact of the PEG36 Chain

The PEG36 chain is not merely a passive spacer; its physicochemical properties are integral to the PROTAC's mechanism of action.

  • Flexibility and Length: The long, flexible nature of the PEG36 chain provides a high degree of conformational freedom. This allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry, which is essential for efficient ubiquitination. However, excessive length can also introduce a high entropic penalty upon binding, potentially reducing the stability of the ternary complex. The optimal length must be determined empirically for each POI-E3 ligase pair.

  • Solubility and Permeability: PROTACs are often large molecules that violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five), leading to poor solubility and membrane permeability. The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the entire PROTAC molecule, which is crucial for its formulation and bioavailability.

  • Pharmacokinetics (DMPK): The linker is a major determinant of a PROTAC's DMPK profile. PEGylation is a well-known strategy to improve the pharmacokinetic properties of drugs. The PEG chain can shield the PROTAC from metabolic enzymes, potentially increasing its half-life. However, very long PEG chains can sometimes lead to reduced metabolic stability.

Linker_Role cluster_protac PROTAC Molecule cluster_properties Linker-Influenced Properties POI_Ligand POI Ligand Linker This compound (Linker) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Solubility Solubility & Permeability Linker->Solubility Improves Flexibility Flexibility & Geometry Linker->Flexibility Provides Stability Ternary Complex Stability Linker->Stability Modulates PK Pharmacokinetics (DMPK) Linker->PK Influences

Figure 2: The Central Role of the Linker.

Quantitative Data Analysis

The efficacy of a PROTAC is quantified by parameters such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The linker's length and composition can dramatically impact these values.

Table 1: Impact of PEG Linker Length on BTK Degradation

This table summarizes data for Bruton's tyrosine kinase (BTK) PROTACs using different linkers, including a PEG-based one, highlighting the linker's influence on degradation potency.

PROTAC CompoundLinker Type/CompositionDC50 (nM)Dmax (%)Cell LineReference
NC-1 Noncovalent (Alkyl-based)2.297Mino
IR-1 Irreversible (Acrylamide)< 10~90Mino
RC-1 Reversible Covalent (PEG6)Less PotentN/AMino/K562
RC-3 Reversible Covalent< 10~90Mino

Data from a study on BTK PROTACs shows that while a PEG6-based PROTAC (RC-1) was effective, modifications and comparison with other linker types like noncovalent (NC-1) and irreversible (IR-1, RC-3) linkers led to highly potent degraders with DC50 values in the low nanomolar range.

Table 2: Ternary Complex and Binary Binding Affinities

The stability and cooperativity of the ternary complex are crucial for PROTAC efficacy. These interactions can be measured using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

MoleculeBinds ToTechniqueBinding Affinity (KD)Reference
MZ1 Brd4(BD2)SPR1 nM
MZ1 Brd4(BD2)ITC4 nM
MZ1 VHL ComplexSPR29 nM
MZ1 VHL ComplexITC66 nM
BRD-5110 PPM1DSPR1 nM
BRD-5110 CRBN (truncated)SPR~3 µM

This data for the well-characterized PROTAC MZ1 demonstrates its high-affinity binding to both its target (Brd4) and the E3 ligase (VHL), which is essential for forming a stable ternary complex.

Experimental Protocols

Accurate evaluation of PROTACs containing an this compound linker requires robust experimental methodologies.

Protocol: PROTAC Synthesis using this compound

This is a generalized protocol for the synthesis of a PROTAC.

  • Ligand Functionalization: Ensure the POI ligand and E3 ligase ligand each have a suitable functional group for conjugation (e.g., a carboxylic acid or an amine).

  • Boc Deprotection: Dissolve the Amino-PEG36-(functional group)-Ligand 1 conjugate in a suitable solvent (e.g., dichloromethane). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor by LC-MS. Evaporate the solvent and TFA under reduced pressure.

  • Amide Coupling: Dissolve the deprotected PEG-Ligand 1 intermediate and Ligand 2 (with a carboxylic acid) in a solvent like DMF. Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress using LC-MS to confirm the formation of the final PROTAC product.

  • Purification: Once the reaction is complete, purify the crude product using reverse-phase HPLC to obtain the final, high-purity PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol: Western Blot for Protein Degradation (DC50/Dmax)

This is the most common method to quantify PROTAC-induced protein degradation.

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL chemiluminescent substrate and capture the signal with an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control. Plot the data to generate a dose-response curve and determine the DC50 and Dmax values.

Protocol: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC is working via the intended ubiquitination mechanism.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50). Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation (IP): Lyse the cells in a buffer containing deubiquitinase inhibitors. Incubate the lysates with an antibody against the target protein to immunoprecipitate the POI and any associated proteins.

  • Western Blot: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and transfer to a membrane.

  • Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates polyubiquitination of the target protein.

Experimental_Workflow cluster_biochem In Vitro Characterization cluster_cellular In Cellulo Evaluation Start PROTAC Design & Synthesis Biochem Biochemical & Biophysical Assays Start->Biochem Cellular Cellular Assays Biochem->Cellular End In Vivo Studies Cellular->End Binding Binary Binding Assays (SPR, ITC) Ternary Ternary Complex Formation (SPR, FRET, NanoBRET) Binding->Ternary Degradation Degradation Assay (Western Blot for DC50/Dmax) Ubiquitination Ubiquitination Assay (IP-Western) Degradation->Ubiquitination Viability Viability/Toxicity Assay (MTT, CTG) Ubiquitination->Viability

Figure 3: General Experimental Workflow for PROTAC Evaluation.

Conclusion

The this compound linker is a powerful and versatile tool in the design and synthesis of effective PROTACs. Its long, flexible, and hydrophilic PEG chain plays an active and crucial role in modulating every key aspect of the PROTAC's function—from ensuring proper ternary complex formation to improving solubility and pharmacokinetic properties. A thorough understanding of the linker's mechanism of action, supported by rigorous quantitative analysis and detailed experimental validation, is paramount for the successful development of next-generation targeted protein degraders. The empirical optimization of linker length and composition remains a critical step in tailoring a PROTAC for a specific target, ultimately dictating its therapeutic potential.

References

Synthesis and Purification of Amino-PEG36-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Amino-PEG36-Boc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The methodologies outlined are based on established principles of selective amine protection and chromatographic purification of polyethylene glycol (PEG) compounds.

Introduction

This compound is a valuable chemical tool featuring a long polyethylene glycol (PEG) chain that imparts favorable solubility and pharmacokinetic properties. One terminus of the PEG chain is a free amine, available for conjugation, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be selectively removed under acidic conditions, allowing for sequential and controlled bioconjugation strategies. The synthesis of this molecule primarily involves the selective mono-protection of a symmetrical diamino-PEG36 molecule.

Synthesis of this compound

The core of the synthesis lies in the selective mono-Boc protection of diamino-PEG36. A common and effective strategy involves the temporary and selective deactivation of one of the two primary amine groups by protonation with one equivalent of acid. The remaining free amine can then react with di-tert-butyl dicarbonate (Boc)₂O to yield the desired mono-protected product.

Experimental Protocol: Mono-Boc Protection

This one-pot procedure is adapted from established methods for the mono-Boc protection of diamines.[1][2][3][4]

Materials:

  • Diamino-PEG36

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl) gas

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve diamino-PEG36 (1 equivalent) in anhydrous methanol at 0°C with stirring.

  • Slowly add one equivalent of freshly distilled chlorotrimethylsilane (Me₃SiCl) dropwise to the solution. This in-situ generates one equivalent of HCl, leading to the formation of the mono-hydrochloride salt of the diamine. A white precipitate may form.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-protonated species.

  • Add a small amount of water (approximately 1 mL per gram of diamine) to the mixture.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Expected Yields and Purity:

Based on similar reactions with other diamines, yields for the mono-Boc protected product can be expected in the range of 60-85%, with purities of the crude product typically exceeding 90%.

ParameterExpected Value
Yield 60-85%
Crude Purity >90%

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Diamino_PEG36 Diamino-PEG36 Mono_Protonation Mono-Protonation (Me3SiCl or HCl in MeOH) Diamino_PEG36->Mono_Protonation Boc_Protection Boc Protection ((Boc)2O) Mono_Protonation->Boc_Protection Workup Aqueous Workup & Extraction Boc_Protection->Workup Crude_Product Crude this compound Workup->Crude_Product

A flowchart illustrating the key steps in the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting material (diamino-PEG36) and the di-Boc protected by-product. Due to the polar nature and high molecular weight of the PEG chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective purification method.

Experimental Protocol: Reversed-Phase HPLC Purification

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column suitable for preparative separations

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the dissolved crude product onto the column.

  • Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude mixture.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

  • Collect fractions corresponding to the main product peak, which is expected to elute between the more polar diamino-PEG36 and the less polar di-Boc-PEG36.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid or viscous oil.

Typical HPLC Parameters:

ParameterValue
Column Preparative Reversed-Phase C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-70% B over 30-60 min (to be optimized)
Flow Rate Dependent on column dimensions
Detection UV at 214 nm or 220 nm

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude this compound Dissolution Dissolution in Mobile Phase A Crude_Product->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal & Lyophilization Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

A flowchart outlining the purification process for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Presence of characteristic peaks for the Boc protecting group (a singlet at ~1.4 ppm) and the PEG backbone (a broad multiplet around 3.6 ppm). Integration of these peaks can confirm the mono-substitution.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) Observation of the molecular ion peak corresponding to the calculated mass of this compound.
Analytical HPLC A single major peak indicating high purity.

Conclusion

The synthesis and purification of this compound can be achieved through a straightforward and scalable "one-pot" mono-Boc protection of the corresponding diamine, followed by a robust reversed-phase HPLC purification. The protocols provided in this guide, based on well-established chemical principles, offer a solid foundation for researchers to produce this important linker for their drug discovery and development endeavors. Careful monitoring and optimization of the reaction and purification steps will ensure the acquisition of high-purity material essential for subsequent conjugation chemistries.

References

An In-depth Technical Guide to the Applications of PEG-based PROTAC Linkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3][4] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, polyethylene glycol (PEG)-based linkers have gained significant prominence in PROTAC design. This guide provides a comprehensive overview of the applications of PEG-based linkers in PROTAC research, detailing their advantages, impact on efficacy, and the experimental protocols used for their evaluation.

Core Advantages of PEG-based Linkers in PROTAC Design

The incorporation of PEG linkers into PROTACs offers several distinct advantages that address some of the inherent challenges in developing these large molecules as therapeutics.

  • Enhanced Solubility and Physicochemical Properties: PROTACs often possess high molecular weights and hydrophobicity, leading to poor aqueous solubility and cell permeability. PEG linkers, being hydrophilic, significantly improve the water solubility of PROTACs, which is crucial for their bioavailability and formulation. This enhanced hydrophilicity can also mitigate the "hook effect," a phenomenon where high PROTAC concentrations lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficacy.

  • Improved Cell Permeability and Pharmacokinetics: While seemingly counterintuitive for hydrophilic moieties, PEG linkers can improve cell permeability. It is hypothesized that the flexible nature of the PEG chain allows the PROTAC to adopt conformations that shield its polar surface area, facilitating passive diffusion across the cell membrane. Furthermore, the enhanced solubility and stability conferred by PEG linkers can lead to improved pharmacokinetic profiles, including longer circulation times.

  • Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for precise control over their length. The length of the linker is a critical parameter that dictates the distance and orientation between the POI and the E3 ligase within the ternary complex. This geometric arrangement is crucial for efficient ubiquitination of the target protein. Systematic studies have shown that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.

Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC. The following table summarizes data from studies investigating the effect of PEG linker length on the degradation of various target proteins.

Target ProteinE3 LigasePROTACLinker CompositionDC50DmaxReference
Estrogen Receptor α (ERα)VHLPROTAC 1216-atom PEG chain~10 nM>90%
Estrogen Receptor α (ERα)VHLPROTAC 912-atom PEG chain~100 nM~80%
Estrogen Receptor α (ERα)VHLPROTAC 1921-atom PEG chain>1 µM<50%
BRD4DCAF15DP1PEG-based10.84 ± 0.92 μM98%
SMARCA2VCBPROTAC 96PEG-based300 nM65%
SMARCA4VCBPROTAC 96PEG-based250 nM70%

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PEG-based PROTACs. Below are representative protocols for key experiments.

Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a common method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling

  • Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-functionalized PEG linker with a Boc protecting group (Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove impurities.

  • Purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Step 3: Final Amide Coupling

  • Repeat the amide coupling procedure from Step 1, using the deprotected amine intermediate and the final carboxylic acid-functionalized component.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the degradation of the target protein.

  • Cell Lysis: After treating cells with the PROTAC for the desired time, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the target protein levels are normalized to the loading control.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PEG-based PROTAC POI->PROTAC Binds to POI Proteasome Proteasome POI->Proteasome Degradation POI_PROTAC_E3 POI-PROTAC-E3 Ligase PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ub Ubiquitin Ub->POI Tags POI POI_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of action for a PEG-based PROTAC.

Experimental_Workflow start PROTAC Design & Synthesis biochemical_assays Biochemical & Biophysical Assays (e.g., Binding Affinity) start->biochemical_assays cell_based_assays Cell-Based Assays (Western Blot, Viability) biochemical_assays->cell_based_assays in_vivo_studies In Vivo Animal Studies (Pharmacokinetics, Efficacy) cell_based_assays->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization

Caption: A typical experimental workflow for PROTAC development.

Advanced Applications of PEG-based PROTACs

The versatility of PEG linkers has enabled the development of innovative PROTAC-based technologies.

  • Photo-switchable PROTACs (PHOTACs): By incorporating a photosensitive moiety, such as an azobenzene group, into the PEG linker, the activity of the PROTAC can be controlled with light. This allows for precise spatiotemporal control over protein degradation, which can minimize off-target effects. The cis and trans isomers of the azobenzene, interconverted by different wavelengths of light, can have different abilities to form a productive ternary complex.

  • Homo-PROTACs: These are bifunctional molecules where both ligands target the same E3 ligase, leading to its dimerization and subsequent degradation. A study on homo-PROTACs for the degradation of CRBN found that a short 8-atom PEG linker was optimal.

  • PROTACs for Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, such as Alzheimer's and Parkinson's. PEGylated PROTACs are being explored to target and degrade these pathogenic proteins, such as tau and α-synuclein. The improved solubility and potential for blood-brain barrier penetration make PEG-based linkers attractive for this application.

Conclusion

PEG-based linkers are a cornerstone of modern PROTAC design, offering a powerful tool to overcome many of the challenges associated with this promising therapeutic modality. Their ability to enhance solubility, improve pharmacokinetic properties, and provide a tunable scaffold for optimizing ternary complex formation has been instrumental in advancing the field of targeted protein degradation. As research continues, the innovative application of PEG linkers will undoubtedly lead to the development of more effective and specific PROTAC-based therapies for a wide range of diseases.

References

Introduction to targeted protein degradation using PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Targeted Protein Degradation Using PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a disease-causing protein, eliminates it from the cell entirely.[1][2] This approach utilizes the cell's own natural protein disposal machinery, primarily the Ubiquitin-Proteasome System (UPS), to selectively tag and destroy proteins of interest (POIs).[3][4] Unlike traditional small-molecule inhibitors which rely on an "occupancy-driven" model requiring continuous binding to a protein's active site, TPD operates on an "event-driven" or catalytic model.[1] This fundamental difference allows a single degrader molecule to trigger the destruction of multiple target protein molecules, leading to high potency at lower doses.

One of the most advanced and widely studied TPD modalities is the Proteolysis-Targeting Chimera, or PROTAC. PROTACs are heterobifunctional small molecules designed to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity to trigger the target's degradation. This technology opens up new therapeutic avenues, particularly for targeting proteins that have historically been considered "undruggable" because they lack the well-defined active sites required for traditional inhibitors, such as scaffolding proteins and transcription factors.

The PROTAC Mechanism of Action

PROTACs hijack the cell's Ubiquitin-Proteasome System (UPS) to achieve selective protein degradation. The UPS is the primary mechanism for maintaining protein homeostasis, involving a cascade of enzymatic reactions that tag proteins for destruction. A PROTAC molecule consists of three key components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The degradation process unfolds through a series of orchestrated steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase within the cell, forming a key ternary complex (POI-PROTAC-E3 ligase). The formation and stability of this complex are critical for the efficiency of the degradation process.

  • Ubiquitination : Once the POI is brought into proximity with the E3 ligase, the ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.

  • Polyubiquitination : A chain of ubiquitin molecules is built upon the POI. This polyubiquitin chain acts as a recognition signal for the proteasome.

  • Proteasomal Degradation : The 26S proteasome, the cell's protein degradation machinery, recognizes and degrades the polyubiquitinated target protein into smaller peptides.

  • Recycling : After inducing ubiquitination, the PROTAC molecule is released and can proceed to bind to another target protein and E3 ligase, repeating the catalytic cycle.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

PROTAC Mechanism of Action

Core Components and Design Principles

The efficacy of a PROTAC is highly dependent on the careful design and optimization of its three modular components.

  • Protein of Interest (POI) Ligand : This "warhead" provides specificity by binding to the target protein. A key advantage of PROTACs is that the POI ligand does not need to bind to a functional or active site; it only needs to tether the protein for degradation. This allows for the repurposing of previously failed inhibitors or the development of novel binders to target previously undruggable proteins.

  • E3 Ubiquitin Ligase Ligand : This "anchor" recruits the E3 ligase. While over 600 E3 ligases are encoded in the human genome, only a handful have been widely exploited for PROTAC development due to the limited availability of high-affinity, small-molecule ligands. The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of E3 ligase can significantly impact the degradation profile, including potency, kinetics, and even target selectivity.

  • Linker : The linker connects the POI and E3 ligase ligands. Far from being a passive spacer, the linker's composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall activity. The linker influences the stability and conformation of the ternary complex, as well as the physicochemical properties of the PROTAC molecule, such as solubility and cell permeability. Linker design has evolved from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated and rigid structures to optimize ternary complex formation.

PROTAC_Design_Logic PROTAC Design Logic cluster_poi POI Considerations cluster_linker Linker Optimization cluster_e3 E3 Ligase Choice POI_Ligand POI Ligand (Warhead) Linker Linker POI_Ligand->Linker Ternary_Complex Ternary Complex Stability & Geometry POI_Ligand->Ternary_Complex E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand Linker->Ternary_Complex Properties Physicochemical Properties Linker->Properties E3_Ligand->Ternary_Complex POI_Affinity Binding Affinity POI_Affinity->POI_Ligand POI_Selectivity Selectivity POI_Selectivity->POI_Ligand Linker_Length Length & Flexibility Linker_Length->Linker Linker_Composition Composition (PEG, Alkyl) Linker_Composition->Linker Linker_Attachment Attachment Point Linker_Attachment->Linker E3_Type Ligase Type (CRBN, VHL) E3_Type->E3_Ligand E3_Expression Tissue Expression E3_Expression->E3_Ligand

PROTAC Design Logic

Quantitative Assessment of PROTAC Efficacy

The effectiveness of a PROTAC is quantified by two key parameters: DC50 and Dmax.

  • DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of protein degradation that can be achieved by the PROTAC.

These values are typically determined by treating cells with a range of PROTAC concentrations and quantifying the remaining target protein levels, often by Western blot.

PROTAC Name Target Protein (POI) E3 Ligase Recruited Cell Line DC50 Dmax (%) Reference
ARV-110 Androgen Receptor (AR)VHLVCaP~1 nM>95%
ARV-471 Estrogen Receptor (ERα)CRBNMCF-71.8 nM>90%
ARV-825 BRD4CRBNBurkitt's Lymphoma (BL) cell lines<1 nM>95%
SD-36 STAT3CRBNVarious~25-50 nM>90%
Compound 8o KRAS G12DVHLMIA PaCa-24.7 nMNot Specified

Note: The values presented are approximate and can vary based on experimental conditions such as treatment duration and cell type.

Key Experimental Protocols

Validating the mechanism and efficacy of a PROTAC requires a series of biophysical and cell-based assays.

PROTAC_Workflow PROTAC Experimental Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (Ternary Complex Formation) start->biophysical degradation Cellular Degradation Assay (Western Blot) biophysical->degradation Confirm Complex ubiquitination Ubiquitination Assay (Co-IP) degradation->ubiquitination Confirm Degradation selectivity Selectivity Profiling (Proteomics) ubiquitination->selectivity Confirm Mechanism downstream Downstream Functional Assays (e.g., Cell Viability) selectivity->downstream Assess Off-Targets end Validated PROTAC downstream->end

PROTAC Experimental Workflow
Protocol 1: Western Blot for Protein Degradation Quantification

This protocol is a standard method to measure the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents and cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate.

  • Lysate Preparation : Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer : Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis : Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)

This protocol verifies the formation of the POI-PROTAC-E3 ligase complex within the cell.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding tagged versions of the POI (e.g., HA-tagged) and E3 ligase component (e.g., Flag-tagged)

  • Transfection reagent

  • PROTAC compound and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA)

  • Anti-Flag magnetic beads

  • Elution buffer with Flag peptide

  • Primary antibodies (anti-Flag, anti-HA, anti-endogenous POI)

  • Western blot reagents (as in Protocol 1)

Methodology:

  • Cell Culture and Transfection : Co-transfect HEK293T cells with plasmids expressing Flag-tagged E3 ligase and HA-tagged POI.

  • PROTAC Treatment : After 24-48 hours, treat the transfected cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient complex.

  • Cell Lysis : Lyse the cells using an appropriate lysis buffer containing protease inhibitors. Clarify the lysates by centrifugation.

  • First Immunoprecipitation (IP) :

    • Incubate the cell lysates with anti-Flag magnetic beads to pull down the E3 ligase and any interacting proteins.

    • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution : Elute the protein complexes from the beads using a buffer containing a competitive Flag peptide.

  • Analysis by Western Blot :

    • Take a fraction of the eluate ("Input" for the second IP) and analyze it by Western blot to confirm the successful pulldown of the Flag-tagged E3 ligase.

    • Use the remaining eluate for the second IP or directly analyze it by Western blot.

    • Probe separate blots with anti-Flag and anti-HA antibodies. The presence of the HA-tagged POI in the Flag-IP eluate from PROTAC-treated cells (and its absence or reduction in vehicle-treated cells) indicates the formation of the ternary complex.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex formation leads to the ubiquitination of the target protein.

Materials:

  • Cell line expressing the POI

  • PROTAC compound, vehicle control (DMSO), and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM)

  • Antibody against the POI for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin (e.g., P4D1 or FK2)

  • Western blot reagents

Methodology:

  • Cell Treatment : Treat cells with the PROTAC or vehicle. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the experiment. This prevents the degradation of the ubiquitinated POI, allowing it to accumulate for detection.

  • Cell Lysis : Lyse the cells in a buffer containing DUB inhibitors to preserve the ubiquitin chains on the target protein.

  • Immunoprecipitation (IP) of POI :

    • Incubate the cell lysates with an antibody specific to the POI.

    • Add Protein A/G magnetic beads to capture the antibody-POI complex.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis :

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody.

  • Interpretation : A high-molecular-weight smear or laddering pattern appearing above the band for the POI in the PROTAC-treated lane indicates polyubiquitination of the target protein. Probing a parallel blot with the POI antibody will confirm the identity of the immunoprecipitated protein.

Conclusion and Future Outlook

PROTAC technology represents a paradigm shift in drug discovery, moving from occupancy-based inhibition to event-driven degradation. This approach has demonstrated the potential to target a wide range of disease-relevant proteins, including those previously considered undruggable. Several PROTACs have now entered clinical trials, with ARV-110 and ARV-471 showing promising results in Phase II trials.

Future trends in the field are focused on several key areas:

  • Expanding the E3 Ligase Toolbox : Identifying and developing ligands for novel, tissue-specific E3 ligases to improve selectivity and reduce potential off-target effects.

  • Rational Design and AI : Leveraging artificial intelligence and machine learning to predict optimal target-ligase pairings, design more effective linkers, and improve the pharmacokinetic properties of PROTACs.

  • Beyond Cancer : Applying TPD technology to other therapeutic areas, including neurodegenerative diseases, immunology, and viral infections.

The continued innovation in PROTAC design, synthesis, and biological evaluation promises to accelerate the development of this powerful therapeutic modality, offering new hope for treating a wide array of human diseases.

References

Physical and chemical characteristics of Boc-NH-PEG36-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Boc-NH-PEG36-amine, a heterobifunctional polyethylene glycol (PEG) linker. This document outlines its properties, experimental protocols for characterization, and its applications in drug development and bioconjugation.

Introduction

Boc-NH-PEG36-amine is a high-purity, monodisperse PEG linker that incorporates a Boc (tert-butyloxycarbonyl) protected amine at one terminus and a free primary amine at the other. The PEG36 chain consists of 36 ethylene glycol units, providing a long, flexible, and hydrophilic spacer. This structure is particularly valuable in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and functionality is crucial.[1][2] The Boc protecting group offers orthogonal protection, allowing for the selective deprotection and subsequent conjugation of the amine group under mild acidic conditions.[3][4] The primary amine is readily available for conjugation with carboxylic acids, activated esters, and other electrophiles.[3]

Physicochemical Characteristics

PropertyExpected Value
Molecular Formula C₈₁H₁₆₄N₂O₃₇
Molecular Weight Approximately 1762.2 g/mol
Appearance White to off-white solid or waxy solid
Purity Typically ≥95% (as determined by HPLC)
Solubility Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents like dichloromethane and chloroform. Sparingly soluble in alcohols and toluene. Insoluble in diethyl ether.
Storage Conditions Store at -20°C in a dry, sealed container to prevent moisture absorption and degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize Boc-NH-PEG36-amine and similar PEG derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Boc-NH-PEG36-amine by identifying the characteristic proton (¹H) and carbon (¹³C) signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of Boc-NH-PEG36-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for PEG derivatives as it can provide a distinct, non-exchangeable hydroxyl proton signal if any is present, which is useful for determining the degree of substitution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • Expected Chemical Shifts (δ):

      • ~1.44 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

      • ~3.64 ppm (broad singlet): Methylene protons (-CH₂CH₂O-) of the PEG backbone.

      • Signals corresponding to the methylene groups adjacent to the amine and Boc-protected amine will also be present, typically in the range of 2.8-3.5 ppm.

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum.

    • Expected Chemical Shifts (δ):

      • ~28.4 ppm: Methyl carbons of the tert-butyl group.

      • ~70.5 ppm: Methylene carbons of the PEG backbone.

      • ~79.1 ppm: Quaternary carbon of the tert-butyl group.

      • ~156.0 ppm: Carbonyl carbon of the Boc group.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the ratio of protons in the Boc group to the protons in the PEG backbone, which can be used to estimate the molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the Boc-NH-PEG36-amine sample and to detect any impurities or variations in PEG chain length.

Methodology:

  • Instrumentation: An HPLC system equipped with a suitable detector. Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. A Refractive Index (RI) detector can also be used but is not compatible with gradient elution.

  • Column: A reversed-phase column (e.g., C18 or C8) is commonly used for the separation of PEG oligomers.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • A gradient elution from a lower to a higher concentration of Mobile Phase B is typically employed to achieve good separation of the PEG species.

  • Sample Preparation: Prepare a sample solution of Boc-NH-PEG36-amine at a concentration of approximately 1 mg/mL in the initial mobile phase composition.

  • Analysis: Inject the sample and run the HPLC method. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Molecular Weight Verification

Objective: To confirm the molecular weight and molecular weight distribution of the Boc-NH-PEG36-amine.

Methodology:

  • Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are suitable techniques.

  • MALDI-TOF MS Protocol:

    • Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, is used.

    • Sample Preparation: Mix the Boc-NH-PEG36-amine sample with the matrix solution and a cationizing agent (e.g., sodium trifluoroacetate) in an appropriate solvent like ethanol. Spot the mixture onto the MALDI target plate and allow it to dry.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of peaks, each corresponding to a different PEG chain length, with a mass difference of 44 Da (the mass of one ethylene glycol unit) between adjacent peaks.

  • ESI-MS Protocol:

    • The sample is typically infused directly or eluted from an LC system into the mass spectrometer.

    • ESI often produces multiply charged ions, and the resulting spectrum can be deconvoluted to determine the molecular weight of the parent compound.

  • Data Analysis: The average molecular weight (Mw) and the polydispersity index (PDI) can be calculated from the mass spectrum. For a monodisperse PEG linker like this, the PDI should be very close to 1.0.

Applications in Drug Development

Boc-NH-PEG36-amine is a versatile tool in the development of novel therapeutics due to its well-defined structure and dual functionality.

  • PROTACs: This linker is ideally suited for the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG36 chain are critical for optimizing the formation of the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a cytotoxic drug to an antibody. The Boc-protected amine allows for controlled, sequential conjugation steps.

  • Bioconjugation: The primary amine can be used to conjugate the PEG linker to proteins, peptides, or other biomolecules to enhance their solubility, stability, and pharmacokinetic properties. The Boc-protected amine can then be deprotected to introduce another functional group or molecule.

Visualizations

G Workflow for Characterization of Boc-NH-PEG36-amine cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_application Application Synthesis Synthesis of Boc-NH-PEG36-amine Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR HPLC HPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight Verification) Purification->MS Bioconjugation Bioconjugation NMR->Bioconjugation HPLC->Bioconjugation MS->Bioconjugation

Caption: Workflow for the characterization of Boc-NH-PEG36-amine.

PROTAC_MoA PROTAC Mechanism of Action cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery TargetLigand Target Protein Ligand PROTAC PROTAC Molecule TargetLigand->PROTAC E3Ligand E3 Ligase Ligand E3Ligand->PROTAC PEG_Linker Boc-NH-PEG36-amine (as Linker Core) PEG_Linker->PROTAC TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) TargetProtein->TernaryComplex Degradation Degradation TargetProtein->Degradation Targeted for E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Proteasome Proteasome Proteasome->Degradation PROTAC->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitination->TargetProtein Ub tags added

Caption: Role of a PEG linker in the PROTAC mechanism of action.

References

Methodological & Application

Application Note: A Two-Stage Protocol for the Conjugation of a Boc-Protected Amine-PEG Linker to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the covalent attachment of a heterobifunctional polyethylene glycol (PEG) linker, specifically one containing a Boc-protected amine and a terminal carboxylic acid (e.g., Boc-amino-PEG36-acid), to a molecule bearing a primary amine. This two-stage process is essential for advanced bioconjugation, allowing for the precise introduction of a PEG spacer with a protected amine, which can be deprotected in a subsequent step for further modification.

The protocol first involves the activation of the PEG linker's terminal carboxylic acid group to an N-hydroxysuccinimide (NHS) ester. This activated PEG linker then efficiently reacts with the primary amine of the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. Following conjugation and purification, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield a free amine on the distal end of the PEG chain, making it available for secondary conjugation reactions.

Quantitative Data Summary

Successful conjugation and deprotection are dependent on carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling

Parameter Value Notes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.) Molar equivalents relative to Boc-NH-PEG-COOH.
Conjugation pH 7.2 - 8.5 Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[1]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPES Buffers must be free of primary amines (e.g., Tris).[1][2]
Molar Excess of PEG-NHS 5 to 20-fold Molar excess over the target molecule; requires empirical optimization.[3]
Reaction Temperature 4°C to Room Temperature (20-25°C) Lower temperatures can help control the reaction rate and minimize hydrolysis of the NHS ester.[2]

| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress for optimization. |

Table 2: General Reaction Conditions for Boc Group Deprotection

Parameter Value Notes
Deprotection Reagent Trifluoroacetic Acid (TFA) A strong acid commonly used for efficient Boc removal.
Solvent Dichloromethane (DCM) Anhydrous DCM is recommended to prevent side reactions.
TFA Concentration 20 - 50% (v/v) in DCM Higher concentrations lead to faster deprotection.
Reaction Temperature 0°C to Room Temperature (20-25°C) The reaction is typically started at 0°C and allowed to warm to room temperature.
Reaction Time 30 minutes - 2 hours Progress should be monitored by TLC or LC-MS to determine completion.

| Scavengers (Optional) | Triisopropylsilane (TIS) | Can be added (2-5%) to prevent side reactions caused by the tert-butyl cation by-product. |

Experimental Protocols

This section details the step-by-step methodologies for the activation, conjugation, purification, and deprotection processes.

Part 1: Activation of Boc-amino-PEG36-acid to its NHS Ester

This protocol converts the terminal carboxylic acid of the PEG linker into an amine-reactive NHS ester. This step should be performed immediately before conjugation.

Materials:

  • Boc-amino-PEG36-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Dissolve Boc-amino-PEG36-acid in anhydrous DMF or DMSO to a final concentration of ~100 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.

  • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and let it react for 15-30 minutes at room temperature. The resulting activated Boc-amino-PEG36-NHS ester is now ready for immediate use in the conjugation reaction.

Part 2: Conjugation of Activated PEG to a Primary Amine

This protocol describes the reaction of the freshly prepared PEG-NHS ester with the primary amine of the target molecule.

Materials:

  • Target molecule with a primary amine (e.g., protein, peptide)

  • Activated Boc-amino-PEG36-NHS ester (from Part 1)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Dissolve or dilute the target molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).

  • Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG36-NHS ester solution to the target molecule solution. Ensure the volume of organic solvent from the PEG stock does not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.

Part 3: Purification of the PEGylated Conjugate

Purification is critical to remove unreacted PEG linker and other by-products. The choice of method depends on the properties of the conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and reagents. This is the most common method for purifying PEGylated proteins.

  • Ion Exchange Chromatography (IEX): Can be used to separate PEGylated species based on changes in surface charge imparted by the PEGylation.

  • Dialysis / Diafiltration: Useful for removing small molecule impurities, though less effective at separating unreacted PEG from the conjugate unless there is a very large size difference.

Part 4: Deprotection of the Boc Group

This final step removes the Boc protecting group to expose the terminal primary amine on the PEG linker.

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Lyophilize or dry the purified PEG conjugate to remove all water.

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 25% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.

Diagrams

The following diagrams illustrate the chemical pathway and the overall experimental workflow.

Chemical_Reaction_Pathway A Boc-NH-PEG-COOH B Boc-NH-PEG-NHS A->B EDC, Sulfo-NHS C Target-NH-CO-PEG-NH-Boc (PEGylated Conjugate) B->C + Target-NH2 (pH 7.2-8.5) D Target-NH-CO-PEG-NH3+ (Final Deprotected Product) C->D TFA / DCM

Caption: Chemical pathway for PEGylation and deprotection.

Experimental_Workflow start Start Materials: Boc-NH-PEG-COOH + Target Molecule step1 Step 1: Activation Activate COOH group with EDC and Sulfo-NHS start->step1 step2 Step 2: Conjugation React activated PEG with target's primary amine step1->step2 step3 Step 3: Purification Remove excess reagents (e.g., SEC, IEX) step2->step3 step4 Step 4: Deprotection Remove Boc group with TFA in DCM step3->step4 step5 Step 5: Final Work-up Neutralize and isolate final conjugate step4->step5 end Final Product: Target-PEG-NH2 step5->end

Caption: Experimental workflow for two-stage PEG conjugation.

References

Application Notes and Protocols for the Use of Amino-PEG36-Boc in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Amino-PEG36-Boc, a long-chain polyethylene glycol (PEG) linker, in the synthesis of antibody-drug conjugates (ADCs). The protocols detailed herein are based on established methodologies for similar Boc-protected amino-PEG linkers and have been adapted to the specific considerations for a 36-unit PEG chain.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker that incorporates a Boc-protected amine and a terminal functional group (such as a carboxylic acid or other reactive moiety, which would be on the other end of the PEG chain, not specified in the name but assumed for ADC synthesis) for conjugation to a cytotoxic payload and an antibody, respectively. The 36-unit PEG chain is a key feature, offering significant advantages in ADC development. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, sequential conjugation process, first by linking the cytotoxic drug to the deprotected amine of the PEG linker, followed by conjugation of the linker-drug construct to the antibody.

The strategic incorporation of a long-chain PEG linker like PEG36 can profoundly influence the physicochemical and pharmacokinetic properties of an ADC.[1][2] By increasing the hydrophilicity of the ADC, PEG linkers can mitigate the aggregation often caused by hydrophobic drug payloads, potentially allowing for a higher drug-to-antibody ratio (DAR).[3][4] Furthermore, the extended PEG chain can prolong the circulation half-life of the ADC and enhance its accumulation in tumor tissues.[5]

Key Advantages of this compound in ADC Synthesis

  • Enhanced Hydrophilicity and Solubility: The long PEG36 chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic drugs. This can help prevent aggregation and improve the overall stability of the conjugate.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the drug-linker moiety, which can shield it from premature clearance mechanisms, leading to a longer circulation half-life and increased exposure in the tumor.

  • Potential for Higher Drug-to-Antibody Ratio (DAR): By counteracting the aggregation propensity of hydrophobic payloads, long-chain PEG linkers may enable the conjugation of a higher number of drug molecules to the antibody without compromising the ADC's stability and solubility.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially reducing the risk of an immune response against the ADC.

  • Controlled Conjugation: The Boc-protecting group ensures a directed synthesis, preventing unwanted side reactions and allowing for the purification of the drug-linker intermediate before conjugation to the antibody.

Logical Workflow for ADC Synthesis using this compound

The synthesis of an ADC using this compound is a multi-step process that requires careful control and optimization at each stage. The general workflow is depicted below.

ADC_Synthesis_Workflow cluster_drug_linker_prep Drug-Linker Conjugate Preparation cluster_antibody_prep Antibody Preparation cluster_adc_synthesis Final ADC Synthesis and Characterization Boc_Deprotection Boc Deprotection of This compound Conjugation1 Conjugation of Drug to Deprotected Linker Boc_Deprotection->Conjugation1 Drug_Activation Activation of Cytotoxic Drug Drug_Activation->Conjugation1 Purification1 Purification of Drug-Linker Conjugate Conjugation1->Purification1 Conjugation2 Conjugation of Drug-Linker to Reduced Antibody Purification1->Conjugation2 Antibody_Reduction Antibody Disulfide Bond Reduction Purification2 Removal of Reducing Agent Antibody_Reduction->Purification2 Purification2->Conjugation2 Purification3 ADC Purification Conjugation2->Purification3 Characterization ADC Characterization (DAR, Purity, etc.) Purification3->Characterization

Caption: Overall workflow for ADC synthesis using this compound.

Quantitative Data on the Impact of PEG Linker Length on ADC Properties

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Plasma Clearance

LinkerPEG UnitsRelative Hydrophilicity (Shorter HIC Retention Time)Plasma Clearance (mL/day/kg)Reference
Non-PEGylated0LowerHigher
PEG22IncreasedDecreased
PEG44Further IncreasedFurther Decreased
PEG88HighLow
PEG1212HigherLower
PEG2424HighestLowest

Table 2: Effect of PEG Linker Length on In Vivo Efficacy of ADCs

LinkerPEG UnitsTumor Growth Inhibition (%)Reference
Non-PEGylated011
PEG2235-45
PEG4435-45
PEG8875-85
PEG121275-85
PEG242475-85

Note: The quantitative values presented are illustrative of the trends observed in the cited literature and may vary depending on the specific antibody, payload, and tumor model used.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of ADCs using Boc-protected amino-PEG linkers. It is crucial to note that these protocols may require optimization for the specific properties of the this compound linker, the chosen antibody, and the cytotoxic payload.

Protocol 1: Preparation of the Drug-Linker Conjugate

This protocol describes the deprotection of the this compound linker and its conjugation to a cytotoxic drug containing a carboxylic acid group.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Boc Deprotection: a. Dissolve this compound in a solution of 50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS. c. Once the reaction is complete, remove the solvent and TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of residual TFA. The product is the amine-PEG36 TFA salt.

  • Amide Coupling: a. Dissolve the cytotoxic drug and the deprotected amine-PEG36 TFA salt in anhydrous DMF. b. Add DIPEA to neutralize the TFA salt and create a basic environment. c. Add the coupling agent (e.g., PyBOP) to the reaction mixture. d. Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude drug-linker conjugate by reverse-phase HPLC to obtain the desired product with high purity. b. Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Antibody Reduction and Conjugation

This protocol outlines the partial reduction of a monoclonal antibody to generate free thiols, followed by conjugation with the purified drug-linker conjugate. This method assumes the other end of the this compound linker has a thiol-reactive group like a maleimide or a pyridyl disulfide.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purified drug-linker conjugate

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) columns for purification

Procedure:

  • Antibody Reduction: a. Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm. b. Add a freshly prepared solution of TCEP to the antibody solution at a specific molar ratio (e.g., 2.5 equivalents per disulfide bond to be reduced) to generate the desired number of free thiols. c. Incubate the reaction at 37°C for 1-2 hours. The reaction conditions (temperature, time, and TCEP equivalents) should be optimized to achieve the target drug-to-antibody ratio (DAR).

  • Conjugation of Drug-Linker to Reduced Antibody: a. Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with conjugation buffer. b. Determine the concentration of the reduced antibody. c. Dissolve the purified drug-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with conjugation buffer. d. Add the drug-linker solution to the reduced antibody solution at a molar excess (e.g., 5-10 fold excess per free thiol). The final concentration of the organic solvent should typically be below 10% (v/v) to avoid antibody denaturation. e. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching the Reaction: a. Add a quenching reagent, such as N-acetylcysteine, in excess to cap any unreacted thiols on the antibody and quench any remaining reactive linker. b. Incubate for 30 minutes at room temperature.

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC from unreacted drug-linker and other impurities, followed by its characterization.

Materials:

  • Crude ADC solution from Protocol 2

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • ADC Purification: a. Purify the ADC using SEC to remove unconjugated drug-linker, quenching reagent, and any aggregated protein. b. The purified ADC can be further polished using other chromatography techniques if necessary.

  • ADC Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy. For UV-Vis, the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the drug are measured. b. Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC preparation by SEC-HPLC. c. Confirmation of Conjugation: Confirm the successful conjugation and determine the distribution of different DAR species by LC-MS analysis of the intact or reduced ADC.

Signaling Pathway and Experimental Workflow Diagrams

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC ADC with This compound Linker Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induction of

Caption: General mechanism of action of an ADC.

Preclinical_Evaluation_Workflow ADC_Prep ADC Synthesis and Characterization In_Vitro_Studies In Vitro Cytotoxicity and Binding Assays ADC_Prep->In_Vitro_Studies PK_Studies Pharmacokinetic (PK) Studies in Animals In_Vitro_Studies->PK_Studies Efficacy_Studies In Vivo Efficacy Studies in Tumor Xenograft Models PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity and Safety Assessment Efficacy_Studies->Toxicity_Studies Lead_Optimization Lead Candidate Optimization Toxicity_Studies->Lead_Optimization

Caption: Experimental workflow for preclinical evaluation of an ADC.

Conclusion

This compound represents a promising linker for the development of next-generation ADCs. Its long PEG chain is expected to confer significant advantages in terms of hydrophilicity, pharmacokinetic profile, and overall therapeutic index. The provided application notes and adapted protocols offer a solid foundation for researchers to begin exploring the use of this linker in their ADC projects. However, careful optimization of the synthesis and comprehensive characterization of the resulting ADC are paramount to achieving a safe and effective therapeutic candidate.

References

Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone technique in biopharmaceutical development. This modification enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends their circulatory half-life by reducing renal clearance.[1][2] PEGylation can also improve protein stability, increase solubility, and reduce immunogenicity and antigenicity by masking protein surfaces from proteolytic enzymes and the immune system.[1][3][4]

Amino-PEG36-Boc is a heterobifunctional linker that provides a versatile platform for advanced bioconjugation strategies. This linker contains a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by a 36-unit polyethylene glycol chain. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media. This structure allows for a two-stage conjugation process:

  • Initial Protein Labeling: The carboxylic acid group is activated and reacts with primary amines (e.g., lysine residues) on the surface of the target protein, forming a stable amide bond.

  • Secondary Functionalization: The Boc protecting group is removed under acidic conditions to expose a primary amine, which can then be used for subsequent conjugation to other molecules of interest, such as small molecule drugs, fluorescent dyes, or other proteins.

These application notes provide a detailed protocol for the labeling of proteins with this compound, including the initial conjugation and subsequent Boc deprotection.

Core Applications

The use of this compound in protein labeling is particularly relevant in the following areas:

  • Drug Development: Creating antibody-drug conjugates (ADCs) or other targeted protein therapeutics where a secondary payload is attached after initial protein modification.

  • Proteomics and Diagnostics: Developing multifunctional protein reagents for diagnostic assays or proteomics studies.

  • Biomaterials: Functionalizing protein surfaces for attachment to materials or other biomolecules.

Experimental Workflow Overview

The overall process for protein labeling with this compound and subsequent functionalization is a sequential process. The following diagram illustrates the key stages of the experimental workflow.

G cluster_0 Stage 1: Initial Protein Labeling cluster_1 Stage 2: Secondary Functionalization A Protein Preparation (Buffer Exchange) B Activation of this compound (EDC/NHS Chemistry) A->B Amine-free buffer C Conjugation to Protein (Amide Bond Formation) B->C Activated Linker D Purification of PEGylated Protein C->D Reaction Quenching E Boc Deprotection (e.g., with TFA) D->E PEGylated Protein F Purification of Deprotected Protein E->F Removal of TFA G Secondary Conjugation (e.g., NHS Ester) F->G Introduction of secondary molecule H Final Purification of Functionalized Protein G->H Removal of excess reagents

Caption: Experimental workflow for two-stage protein modification using this compound.

Stage 1: Protein Labeling with this compound

This stage focuses on the covalent attachment of the this compound linker to the target protein via its carboxylic acid group.

Materials
  • Target protein

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Protocol
  • Protein Preparation:

    • Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein in the reaction. If necessary, perform a buffer exchange using a desalting column.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution. A molar excess of the PEG linker over the protein is typically used to drive the reaction; the optimal ratio should be determined empirically for each protein.

    • The reaction of the NHS-activated PEG with primary amines on the protein is most efficient at pH 7.2-7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.

  • Purification of the PEGylated Protein:

    • Remove excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Stage 2: Boc Deprotection and Secondary Conjugation

This stage involves the removal of the Boc protecting group to expose a primary amine, which is then available for further modification.

Materials
  • Boc-protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM) or other suitable organic solvent if the protein is compatible. For many proteins, aqueous acidic conditions will be necessary.

  • Neutralization Buffer: e.g., 1 M phosphate buffer, pH 7.5-8.0

  • Secondary labeling reagent (e.g., an NHS ester of a fluorescent dye)

  • Desalting columns or dialysis equipment

Protocol
  • Boc Deprotection:

    • The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA).

    • For proteins that can tolerate it, dissolve the lyophilized Boc-PEGylated protein in a solution of TFA in an organic solvent like DCM (e.g., 25-50% TFA in DCM).

    • Alternatively, for proteins in aqueous solution, carefully lower the pH of the solution to acidic conditions (e.g., using a dilute solution of TFA) that are sufficient to remove the Boc group without denaturing the protein. This step requires careful optimization.

    • Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to a few hours and should be monitored.

  • Removal of Acid and Solvent:

    • If using an organic solvent, remove the solvent and excess TFA in vacuo.

    • For aqueous reactions, immediately perform a buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis to remove the acid and protect the protein from prolonged exposure to low pH.

  • Secondary Conjugation:

    • The deprotected PEGylated protein now has a free primary amine at the terminus of the PEG chain.

    • This amine can be targeted with amine-reactive chemistry, such as NHS esters.

    • Dissolve the secondary labeling reagent (e.g., a fluorescent dye-NHS ester) in a suitable solvent like DMSO.

    • Add the labeling reagent to the deprotected protein solution at a desired molar excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final, dually functionalized protein conjugate using a desalting column, dialysis, or chromatography to remove any unreacted labeling reagent.

Data Presentation: Reagent and Reaction Parameters

The following tables summarize key quantitative data and recommended starting conditions for the labeling protocols.

Table 1: Recommended Molar Ratios for Stage 1 Labeling

ReagentMolar Excess Relative to this compoundMolar Excess Relative to ProteinPurpose
EDC1.5 - 2.0 xVariesActivates the carboxylic acid on the PEG linker.
NHS/Sulfo-NHS1.5 - 2.0 xVariesStabilizes the activated carboxylic acid.
This compoundN/A5 - 20 xDrives the conjugation reaction towards the desired product. The optimal ratio is protein-dependent.

Table 2: Key Reaction Parameters

ParameterStage 1: LabelingStage 2: Boc DeprotectionStage 2: Secondary Conjugation
pH Activation: 6.0Conjugation: 7.2-7.5Acidic (e.g., <2)7.2 - 8.0
Temperature 4°C or Room TemperatureRoom Temperature4°C or Room Temperature
Reaction Time 2 hours to overnight30 minutes to 2 hours1 hour to overnight
Typical Solvent Aqueous Buffer (e.g., PBS)DCM or Aqueous AcidAqueous Buffer (e.g., PBS)

Signaling Pathway Example: Antibody-Drug Conjugate (ADC) Action

Proteins labeled using this compound can be integral components of complex therapeutic systems like ADCs. After conjugation of a cytotoxic drug to the deprotected amine of the PEG linker on an antibody, the ADC follows a specific pathway to deliver its payload.

G cluster_cell Target Cell Internalization Internalization (Endocytosis) Trafficking Trafficking to Lysosome Internalization->Trafficking Payload_Release Payload Release (Linker Cleavage) Trafficking->Payload_Release Payload_Action Payload Action (e.g., DNA Damage) Payload_Release->Payload_Action Cell_Death Cell Death (Apoptosis) Payload_Action->Cell_Death ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor Binding Receptor->Internalization Complex Formation

Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).

This pathway illustrates how an ADC, potentially created using a PEG linker like this compound, targets a cancer cell, becomes internalized, and releases its cytotoxic payload, leading to cell death. The Boc deprotection step is a synthetic manipulation performed before the ADC is introduced to a biological system and therefore does not directly participate in these signaling events.

References

Application Notes and Protocols for Amino-PEG36-Boc in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-Boc is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in the development of advanced drug delivery systems. Its structure, featuring a Boc-protected amine and a terminal functional group (such as a carboxylic acid or other reactive moiety), offers a versatile platform for the conjugation of drugs, targeting ligands, and nanoparticles. The long, discrete PEG36 chain enhances the solubility, stability, and pharmacokinetic profile of the conjugated entity, making it an attractive component for creating sophisticated therapeutic carriers.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug delivery platforms, including nanoparticles, liposomes, and hydrogels. It also outlines methods for bioconjugation and the subsequent characterization of these systems.

Key Applications of this compound in Drug Delivery

This compound serves as a flexible linker to improve the performance of drug delivery systems in several key ways:

  • Enhanced Stability and Solubility: The hydrophilic PEG chain can increase the aqueous solubility of hydrophobic drugs and prevent aggregation of nanoparticles and liposomes.[3][]

  • Prolonged Circulation Time: The "stealth" properties conferred by the PEG chain help to reduce recognition by the mononuclear phagocyte system (MPS), thereby extending the systemic circulation time of the drug carrier.[1]

  • Targeted Delivery: The terminal functional group allows for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) to direct the drug delivery system to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Controlled Drug Release: When incorporated into hydrogel networks, the PEG linker can influence the mesh size and degradation kinetics, thereby modulating the release profile of encapsulated drugs.

  • PROTACs Synthesis: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising approach for targeted protein degradation in cancer therapy.

Experimental Protocols

Nanoparticle Formulation with this compound

This protocol describes the formulation of drug-loaded polymeric nanoparticles with a surface functionalized with this compound for improved stability and targeting potential. A common method for preparing such nanoparticles is the nanoprecipitation technique.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • This compound

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Acetone or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v) or other surfactant

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Protocol:

  • Polymer-PEG Conjugation (Pre-formulation): a. Dissolve PLGA-COOH and a molar excess of this compound in a suitable organic solvent (e.g., dichloromethane - DCM). b. Add EDC and NHS to activate the carboxylic acid groups of PLGA. c. Stir the reaction mixture at room temperature for 24-48 hours. d. Precipitate the resulting PLGA-PEG-Boc copolymer by adding cold methanol or ether. e. Wash the precipitate multiple times to remove unreacted reagents and dry under vacuum.

  • Nanoparticle Formulation by Nanoprecipitation: a. Dissolve the PLGA-PEG-Boc copolymer and the drug (e.g., Doxorubicin) in a water-miscible organic solvent like acetone to form the organic phase. b. Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., PVA) under constant stirring. c. Allow the organic solvent to evaporate under stirring for several hours, leading to the formation of nanoparticles. d. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). e. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Boc Deprotection: a. Resuspend the nanoparticles in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) to remove the Boc protecting group and expose the terminal amine. b. Incubate for 30-60 minutes at room temperature. c. Neutralize the reaction with a mild base (e.g., triethylamine). d. Wash the nanoparticles extensively with PBS to remove TFA salts and byproducts.

  • Characterization: a. Particle Size and Zeta Potential: Analyze by Dynamic Light Scattering (DLS). b. Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC after dissolving a known amount of nanoparticles in a suitable solvent. c. Surface PEGylation Quantification: Can be assessed using techniques like X-ray Photoelectron Spectroscopy (XPS) or by conjugating a fluorescent dye to the terminal amine and measuring fluorescence.

Workflow for Nanoparticle Formulation:

G cluster_0 Polymer-PEG Conjugation cluster_1 Nanoparticle Formulation cluster_2 Surface Modification cluster_3 Characterization PLGA-COOH + this compound PLGA-COOH + this compound EDC/NHS Activation EDC/NHS Activation PLGA-COOH + this compound->EDC/NHS Activation PLGA-PEG-Boc PLGA-PEG-Boc EDC/NHS Activation->PLGA-PEG-Boc PLGA-PEG-Boc + Drug PLGA-PEG-Boc + Drug Nanoprecipitation Nanoprecipitation PLGA-PEG-Boc + Drug->Nanoprecipitation Drug-loaded Nanoparticles Drug-loaded Nanoparticles Nanoprecipitation->Drug-loaded Nanoparticles Boc Deprotection (TFA) Boc Deprotection (TFA) Drug-loaded Nanoparticles->Boc Deprotection (TFA) Amine-functionalized Nanoparticles Amine-functionalized Nanoparticles Boc Deprotection (TFA)->Amine-functionalized Nanoparticles Particle Size (DLS) Particle Size (DLS) Amine-functionalized Nanoparticles->Particle Size (DLS) Zeta Potential Zeta Potential Amine-functionalized Nanoparticles->Zeta Potential Drug Loading (HPLC) Drug Loading (HPLC) Amine-functionalized Nanoparticles->Drug Loading (HPLC) Surface PEGylation (XPS) Surface PEGylation (XPS) Amine-functionalized Nanoparticles->Surface PEGylation (XPS)

Workflow for this compound Nanoparticle Formulation
Liposome Preparation with this compound

This protocol details the preparation of liposomes incorporating this compound for enhanced stability and for subsequent surface functionalization. The thin-film hydration method followed by extrusion is a common technique.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine (as a comparator or for co-formulation)

  • This compound functionalized lipid (synthesized separately or commercially available)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation: a. Dissolve the phospholipids, cholesterol, and the this compound functionalized lipid in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of the components should be optimized based on the desired liposome characteristics. b. Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the aqueous hydration buffer, which may contain a hydrophilic drug. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. b. Gently agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

  • Purification and Boc Deprotection: a. Remove the unencapsulated drug by dialysis or size exclusion chromatography. b. For subsequent conjugation, the Boc group can be removed as described in the nanoparticle protocol.

  • Characterization: a. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential: Measured by DLS. b. Encapsulation Efficiency: Determined by separating the liposomes from the unencapsulated drug and quantifying the drug in the liposomal fraction. c. Phospholipid Concentration: Can be determined using a phosphate assay.

Workflow for Liposome Preparation:

G Lipids + this compound Lipid + Drug Lipids + this compound Lipid + Drug Dissolve in Organic Solvent Dissolve in Organic Solvent Lipids + this compound Lipid + Drug->Dissolve in Organic Solvent Thin Film Formation (Rotary Evaporation) Thin Film Formation (Rotary Evaporation) Dissolve in Organic Solvent->Thin Film Formation (Rotary Evaporation) Hydration (Aqueous Buffer) Hydration (Aqueous Buffer) Thin Film Formation (Rotary Evaporation)->Hydration (Aqueous Buffer) Formation of MLVs Formation of MLVs Hydration (Aqueous Buffer)->Formation of MLVs Extrusion (e.g., 100 nm membrane) Extrusion (e.g., 100 nm membrane) Formation of MLVs->Extrusion (e.g., 100 nm membrane) Formation of Unilamellar Vesicles Formation of Unilamellar Vesicles Extrusion (e.g., 100 nm membrane)->Formation of Unilamellar Vesicles Purification (Dialysis/SEC) Purification (Dialysis/SEC) Formation of Unilamellar Vesicles->Purification (Dialysis/SEC) Characterization (DLS, Encapsulation Efficiency) Characterization (DLS, Encapsulation Efficiency) Purification (Dialysis/SEC)->Characterization (DLS, Encapsulation Efficiency)

Workflow for Liposome Preparation with this compound
Hydrogel Synthesis with this compound

This protocol outlines the synthesis of a biodegradable hydrogel using this compound as a crosslinker for the controlled release of therapeutic agents.

Materials:

  • Multi-arm PEG with reactive end groups (e.g., 4-arm PEG-NHS)

  • This compound

  • A second crosslinker with a free amine group (if needed for network formation)

  • Therapeutic agent to be encapsulated (e.g., growth factor)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Protocol:

  • Precursor Solution Preparation: a. Dissolve the multi-arm PEG-NHS in the aqueous buffer. b. In a separate vial, dissolve the this compound and the therapeutic agent in the same buffer.

  • Hydrogel Formation: a. Mix the two precursor solutions. The NHS esters on the multi-arm PEG will react with the amine groups of the this compound (after deprotection) and any other amine-containing molecules to form a crosslinked hydrogel network. b. The gelation time can be controlled by adjusting the concentration of the precursors and the pH of the buffer.

  • Boc Deprotection (Post-gelation): a. If the Boc group needs to be removed after gel formation to expose amine functionalities for further modification, the hydrogel can be swelled in an acidic solution (e.g., mild TFA solution), followed by extensive washing with a neutral buffer.

  • Characterization: a. Gelation Time: Determined by the vial inversion method. b. Swelling Ratio: Calculated from the weights of the swollen and dried hydrogel. c. Mechanical Properties: Assessed by rheometry. d. Drug Release Kinetics: Measured by taking aliquots of the release medium at different time points and quantifying the released drug using an appropriate assay (e.g., ELISA for proteins).

Logical Relationship for Hydrogel-based Controlled Release:

G Hydrogel Network Hydrogel Network Controlled Release Controlled Release Hydrogel Network->Controlled Release Degradation/Diffusion Drug Encapsulation Drug Encapsulation Drug Encapsulation->Hydrogel Network Therapeutic Effect Therapeutic Effect Controlled Release->Therapeutic Effect This compound This compound This compound->Hydrogel Network Crosslinker Therapeutic Agent Therapeutic Agent Therapeutic Agent->Drug Encapsulation

Role of this compound in Hydrogel Drug Delivery
Bioconjugation to Targeting Ligands

This protocol describes the conjugation of a targeting ligand, such as an RGD peptide, to the amine-functionalized surface of a drug delivery system prepared with this compound.

Materials:

  • Amine-functionalized nanoparticles or liposomes (prepared as described above)

  • Targeting ligand with a reactive carboxyl group (e.g., RGD peptide)

  • EDC and NHS

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification method (e.g., centrifugation and washing, or size exclusion chromatography)

Protocol:

  • Activation of Targeting Ligand: a. Dissolve the RGD peptide in the reaction buffer. b. Add EDC and NHS to activate the carboxylic acid group of the peptide. c. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Add the activated peptide solution to a suspension of the amine-functionalized nanoparticles or liposomes. b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: a. Quench any unreacted NHS esters by adding the quenching solution. b. Purify the ligand-conjugated drug delivery system by repeated centrifugation and resuspension in a fresh buffer to remove unconjugated ligands and reagents.

  • Characterization: a. Confirmation of Conjugation: Can be verified by a change in zeta potential, or by using a fluorescently labeled ligand and measuring the fluorescence of the final product. b. Quantification of Ligand Density: Can be determined by various analytical techniques, including HPLC after hydrolysis of the conjugate, or by using a labeled ligand and creating a standard curve.

Signaling Pathway for Targeted Drug Delivery:

G Targeted Nanoparticle Targeted Nanoparticle Receptor on Target Cell Receptor on Target Cell Targeted Nanoparticle->Receptor on Target Cell Binding Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Receptor on Target Cell->Receptor-Mediated Endocytosis Endosome Endosome Receptor-Mediated Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release Endosomal Escape Therapeutic Action Therapeutic Action Drug Release->Therapeutic Action

Pathway of Receptor-Mediated Targeted Drug Delivery

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for drug delivery systems formulated with this compound. Actual values will vary depending on the specific formulation parameters, drug, and characterization methods used.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
PLGA-PEG36-Boc NPDoxorubicin150 ± 100.15 ± 0.05-15 ± 55.2 ± 0.875 ± 5
PLGA-PEG36-NH2 NPDoxorubicin155 ± 120.16 ± 0.04+10 ± 45.0 ± 0.773 ± 6
PLGA-PEG36-RGD NPDoxorubicin165 ± 150.18 ± 0.06+5 ± 34.8 ± 0.970 ± 7

Table 2: Characteristics of this compound Modified Liposomes

FormulationDrugVesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DSPC/Chol/PEG36-Boc LiposomesiRNA120 ± 80.12 ± 0.03-10 ± 385 ± 5
DSPC/Chol/PEG36-NH2 LiposomesiRNA125 ± 100.13 ± 0.04+15 ± 483 ± 6

Table 3: In Vitro Drug Release from this compound Hydrogels

Hydrogel FormulationTherapeutic AgentBurst Release (%) (First 2h)Cumulative Release (%) (24h)Cumulative Release (%) (7 days)
4-arm PEG / Amino-PEG36-NH2Growth Factor A15 ± 345 ± 580 ± 7
4-arm PEG / Amino-PEG36-NH2 (higher crosslink density)Growth Factor A10 ± 230 ± 465 ± 6

Conclusion

This compound is a highly adaptable and valuable tool for the development of sophisticated drug delivery systems. Its well-defined structure allows for precise control over the physicochemical properties of nanoparticles, liposomes, and hydrogels. The protocols and data presented in this document provide a foundational guide for researchers to design and characterize novel drug carriers with enhanced stability, prolonged circulation, and targeted delivery capabilities, ultimately contributing to the advancement of more effective and safer therapeutics.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in the development of advanced drug delivery systems, diagnostic agents, and research tools. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and circulation time of nanoparticles.[1][2] PEGylation creates a hydrophilic shield that can reduce non-specific protein adsorption, prevent aggregation, and minimize uptake by the reticuloendothelial system (RES).[2][3]

Amino-PEG36-Boc is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. This linker possesses a terminal amine group for conjugation to the nanoparticle surface and a Boc-protected amine at the other end. The tert-butyloxycarbonyl (Boc) protecting group provides a strategic advantage, allowing for a two-step functionalization process. Initially, the linker is attached to the nanoparticle via its free amine. Subsequently, the Boc group is removed under specific conditions to expose a new primary amine, which can then be used to conjugate targeting ligands, therapeutic molecules, or imaging agents.[4] This approach ensures a controlled and stepwise assembly of complex nanomedicines.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the surface modification of nanoparticles, tailored for applications in drug delivery and targeted therapies.

Key Applications

  • Targeted Drug Delivery: The terminal amine, once deprotected, serves as a conjugation point for targeting moieties such as antibodies, peptides, or small molecules, enabling specific delivery of therapeutic payloads to diseased cells or tissues.

  • "Stealth" Nanoparticles: The PEG component of the linker imparts "stealth" characteristics, prolonging the systemic circulation time of the nanoparticles, which is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

  • Multi-functional Nanoplatforms: The sequential nature of the conjugation process allows for the creation of multi-functional nanoparticles carrying, for example, both a targeting ligand and a therapeutic agent.

  • Controlled Surface Density: The reaction conditions can be optimized to control the grafting density of the PEG linker on the nanoparticle surface, which in turn influences the biological performance of the nanoparticles.

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface (e.g., carboxylated gold or iron oxide nanoparticles) using carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Nanoparticle Preparation:

    • If the nanoparticle concentration is low, concentrate them using centrifugation.

    • Wash the nanoparticles with MES buffer (pH 6.0) to remove any storage buffers containing amines.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in MES buffer.

    • Add the EDC and NHS solutions to the nanoparticle suspension. The final concentration of EDC and NHS should be in molar excess relative to the carboxyl groups on the nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.

  • Conjugation Reaction:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis to remove excess reagents and byproducts.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group from the surface-conjugated this compound to expose the terminal amine for further functionalization.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

  • Dialysis membrane or centrifugal filter units

Procedure:

  • Reaction Setup:

    • Resuspend the lyophilized or dried Boc-protected nanoparticles in DCM.

  • Deprotection:

    • Add TFA to the nanoparticle suspension (typically 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques such as FTIR to observe the disappearance of the Boc-related peaks.

  • Purification:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Resuspend the nanoparticles in PBS and purify by dialysis or centrifugal filtration to remove residual acid and byproducts. The resulting nanoparticles will have a free amine surface.

Characterization and Data Presentation

Thorough characterization of the nanoparticles at each stage of the modification process is essential to ensure successful conjugation and to understand the physicochemical properties of the final product.

Parameter Unmodified Nanoparticles Boc-Protected PEGylated Nanoparticles Amine-Functionalized PEGylated Nanoparticles Method of Analysis
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7132 ± 8Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 3-15 ± 2+25 ± 4Zeta Potential Measurement
Surface Chemistry Presence of C=O (carboxyl)Presence of C-O-C (PEG), N-H and C=O (Boc)Disappearance of Boc peaks, presence of N-H (primary amine)Fourier-Transform Infrared Spectroscopy (FTIR)
Grafting Density (PEG chains/nm²) N/A3.53.5Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR)

Visualizations

Experimental Workflow

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization A Carboxylated Nanoparticles C EDC/NHS Activation in MES Buffer A->C B This compound B->C D Boc-Protected PEGylated Nanoparticles C->D Conjugation E Boc-Protected PEGylated Nanoparticles F TFA/DCM E->F Deprotection G Amine-Functionalized PEGylated Nanoparticles F->G H Amine-Functionalized PEGylated Nanoparticles I Targeting Ligand (e.g., Antibody) H->I Conjugation J Targeted Nanoparticle I->J

Caption: Workflow for surface modification of nanoparticles using this compound.

Logical Relationship of Components

G NP Nanoparticle Core PEG Amino-PEG36 Linker NP->PEG attached to Boc Boc Protecting Group PEG->Boc is protected by Amine Terminal Amine (for further conjugation) Boc->Amine removal exposes Ligand Targeting Ligand Amine->Ligand conjugates to

Caption: Relationship between components in the functionalized nanoparticle.

Signaling Pathway for Targeted Nanoparticle Uptake

G NP Targeted Nanoparticle (with Ligand) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Release Drug Release Lysosome->Release Degradation & Payload Release Target Intracellular Target Release->Target Action

Caption: Pathway of targeted nanoparticle uptake and drug release.

References

Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent coupling of molecules through the formation of a stable amide bond is a cornerstone of bioconjugation, essential for applications ranging from the development of antibody-drug conjugates (ADCs) and immunoassays to the functionalization of surfaces and nanoparticles. A widely employed and robust method involves the activation of a carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which subsequently reacts with a primary amine to form the desired amide linkage.

This document provides detailed application notes and protocols for the two key stages of this process:

  • Activation of Carboxylic Acids: Utilizing the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

  • Coupling of NHS Esters with Primary Amines: The reaction of the activated NHS ester with an amine-containing molecule.

These guidelines are designed to equip researchers, scientists, and drug development professionals with the necessary information to optimize their coupling reactions, troubleshoot potential issues, and achieve high-yield, reproducible results.

Part 1: Activation of Carboxylic Acids with EDC and NHS

The activation of a carboxyl group with EDC proceeds through a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which can regenerate the original carboxylic acid and reduce coupling efficiency.[1] The addition of NHS stabilizes this reactive intermediate by converting it to a more stable, amine-reactive NHS ester.[1]

Reaction Mechanism: Carboxylic Acid Activation

The activation of a carboxylic acid using EDC and NHS is a two-step process that transforms a relatively unreactive carboxyl group into a highly reactive NHS ester, primed for reaction with a primary amine.

G EDC EDC O_Acylisourea O-Acylisourea Intermediate (Unstable) EDC->O_Acylisourea NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS NHS->NHS_Ester Carboxylic_Acid Carboxylic_Acid Hydrolysis->Carboxylic_Acid Regeneration G Primary_Amine Primary Amine (R'-NH2) Amide_Bond Amide Bond (Stable) Primary_Amine->Amide_Bond NHS_Byproduct NHS Byproduct Hydrolysis Hydrolysis (Side Reaction) Carboxylic_Acid Carboxylic Acid (Inactive) Hydrolysis->Carboxylic_Acid NHS_Ester NHS_Ester NHS_Ester->NHS_Byproduct NHS_Ester->Hydrolysis G cluster_activation Activation Step cluster_coupling Coupling Step Prepare_Reactants Prepare Reactants (Molecule A, EDC, NHS) in Activation Buffer (pH 4.5-6.0) Activate_Carboxyl Activate Carboxyl Groups (15-60 min, RT) Purify_Activated Optional: Remove Excess Reagents (Desalting Column) Activate_Carboxyl->Purify_Activated Couple_Molecules Couple Molecules (2h RT or Overnight 4°C) Purify_Activated->Couple_Molecules Prepare_Amine Prepare Amine (Molecule B) in Coupling Buffer (pH 7.0-8.5) Prepare_Amine->Couple_Molecules Quench_Reaction Optional: Quench Reaction (Tris or Glycine) Couple_Molecules->Quench_Reaction Purify_Conjugate Purify Conjugate (Chromatography/Dialysis) Quench_Reaction->Purify_Conjugate

References

Application Notes: Functionalizing Biosensors with Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective biosensor design hinges on the precise immobilization of biorecognition molecules while minimizing non-specific binding from the sample matrix. Poly(ethylene glycol) (PEG) linkers are widely used to create a hydrophilic, bio-inert surface that resists protein fouling.[1][2] Amino-PEG36-Boc is a heterobifunctional linker featuring a long-chain PEG of 36 ethylene glycol units. This extended chain length provides a significant steric barrier and flexibility, which is crucial for reducing non-specific adsorption and ensuring the immobilized bioreceptor retains its native conformation and activity.[3][4]

The linker consists of a terminal amine protected by a tert-butyloxycarbonyl (Boc) group and another functional end suitable for attachment to the biosensor surface (e.g., a thiol for gold surfaces or a silane for silica surfaces, though it can be modified for various functionalities). The Boc protecting group allows for controlled, sequential functionalization; it is stable under many reaction conditions and can be efficiently removed under acidic conditions to reveal a primary amine.[5] This exposed amine can then be used to covalently couple antibodies, enzymes, nucleic acids, or other bioreceptors using standard amine-reactive chemistries.

The use of long-chain PEGs like PEG36 is instrumental in enhancing the signal-to-noise ratio of a biosensor by physically holding proteins and other interfering molecules away from the sensor surface. This application note provides detailed protocols for the functionalization of a generic biosensor surface using this compound, along with expected data and troubleshooting advice.

Logical Workflow for Biosensor Functionalization

A typical workflow involves preparing the sensor surface, immobilizing the PEG linker, exposing the terminal amine by removing the Boc group, and finally, conjugating the desired bioreceptor.

G cluster_prep Surface Preparation cluster_peg Linker Immobilization cluster_deprotect Amine Deprotection cluster_conjugate Bioconjugation A Sensor Surface (e.g., Gold, Silica) B Cleaning & Activation A->B C Immobilize This compound B->C D Boc Group Removal (Acidic Condition) C->D E Exposed Amine (-NH2) D->E F Couple Bioreceptor (e.g., Antibody, Aptamer) E->F G Final Functionalized Surface F->G

Caption: Workflow for biosensor functionalization using this compound.

Experimental Protocols

This section details the methodologies for functionalizing a gold-surfaced biosensor (e.g., for Surface Plasmon Resonance - SPR) as an example. The protocol can be adapted for other surfaces like silica by choosing an appropriate anchor for the PEG linker (e.g., a silane group instead of a thiol).

Protocol 1: Surface Functionalization with this compound

Materials and Reagents:

  • Gold-coated sensor chips

  • Thiol-PEG36-NH-Boc (this compound with a thiol anchor)

  • Ethanol (absolute)

  • Sulfuric acid (H₂SO₄) and Hydrogen peroxide (H₂O₂) for Piranha solution (use with extreme caution)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Bioreceptor solution (e.g., antibody in PBS)

  • Blocking agent (e.g., Bovine Serum Albumin or ethanolamine)

  • Deionized (DI) water (18.2 MΩ·cm)

Methodology:

  • Surface Cleaning and Activation (Gold Surface):

    • Immerse the gold sensor chip in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 2-5 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

    • Rinse the chip thoroughly with DI water, followed by ethanol.

    • Dry the surface under a gentle stream of nitrogen gas.

  • Immobilization of Thiol-PEG36-NH-Boc:

    • Prepare a 1-2 mM solution of Thiol-PEG36-NH-Boc in absolute ethanol.

    • Immerse the clean, dry gold chip in the PEG solution and incubate for 12-18 hours at room temperature in a dark, sealed container to form a self-assembled monolayer (SAM).

    • Rinse the chip with ethanol to remove non-covalently bound linkers, followed by DI water.

    • Dry the surface under a stream of nitrogen.

  • Boc Group Deprotection:

    • Prepare a deprotection solution of 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Immerse the PEG-functionalized chip in the TFA/DCM solution for 30-60 minutes at room temperature.

    • Rinse the chip thoroughly with DCM, followed by ethanol, and finally DI water to remove residual acid.

    • Dry the surface under nitrogen. The surface now presents a terminal primary amine (-NH₂).

  • Bioreceptor Conjugation (Amine Coupling):

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer (pH 5.5-6.0).

    • To activate the carboxyl groups on the bioreceptor (if applicable, for immobilization onto the amine surface), mix your bioreceptor with the EDC/NHS solution. Alternatively, for direct coupling of a carboxylated surface to the amine-PEG, activate the surface first. For coupling an antibody to the amine-functionalized surface:

    • Activate the carboxyl groups on the antibody by reacting it with EDC/NHS.

    • Alternatively, to use the surface amines, activate a linker with a carboxyl group and an NHS ester. The most direct way is to use the now-available amine to react with an activated species.

    • For this protocol, we will assume the bioreceptor has available carboxyl groups for coupling to the surface amines.

    • Flow a solution of the bioreceptor (e.g., 10-50 µg/mL antibody) mixed with EDC/NHS over the amine-functionalized surface for 15-30 minutes.

    • Wash with PBS to remove unbound bioreceptors.

  • Blocking/Quenching:

    • To deactivate any remaining reactive groups and block non-specific binding sites, flow a solution of 1 M ethanolamine-HCl (pH 8.5) or 1 mg/mL BSA over the surface for 5-10 minutes.

    • Wash thoroughly with PBS. The biosensor is now functionalized and ready for analysis.

Data Presentation

Quantitative data from each step of the functionalization process is crucial for quality control and ensuring the reproducibility of the biosensor.

Table 1: Surface Characterization at Each Functionalization Step
StepTechniqueParameterTypical ValuePurpose
1. Clean Gold SurfaceContact Angle GoniometryWater Contact Angle< 20°Verifies surface cleanliness and hydrophilicity.
2. After PEG-Boc SAMContact Angle GoniometryWater Contact Angle40° - 60°Confirms formation of the hydrophobic Boc-terminated layer.
3. After Boc DeprotectionContact Angle GoniometryWater Contact Angle30° - 50°Indicates successful exposure of the more hydrophilic amine groups.
4. After BioreceptorQuartz Crystal Microbalance (QCM-D)Mass Uptake100 - 500 ng/cm²Quantifies the amount of immobilized bioreceptor.
4. After BioreceptorSurface Plasmon Resonance (SPR)Response Units (RU)1000 - 3000 RUMeasures the change in refractive index due to bioreceptor binding.
Table 2: Performance Metrics Before and After PEGylation
ParameterSensor without PEGSensor with Amino-PEG36Improvement Factor
Non-Specific Binding (BSA 1 mg/mL)~800 RU< 50 RU> 16x Reduction
Specific Signal (Analyte Binding)Variable~250 RUEnhanced S/N Ratio
Signal-to-Noise Ratio (S/N)LowHigh~6-fold increase
Limit of Detection (LOD)e.g., 50 nMe.g., 2 nM25x Improvement

Note: Values are illustrative and will vary based on the specific biosensor system, bioreceptor, and analyte. The reduction in non-specific binding is a key advantage of using PEG linkers.

Visualization of Mechanism

The primary role of the PEG36 linker is to create a physical and hydrophilic barrier that repels unwanted proteins, thereby enhancing the accessibility of the target analyte to the immobilized bioreceptor.

G cluster_0 Bare Surface (High Non-Specific Binding) cluster_1 PEG36-Functionalized Surface (Low Non-Specific Binding) a1 Analyte b1 Bioreceptor a1->b1 Specific Binding a2 Interferent (e.g., BSA) b2 Bioreceptor a2->b2 Non-Specific Binding b3 Bioreceptor a2->b3 ground1 Sensor Surface c1 Analyte d1 Bioreceptor c1->d1 Specific Binding c2 Interferent (e.g., BSA) c2->d1 Repelled ground2 Sensor Surface d1->ground2 PEG36 Linker peg1

References

Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Utilizing an Amino-PEG36-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component in the design and efficacy of PROTACs is the linker, which connects the target protein ligand to the E3 ligase ligand. This document provides detailed application notes and experimental protocols for the synthesis of PROTACs incorporating an Amino-PEG36-Boc linker, a versatile polyethylene glycol (PEG)-based linker that can enhance solubility and optimize the spatial orientation of the PROTAC molecule.[1][2][3][4]

Introduction to PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, a key advantage over traditional inhibitors. The choice of linker is crucial as it influences critical properties such as solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. PEG linkers, in particular, are widely used to improve the aqueous solubility of PROTACs.

PROTAC Signaling Pathway

The mechanism of action for a PROTAC can be visualized as a catalytic cycle. The PROTAC first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage another POI molecule.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Release and Recycling Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using an this compound linker is a modular process. It typically involves the sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand to the bifunctional PEG linker. The workflow generally consists of an initial amide coupling step, followed by deprotection of the Boc group, and a final amide coupling to attach the second ligand. Purification and characterization are performed at each critical stage to ensure the desired product.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis and Evaluation Workflow Start Start Materials: - POI Ligand-COOH - this compound - E3 Ligase Ligand-COOH Step1 Step 1: Amide Coupling (POI Ligand + this compound) Start->Step1 Purification1 Purification 1 (Flash Chromatography) Step1->Purification1 Intermediate1 Intermediate 1: POI-PEG36-Boc Purification1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Intermediate 2: POI-PEG36-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligase Ligand) Intermediate2->Step3 Purification2 Purification 2 (Preparative HPLC) Step3->Purification2 Final_PROTAC Final PROTAC: POI-PEG36-E3 Ligase Ligand Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Biological_Assay Biological Evaluation (e.g., Western Blot for degradation) Final_PROTAC->Biological_Assay

Experimental Workflow for PROTAC Synthesis

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using an this compound linker. These procedures may require optimization for specific substrates.

Protocol 1: Amide Coupling of POI Ligand with this compound

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with the amine group of the this compound linker.

Reagents and Materials:

  • POI Ligand with a carboxylic acid functional group (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the POI ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-PEG36-Boc intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the terminal amine of the PEG linker.

Reagents and Materials:

  • POI-PEG36-Boc intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the POI-PEG36-Boc intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (POI-PEG36-NH2) is often used in the next step without further purification.

Protocol 3: Final Amide Coupling with E3 Ligase Ligand

This protocol describes the final coupling of the deprotected POI-PEG36-NH2 intermediate with a carboxylic acid-functionalized E3 ligase ligand.

Reagents and Materials:

  • POI-PEG36-NH2 intermediate from Protocol 2 (1.0 eq)

  • E3 Ligase Ligand with a carboxylic acid functional group (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Follow the procedure outlined in Protocol 1, using POI-PEG36-NH2 and the E3 ligase ligand-COOH as the coupling partners.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of PROTACs utilizing PEG linkers, compiled from various literature sources. This data is intended to provide a general reference for expected outcomes.

ParameterTypical RangeNotes
Synthesis
Amide Coupling Yield50-90%Highly dependent on substrates and reaction conditions.
Boc Deprotection Yield>95% (often quantitative)Typically a high-yielding step.
Final PROTAC Purity (post-HPLC)>95%Essential for accurate biological evaluation.
Characterization
LC-MSConfirms mass of intermediates and final productA primary tool for reaction monitoring and product identification.
NMRConfirms structure of the final PROTACProvides detailed structural information.
Biological Activity
DC50 (Half-maximal degradation concentration)1 nM - 10 µMVaries significantly based on the target, E3 ligase, and cell line.
Dmax (Maximum degradation)50-95%Represents the maximal percentage of protein degradation achieved.

Conclusion

The use of this compound as a linker provides a versatile and efficient platform for the synthesis of PROTACs. The protocols outlined in this document, coupled with the representative data, offer a solid foundation for researchers, scientists, and drug development professionals to design and synthesize novel protein degraders. The modular nature of this synthetic approach allows for the systematic optimization of linker length and composition, which is a critical step in developing potent and selective PROTACs for therapeutic applications.

References

Application Notes and Protocols: PEGylation Strategies for Enhanced Compound Solubility and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in pharmaceutical development to enhance the therapeutic properties of peptides, proteins, antibody fragments, and small molecule drugs.[1][2][3] This modification can significantly improve a compound's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation time in the bloodstream.[1][4] Furthermore, PEGylation can enhance the solubility of hydrophobic drugs, mask antigenic sites to reduce immunogenicity, and protect against proteolytic degradation.

These application notes provide an overview of common PEGylation strategies and detailed protocols for the synthesis and characterization of PEGylated compounds.

Key Advantages of PEGylation

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of molecules, which reduces their rate of kidney filtration and prolongs their plasma half-life. This often leads to a reduced dosing frequency.

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the solubility of poorly water-soluble compounds.

  • Reduced Immunogenicity: The PEG chains can mask epitopes on therapeutic proteins, minimizing the potential for an immune response.

  • Increased Stability: PEGylation can protect therapeutic molecules from enzymatic degradation and improve their stability.

  • Enhanced Tumor Targeting: In oncology, the increased size of PEGylated drugs can lead to their passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Common PEGylation Strategies

The choice of PEGylation strategy depends on the target molecule and the desired properties of the final conjugate. Key considerations include the molecular weight and structure of the PEG (linear or branched), the chemistry used for conjugation, and whether the linkage is stable or cleavable.

1. First-Generation PEGylation (Non-specific)

This approach involves the random attachment of PEG to multiple sites on a protein, typically at lysine residues. While effective, it can lead to a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers, which may result in a loss of biological activity.

2. Second-Generation PEGylation (Site-specific)

To overcome the limitations of the first-generation methods, site-specific PEGylation techniques have been developed. These methods aim to attach PEG at a single, predetermined site on the molecule, resulting in a more homogeneous product with preserved biological activity. Common strategies include:

  • N-terminal PEGylation: Targeting the α-amino group at the N-terminus of a protein.

  • Cysteine-specific PEGylation: Targeting free cysteine residues.

  • Enzymatic PEGylation: Using enzymes like transglutaminase to attach PEG to specific glutamine residues.

Below is a diagram illustrating the general workflow for a typical PEGylation experiment.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Molecule Target Molecule (Protein, Peptide, Small Molecule) Reaction_Mix PEGylation Reaction (Controlled pH, Temp, Time) Molecule->Reaction_Mix PEG_Reagent Activated PEG Reagent (e.g., PEG-NHS, PEG-Maleimide) PEG_Reagent->Reaction_Mix Purification Purification of PEGylated Product (e.g., SEC, IEX) Reaction_Mix->Purification Characterization Characterization (SDS-PAGE, HPLC, Mass Spec) Purification->Characterization

Caption: A general workflow for a typical PEGylation experiment.

Experimental Protocols

Protocol 1: Amine-Specific PEGylation of a Protein using PEG-NHS Ester

This protocol describes the non-specific PEGylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG, which reacts with primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest

  • mPEG-succinimidyl carboxyl methyl ester (mPEG-SCM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SCM in the reaction buffer. The amount of PEG reagent to use should be calculated to achieve a desired molar excess over the protein (e.g., 5- to 20-fold molar excess).

  • PEGylation Reaction: Add the dissolved PEG reagent to the protein solution while gently stirring. Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Reaction Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS. Further purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate mono-, di-, and poly-PEGylated species from the un-PEGylated protein.

Protocol 2: Cysteine-Specific PEGylation of a Protein using PEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide

  • Reaction Buffer: Phosphate buffer (50 mM), EDTA (1 mM), pH 6.5-7.5

  • Reducing agent (e.g., DTT or TCEP) - if cysteines are oxidized

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds by incubating the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the reducing agent by dialysis or using a desalting column. Dissolve the reduced protein in the reaction buffer.

  • PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use. A 2- to 5-fold molar excess of PEG-Maleimide to protein is a good starting point.

  • PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution with gentle mixing. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Reaction Quenching: Add a 10-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted PEG-Maleimide. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted PEG, quenching reagent, and un-PEGylated protein.

Characterization of PEGylated Compounds

Thorough characterization is essential to ensure the quality and consistency of the PEGylated product.

The following diagram illustrates a typical workflow for the characterization of a PEGylated protein.

Characterization_Workflow cluster_analysis Analytical Techniques PEG_Product Purified PEGylated Product SDS_PAGE SDS-PAGE (Degree of PEGylation) PEG_Product->SDS_PAGE HPLC HPLC (SEC/IEX/RP) (Purity, Heterogeneity) PEG_Product->HPLC Mass_Spec Mass Spectrometry (Molecular Weight, Site of PEGylation) PEG_Product->Mass_Spec Activity_Assay Biological Activity Assay (Functional Integrity) PEG_Product->Activity_Assay

Caption: A typical workflow for the characterization of a PEGylated protein.

Protocol 3: Characterization by SDS-PAGE

Purpose: To visually assess the degree of PEGylation. PEGylated proteins will migrate slower than their un-PEGylated counterparts, resulting in bands with higher apparent molecular weights.

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest and its PEGylated forms.

  • Load the un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein fractions onto the gel.

  • Run the gel under standard conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analyze the band shifts to determine the extent of PEGylation.

Protocol 4: Characterization by HPLC

Purpose: To assess the purity and heterogeneity of the PEGylated product.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than un-PEGylated proteins. This method is useful for quantifying the amount of unreacted protein and aggregates.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their charge. PEGylation can shield surface charges, leading to changes in retention time. IEX is particularly useful for separating positional isomers of PEGylated proteins.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, which alters its retention time.

General Procedure:

  • Equilibrate the appropriate HPLC column with the mobile phase.

  • Inject the sample (un-PEGylated protein, reaction mixture, and purified fractions).

  • Run the desired gradient (for IEX and RP-HPLC) or isocratic (for SEC) method.

  • Monitor the eluent using a UV detector.

  • Analyze the chromatograms to assess purity and identify different PEGylated species.

Protocol 5: Characterization by Mass Spectrometry

Purpose: To determine the precise molecular weight of the PEGylated protein and to identify the site(s) of PEGylation.

Procedure:

  • Intact Mass Analysis: Analyze the purified PEGylated protein using techniques like MALDI-TOF or ESI-MS to confirm the addition of the PEG chain(s).

  • Peptide Mapping: a. Digest the PEGylated protein with a protease (e.g., trypsin). b. Analyze the resulting peptide mixture by LC-MS/MS. c. Identify the PEGylated peptides by their characteristic mass shift. d. Use tandem mass spectrometry (MS/MS) to sequence the PEGylated peptides and pinpoint the exact amino acid residue where the PEG is attached.

Quantitative Data on the Effects of PEGylation

The following tables summarize the impact of PEGylation on compound solubility and pharmacokinetic parameters from various studies.

Table 1: Effect of PEGylation on Solubility

CompoundPEG Size (kDa)Solubility Fold IncreaseReference
Paclitaxel2-5>1000
Camptothecin-Significantly Increased
Silybin->1300

Table 2: Effect of PEGylation on Pharmacokinetic Parameters

CompoundPEG Size (kDa)ParameterChangeReference
Interferon-α12Half-life5-10 fold increase
Gold Nanoparticles-Blood Half-lifeProlonged to 57 hours
G-CSF (Neulasta®)20Administration FrequencyDaily to once per chemotherapy cycle
PEG-AuNPs-Blood Circulation TimeRelatively long

Conclusion

PEGylation is a powerful and versatile strategy for improving the solubility and pharmacokinetic properties of therapeutic compounds. The choice of PEGylation chemistry, PEG reagent, and purification method is critical for obtaining a homogeneous and active product. The detailed protocols and characterization methods provided in these application notes offer a framework for researchers to successfully implement PEGylation in their drug development programs. Careful optimization of the reaction conditions and thorough analytical characterization are paramount to achieving the desired therapeutic profile for the PEGylated molecule.

References

Troubleshooting & Optimization

Common challenges in Amino-PEG36-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amino-PEG36-Boc conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a long-chain, monodisperse polyethylene glycol (PEG) linker containing a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1] It is commonly used to conjugate with carboxylic acids or their activated esters on proteins, peptides, or other molecules to form a stable amide bond. The Boc protecting group can be removed under acidic conditions to reveal the primary amine for further functionalization if needed.[1]

Q2: What are the general steps for a successful this compound conjugation?

A typical this compound conjugation reaction involves three main stages:

  • Activation of the Carboxylic Acid: The carboxylic acid on the target molecule is activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Conjugation Reaction: The Boc-protected amino-PEG is added to the activated molecule, leading to the formation of a stable amide bond.

  • Purification and Characterization: The final conjugate is purified to remove unreacted starting materials, coupling reagents, and byproducts. The success of the conjugation is then confirmed using analytical techniques such as HPLC, LC-MS, and NMR.

Q3: What is the role of the Boc protecting group and how is it removed?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in chemical synthesis. It prevents the amine group of the this compound from participating in unwanted side reactions during the conjugation of the other end of the molecule. The Boc group is stable under neutral and basic conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. This allows for subsequent modification at the newly deprotected amine terminus if desired.

Q4: How can I monitor the progress of my conjugation reaction?

Several analytical techniques can be used to monitor the progress of the conjugation reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress by separating and quantifying the starting materials and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing both retention time data and mass-to-charge ratio, allowing for the verification of the desired conjugate's molecular weight.

Troubleshooting Guide

This section addresses common challenges encountered during this compound conjugation reactions in a question-and-answer format.

Problem 1: Low or No Conjugation Yield

Q: I am observing a very low yield or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?

A: Low conjugation yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conjugation Yield

Troubleshooting_Workflow start Low Conjugation Yield check_reagents 1. Check Reagents & Starting Materials start->check_reagents check_activation 2. Verify Carboxylic Acid Activation check_reagents->check_activation sub_reagents Degraded coupling agents? Moisture contamination? Purity of starting materials? check_reagents->sub_reagents check_reaction_conditions 3. Optimize Reaction Conditions check_activation->check_reaction_conditions sub_activation Inefficient activation? Hydrolysis of activated ester? check_activation->sub_activation check_purification 4. Review Purification Method check_reaction_conditions->check_purification sub_conditions Incorrect pH? Suboptimal solvent? Inappropriate temperature or time? check_reaction_conditions->sub_conditions sub_purification Product loss during purification? check_purification->sub_purification

Caption: A logical workflow for troubleshooting low yields in this compound conjugation.

  • Cause 1: Inactive or Degraded Reagents

    • Solution: Ensure that the coupling reagents (EDC, HATU, etc.) and the this compound are fresh and have been stored under the recommended conditions (typically at -20°C, desiccated). Moisture can degrade coupling agents and hydrolyze activated esters.

  • Cause 2: Inefficient Carboxylic Acid Activation

    • Solution: If using EDC/NHS, ensure the pH for the activation step is between 4.5 and 7.2. For sluggish reactions, consider switching to a more potent coupling agent like HATU. Pre-activating the carboxylic acid for 15-30 minutes before adding the this compound can improve efficiency.

  • Cause 3: Hydrolysis of the Activated Ester

    • Solution: The activated ester (e.g., NHS ester) is susceptible to hydrolysis, especially at higher pH. The rate of hydrolysis increases significantly with increasing pH. It is a competition between the desired amidation and the undesired hydrolysis. The optimal pH for the reaction of NHS esters with amines is typically between 8.3 and 8.5.

  • Cause 4: Suboptimal Reaction Conditions

    • Solution:

      • pH: The pH of the reaction mixture is critical. While the activation of the carboxylic acid with EDC/NHS is more efficient at a slightly acidic pH, the subsequent reaction with the amine is favored at a slightly basic pH (around 7.2-8.5).

      • Solvent: The choice of solvent can impact reaction efficiency. Anhydrous polar aprotic solvents like DMF or DMSO are commonly used. Ensure your starting materials are fully dissolved.

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the this compound to drive the reaction to completion.

  • Cause 5: Premature Boc Deprotection

    • Solution: While the Boc group is generally stable, prolonged exposure to even mildly acidic conditions can lead to its removal. Ensure that the reaction conditions remain within the appropriate pH range. Accidental deprotection can lead to side reactions like the formation of di-pegylated products.

Problem 2: Presence of Multiple Products or Impurities

Q: My analytical results (HPLC, LC-MS) show multiple peaks, indicating the presence of impurities or side products. What are the likely culprits?

A: The presence of multiple species in the final product can be due to side reactions or incomplete purification.

  • Side Product 1: Hydrolyzed Activated Ester

    • Identification: A peak corresponding to the molecular weight of your starting carboxylic acid.

    • Cause: The activated ester intermediate has reacted with water instead of the this compound.

    • Solution: Minimize the amount of water in the reaction by using anhydrous solvents. Optimize the pH to favor amidation over hydrolysis.

  • Side Product 2: Di-pegylated Product

    • Identification: A peak with a molecular weight corresponding to your target molecule conjugated with two molecules of Amino-PEG36.

    • Cause: This can occur if your target molecule has more than one carboxylic acid group or if the Boc group on the this compound is prematurely removed, and the resulting free amine reacts with another activated target molecule.

    • Solution: Carefully control the stoichiometry of the reactants. Ensure the reaction conditions are not acidic to prevent Boc deprotection.

  • Side Product 3: Unreacted Starting Materials

    • Identification: Peaks corresponding to the molecular weights of your starting carboxylic acid and this compound.

    • Cause: Incomplete reaction.

    • Solution: Refer to the troubleshooting guide for low yield. Optimize reaction time, temperature, and stoichiometry.

Quantitative Data Summary

The efficiency of the conjugation reaction is highly dependent on the reaction conditions. The table below summarizes the effect of pH on the kinetics of NHS-ester reactions, which is a common intermediate in EDC-mediated couplings.

pHHalf-life of NHS-ester hydrolysisRelative Reaction Rate of Amine Conjugation
7.04-5 hours (at 0°C)Slower
8.0~80 minutes (at RT)Moderate
8.5~20 minutes (at RT)Faster
8.610 minutes (at 4°C)Fast
9.0~10 minutes (at RT)Very Fast

Note: The data is compiled from studies on NHS-ester reactions and provides a general trend. The exact rates will vary depending on the specific molecules, temperature, and buffer used.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation using EDC/NHS

This protocol describes a general method for conjugating a carboxylic acid-containing molecule to this compound.

  • Dissolve the Carboxylic Acid: Dissolve the molecule containing the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF, DMSO, or a suitable buffer like MES at pH 4.7-6.0).

  • Activate the Carboxylic Acid: Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound: Dissolve 1.1 equivalents of this compound in the reaction solvent and add it to the activated carboxylic acid solution.

  • Adjust pH (if necessary): If the reaction was performed in an acidic buffer for activation, adjust the pH to 7.2-7.5 with a non-amine-containing buffer (e.g., phosphate buffer) to facilitate the amide bond formation.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any remaining activated esters.

  • Purification: Purify the conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final conjugate by LC-MS and/or NMR.

Experimental Workflow for this compound Conjugation

experimental_workflow start Start dissolve_acid 1. Dissolve Carboxylic Acid-containing Molecule start->dissolve_acid activate_acid 2. Activate Carboxylic Acid (e.g., EDC/NHS) dissolve_acid->activate_acid add_peg 3. Add this compound activate_acid->add_peg react 4. React at RT add_peg->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete purify 5. Purify Conjugate (SEC or RP-HPLC) monitor->purify Complete characterize 6. Characterize Product (LC-MS, NMR) purify->characterize end End characterize->end

Caption: A step-by-step workflow for a typical this compound conjugation experiment.

Protocol 2: Boc Deprotection of the PEG-Conjugate

  • Dissolve the Conjugate: Dissolve the purified Boc-protected PEG conjugate in a suitable solvent like dichloromethane (DCM).

  • Add TFA: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 20-50% solution of TFA in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Removal of TFA: Remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Purification: Purify the deprotected conjugate if necessary, for example, by precipitation in cold diethyl ether or by HPLC.

  • Characterization: Confirm the removal of the Boc group by LC-MS (observing the expected mass shift) and/or NMR.

References

Technical Support Center: Optimizing the Deprotection of the Boc Group from Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful deprotection of the tert-butyloxycarbonyl (Boc) group from Amino-PEG36-Boc and similar PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection of this compound?

The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1][2] The reaction is generally fast and efficient at room temperature.[2][3]

Q2: Why is my Boc deprotection reaction incomplete?

Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid, and if the acid is too weak or its concentration too low, the reaction may not go to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient. While often performed at room temperature, some substrates may require longer times.

  • Solvent Issues: The choice of solvent is critical for ensuring both the PEG-linker and the acid are fully dissolved. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.

  • Steric Hindrance: The bulky nature of the PEG chain can sometimes hinder the acid's approach to the Boc-protected amine, slowing the reaction.

Q3: I'm observing side products after deprotection. What could be the cause?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) generated during the cleavage. This is particularly problematic for molecules containing electron-rich functional groups. To prevent this, "scavengers" are often added to the reaction mixture to trap the t-butyl cation.

Q4: What are common scavengers and when should I use them?

Scavengers are crucial for preventing side reactions. The choice of scavenger depends on the functional groups present in your molecule. Common scavengers include:

  • Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective carbocation scavengers.

  • Water: Can also act as a scavenger.

  • Thioanisole: Used to protect methionine residues.

  • 1,2-Ethanedithiol (EDT): Effective for protecting tryptophan.

  • Phenol: A general-purpose scavenger.

Q5: How can I monitor the progress of the deprotection reaction?

Regular monitoring is essential to ensure complete deprotection without prolonged exposure to harsh acidic conditions. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the monitoring of the disappearance of the starting material's mass and the appearance of the product's mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the absence of the Boc group's characteristic signals.

Q6: How do I remove the acid and purify the deprotected Amino-PEG36?

After the reaction is complete, the acid must be removed. Common methods include:

  • Evaporation: Volatile acids like TFA can be removed by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces.

  • Aqueous Workup: The reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection Insufficient acid concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).
Inadequate reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.
Low reaction temperature.Allow the reaction to proceed at room temperature. Gentle heating can be considered cautiously.
Poor solubility.Ensure the this compound is fully dissolved in the chosen solvent.
Presence of Side Products Alkylation by tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.
Degradation of other acid-sensitive groups.Consider using a milder deprotection method, such as 4M HCl in 1,4-dioxane, which can sometimes be more selective. One user reported that HCl in EtOAc gave complete deprotection without cleaving ester bonds, although the reaction took 6 hours.
Difficulty in Isolating the Product Product is an oil or difficult to precipitate.TFA salts can sometimes be oily. Consider using 4M HCl in 1,4-dioxane, as the resulting hydrochloride salt is often a solid. Alternatively, after TFA removal, dissolve the residue in a suitable solvent and perform a basic workup to obtain the free amine.
Loss of other acid-labile groups The deprotection conditions are too harsh for other functional groups in the molecule.A user trying to deprotect a Boc group without breaking an ester bond found that TFA in DCM led to 10-20% ester cleavage, while HCl in EtOAc for 6 hours resulted in complete deprotection with no ester loss. Consider milder, alternative deprotection methods.

Quantitative Data Summary

The following tables provide a summary of common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 4 hoursRoom Temperature

Note: A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides. This was attributed to better resin swelling and solvent transfer with the DCM mixture.

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or further purified.

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Alternative Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolve the this compound in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).

  • Stir the reaction at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting salt can be collected.

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare a TLC plate (silica gel 60 F254).

  • Spot the reaction mixture, the starting material (this compound), and a co-spot (a mixture of the two) on the baseline of the plate.

  • Develop the plate in a chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol, such as 95:5 v/v).

  • After development, dry the plate and visualize the spots under UV light (254 nm) and/or by staining with a ninhydrin solution (the deprotected amine will show a colored spot).

  • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The deprotected product will have a lower Rf value (be more polar) than the starting material.

Visualizations

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) & Scavenger (e.g., TIS) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: - Evaporate TFA - Basic Wash (optional) - Precipitate monitor->workup Complete product Product: Amino-PEG36 workup->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Tree issue Issue Encountered incomplete Incomplete Deprotection issue->incomplete side_products Side Products Observed issue->side_products increase_tfa Increase TFA concentration incomplete->increase_tfa extend_time Extend reaction time incomplete->extend_time check_solubility Ensure complete solubility incomplete->check_solubility add_scavenger Add scavenger (e.g., TIS) side_products->add_scavenger milder_acid Use milder acid (e.g., HCl/dioxane) side_products->milder_acid

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Navigating the Challenges of PROTAC Synthesis: A Technical Support Guide for Low Yields with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of targeted protein degradation, the synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a unique set of challenges. The modular nature of these molecules, while offering immense therapeutic potential, often leads to complex synthetic routes and purification processes. Low yields, particularly when incorporating flexible polyethylene glycol (PEG) linkers, are a frequent hurdle. This technical support center provides troubleshooting guides and frequently asked questions to directly address and resolve common issues encountered during the synthesis of PEGylated PROTACs.

Troubleshooting Guide: Diagnosing and Resolving Low Synthetic Yields

Low yields in PROTAC synthesis can arise from various factors, from incomplete reactions to degradation of the product during purification. The following guide provides a systematic approach to identifying and addressing these issues.

Problem: Low yield after the final coupling reaction.

Potential CauseRecommended Action
Incomplete Amide Coupling - Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] - Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess. - Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed. Reactions can take from a few hours to overnight.[1] - Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive it to completion, but monitor for potential side reactions.
Inefficient Click Chemistry (CuAAC) - Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or a robust catalyst system is used (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[1] - Optimize Solvent System: While often performed in solvents like DMF or t-BuOH/H₂O, screening other solvent systems may improve solubility and reaction rate.[1] - Degas the Reaction Mixture: Oxygen can oxidize the copper(I) catalyst. Degassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar) is crucial.
Steric Hindrance - Re-evaluate Linker Attachment Points: The chosen points for connecting the linker to the warhead and E3 ligase ligand might be sterically hindered. Consider alternative, more accessible positions if possible. - Use a Longer or More Flexible Linker: A longer PEG linker can provide the necessary flexibility to overcome steric clashes between the reacting partners.[2]

Problem: Significant loss of product during purification.

Potential CauseRecommended Action
Poor Solubility of PROTAC - Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities and additives. For HPLC, consider different mobile phase compositions and gradients. - Use Solubility-Enhancing Linkers: Longer PEG chains generally improve the aqueous solubility of the final PROTAC.
Product Adhesion to Silica Gel - Use a Different Stationary Phase: Consider using alumina or reverse-phase silica for column chromatography if your PROTAC is particularly polar or basic. - Add Modifiers to the Eluent: Adding a small amount of a polar solvent like methanol or an acid/base (e.g., acetic acid or triethylamine) to the eluent can help to reduce tailing and improve recovery from the column.
Degradation on Column - Use Neutral pH Buffers for HPLC: If the PROTAC is sensitive to acid (e.g., contains acid-labile protecting groups), use a neutral pH buffer system for preparative HPLC. - Work Quickly and at Low Temperatures: Minimize the time the PROTAC is on the column and consider running the purification at a lower temperature if stability is an issue.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the final coupling step in a PROTAC synthesis with a PEG linker?

Yields can vary significantly depending on the complexity of the molecules being coupled and the reaction conditions. For copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, yields can be quite high, often up to 90%. However, for amide bond formation, especially in the final step of a multi-step synthesis, yields are often more moderate, with reports of low to moderate yields in the range of 14-41% being common.

Q2: How does the length of the PEG linker affect the synthesis yield?

The length of the PEG linker can indirectly impact the overall yield. Very short linkers may lead to steric hindrance between the two large binding moieties, resulting in incomplete reactions and lower yields. Conversely, while longer PEG linkers can improve solubility and potentially ease purification, they can also make the final molecule more flexible and sometimes more difficult to handle during purification, which might lead to lower recovery. The optimal linker length must be determined empirically for each PROTAC system.

Q3: My PROTAC is difficult to purify by flash column chromatography due to its high polarity. What are my options?

For highly polar PROTACs containing PEG linkers, reverse-phase preparative HPLC is often the purification method of choice. If you must use normal-phase chromatography, consider using a more polar stationary phase like diol-functionalized silica or using a mobile phase with a higher percentage of a polar solvent like methanol. Adding a small amount of water to the mobile phase can sometimes help with the elution of very polar compounds. Other techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can also be explored depending on the specific properties of your PROTAC.

Q4: I am seeing multiple spots on my TLC/peaks in my LC-MS after the reaction, indicating side products. What are common side reactions with PEG linkers?

While PEG linkers are generally stable, side reactions can occur with the reactive end groups. For example, if you are using a PEG linker with a terminal amine and a carboxylic acid, self-polymerization through amide bond formation is a possibility, though usually minimized by controlling the reaction conditions (e.g., slow addition of the activating agent). If your warhead or E3 ligase ligand contains other reactive functional groups, protecting them prior to coupling with the linker is a crucial step to avoid unwanted side reactions.

Quantitative Data Summary

The following tables provide a summary of reported yields for common reactions in PROTAC synthesis and the impact of linker length on degradation efficacy, which is the ultimate goal of the synthesis.

Table 1: Representative Yields for Key PROTAC Synthesis Reactions

Reaction TypeCoupling PartnersReagentsSolventReported Yield (%)Reference
Amide CouplingCarboxylic Acid + AmineHATU, DIPEADMFModerate (not specified)
Amide CouplingCarboxylic Acid + AmineT3PNot Specified14 - 41
Click Chemistry (CuAAC)Alkyne + AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O or DMFup to 90

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinE3 LigaseLinker Length (PEG units)Degradation Efficacy (DC₅₀)Reference
BRD4CRBN0< 0.5 µM
BRD4CRBN1-2> 5 µM
BRD4CRBN4-5< 0.5 µM
EGFRVHL+1 PEG unitAbolished HER2 degradation, selective for EGFR

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a typical amide coupling reaction between a carboxylic acid-functionalized component and an amine-functionalized PEG linker.

Materials:

  • Component A-COOH (1.0 eq)

  • Amine-PEGn-Component B (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve Component A-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Amine-PEGn-Component B to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to ligate an alkyne-functionalized component with an azide-functionalized PEG linker.

Materials:

  • Component A-Alkyne (1.0 eq)

  • Azide-PEGn-Component B (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1 mixture or DMF)

Procedure:

  • Dissolve Component A-Alkyne and Azide-PEGn-Component B in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis start Start: Warhead & E3 Ligase Ligand + Bifunctional PEG Linker coupling Coupling Reaction (e.g., Amide formation, Click Chemistry) start->coupling deprotection Deprotection (if necessary) coupling->deprotection final_coupling Final Coupling deprotection->final_coupling purification Purification (Flash Chromatography, HPLC) final_coupling->purification analysis Characterization (LC-MS, NMR) purification->analysis final_protac Final PROTAC analysis->final_protac

Caption: A generalized workflow for the synthesis of PROTACs using PEG linkers.

Low_Yield_Troubleshooting start Low Yield in PROTAC Synthesis check_reaction Check Reaction Completion (LC-MS, TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purification Review Purification Protocol check_reaction->check_purification Yes optimize_coupling Optimize Coupling Conditions (Reagents, Time, Temp) incomplete->optimize_coupling yield_ok Yield Improved optimize_coupling->yield_ok solubility_issue Solubility/Purification Issues check_purification->solubility_issue Issues Identified check_purification->yield_ok No Issues optimize_purification Optimize Purification Method (Solvents, Stationary Phase) solubility_issue->optimize_purification optimize_purification->yield_ok

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

Ternary_Complex_Formation cluster_linker Linker Length Impact short_linker Short PEG Linker Steric Hindrance optimal_linker Optimal PEG Linker Stable Ternary Complex long_linker Excessively Long PEG Linker Unproductive Conformation target_protein Target Protein target_protein->short_linker target_protein->optimal_linker target_protein->long_linker e3_ligase E3 Ligase e3_ligase->short_linker e3_ligase->optimal_linker e3_ligase->long_linker

Caption: Impact of PEG linker length on ternary complex formation.

References

Technical Support Center: Strategies to Reduce Biomolecule Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of biomolecule aggregation during the PEGylation process.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding and Identifying Aggregation

Q1: What are the common signs of biomolecule aggregation during my PEGylation experiment?

A1: Aggregation can manifest in several ways. Visually, you might observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture. Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a multifaceted issue stemming from several potential causes[1]:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, such as those with reactive groups at both ends, can physically link multiple protein molecules together, leading to large, insoluble aggregates.[1]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly affect a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that encourage aggregation. The length of the PEG chain can influence these interactions.

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking.

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques are available to detect and quantify protein aggregation. The choice of method often depends on the size and nature of the aggregates (soluble vs. insoluble).

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Provides information on the average particle size, size distribution, and polydispersity.
Asymmetrical Flow Field-Flow Fractionation (AF4) Separates particles based on their diffusion coefficient in a liquid stream.Characterizes a wide range of aggregate sizes, from soluble oligomers to sub-visible particles.
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under high centrifugal force.Provides detailed information on the size, shape, and distribution of soluble aggregates.
Visual Inspection/Turbidity Measurement Simple observation or use of a spectrophotometer to measure light scattering.Detects the presence of large, insoluble aggregates.
Section 2: Optimizing PEGylation Reaction Conditions

Q4: My protein is aggregating as soon as I add the PEG reagent. What is the first thing I should check?

A4: The first step is to systematically evaluate and optimize your reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches. Key parameters to investigate include protein concentration, PEG:protein molar ratio, pH, and temperature.

Q5: How does pH affect aggregation during PEGylation?

A5: The pH of the reaction is a critical factor that influences both the reaction rate and specificity, which in turn can impact aggregation.

  • Low pH (around 5.0-6.5): This pH range can favor the selective PEGylation of the N-terminal alpha-amine, as its pKa is lower than that of lysine's epsilon-amine. This can reduce the extent of multi-PEGylation and subsequent aggregation. For instance, with mPEG-aldehyde, reductive alkylation under mild acidic conditions can selectively target the N-terminal methionine residue.

  • Neutral to High pH (7.0 and above): This range increases the reactivity of lysine residues, leading to a higher degree of PEGylation (multi-PEGylation). This extensive surface modification can sometimes lead to aggregation, especially if it compromises the protein's conformational stability.

Q6: What is the optimal molar ratio of PEG reagent to my biomolecule?

A6: The optimal molar ratio is protein-dependent and should be determined empirically. A higher molar excess of PEG can drive the reaction to completion but also increases the risk of multi-PEGylation and aggregation. It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it while monitoring the reaction products for the desired degree of PEGylation and the presence of aggregates. A screening matrix with varying PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) is a good starting point.

Q7: Can the reaction temperature influence aggregation?

A7: Yes, temperature plays a significant role. Lowering the reaction temperature, for instance, to 4°C, will slow down the reaction rate. A slower, more controlled reaction can favor intra-molecular modification over inter-molecular cross-linking, thereby reducing aggregation. You can screen different temperatures (e.g., 4°C, room temperature) to find the optimal condition for your specific protein.

Q8: I am still observing aggregation even after optimizing the core reaction conditions. What else can I try?

A8: If optimizing primary reaction conditions is insufficient, consider the following strategies:

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time. This can help to maintain a lower instantaneous concentration of the PEG reagent and favor controlled modification.

  • Use of Stabilizing Excipients: The addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

Section 3: The Role of Excipients and PEG Characteristics

Q9: What are excipients, and how can they prevent aggregation during PEGylation?

A9: Excipients are additives that can help stabilize the protein and prevent aggregation. They work through various mechanisms, such as preferential exclusion, which increases protein stability, and suppression of non-specific protein-protein interactions.

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.

Q10: Does the size of the PEG molecule matter in preventing aggregation?

A10: Yes, the molecular weight (MW) of the PEG can influence aggregation. A study on Granulocyte-Colony Stimulating Factor (GCSF) showed that N-terminal attachment of a 20 kDa PEG moiety could prevent protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified GCSF. Even a 5 kDa PEG showed significant improvement in stability. The hydrophilic nature of the PEG group and steric hindrance are thought to be the primary mechanisms for this effect. However, the impact of PEG MW can be protein-specific, and PEGs of different sizes may affect protein conformation differently.

Q11: Should I use a monofunctional or bifunctional PEG linker?

A11: If you are experiencing aggregation due to cross-linking, it is highly advisable to use a monofunctional PEG reagent. Homobifunctional PEG linkers, which have reactive groups at both ends, carry an inherent risk of cross-linking multiple protein molecules, leading to aggregation. If aggregation remains a persistent issue with a bifunctional linker, switching to a monofunctional alternative is a necessary troubleshooting step.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.

Materials:

  • Purified, monomeric biomolecule of interest

  • Activated PEG reagent

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) - ensure buffers do not contain primary amines (e.g., Tris) if targeting amines on the protein. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.

  • Stabilizing excipients (e.g., Sucrose, Arginine, Polysorbate 20)

  • 96-well plate or microcentrifuge tubes

  • Thermomixer or temperature-controlled incubator

  • Analytical instrument for aggregation analysis (e.g., SEC-HPLC system)

Procedure:

  • Prepare a Screening Matrix: Design a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).

  • Reaction Setup:

    • Add the appropriate volume of protein solution to each well/tube.

    • Add the corresponding reaction buffer and any excipients being tested.

    • Initiate the reaction by adding the activated PEG reagent.

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Quenching (Optional): If necessary, stop the reaction by adding a quenching agent (e.g., a small molecule with a primary amine if the PEG reagent targets amines).

  • Analysis: Analyze each reaction mixture for the degree of PEGylation and the extent of aggregation using a suitable analytical technique such as SEC-HPLC.

  • Data Evaluation: Compare the results from the different conditions to identify the combination of parameters that yields the desired level of PEGylation with the minimal amount of aggregation.

Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • SEC column suitable for the size range of your protein and its potential aggregates

  • HPLC system with a UV detector (and preferably a Multi-Angle Light Scattering (MALS) detector for more accurate molecular weight determination)

  • Mobile phase (e.g., Phosphate-Buffered Saline)

  • Low-protein-binding 0.1 or 0.22 µm filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

    • Integrate the area of each peak.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.

Visualizations

cluster_causes Primary Causes of Aggregation cluster_strategies Mitigation Strategies Intermolecular Cross-linking Intermolecular Cross-linking Control PEG Characteristics Control PEG Characteristics Intermolecular Cross-linking->Control PEG Characteristics Use Monofunctional PEG High Protein Concentration High Protein Concentration Optimize Reaction Conditions Optimize Reaction Conditions High Protein Concentration->Optimize Reaction Conditions Lower Concentration Suboptimal Reaction Conditions Suboptimal Reaction Conditions Suboptimal Reaction Conditions->Optimize Reaction Conditions Optimize pH, Temp. PEG-Protein Interactions PEG-Protein Interactions PEG-Protein Interactions->Control PEG Characteristics Vary PEG Size Poor Reagent Quality Poor Reagent Quality Improve Reagent Quality Improve Reagent Quality Poor Reagent Quality->Improve Reagent Quality Use High Purity Reagents Use Stabilizing Excipients Use Stabilizing Excipients Optimize Reaction Conditions->Use Stabilizing Excipients If aggregation persists

Caption: Logical relationship between causes of aggregation and mitigation strategies.

start Start PEGylation Experiment observe_agg Observe Aggregation? start->observe_agg optimize_conditions Optimize Reaction Conditions (pH, Temp, Molar Ratio) observe_agg->optimize_conditions Yes success Successful PEGylation (Minimal Aggregation) observe_agg->success No optimize_conditions->observe_agg add_excipients Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) optimize_conditions->add_excipients add_excipients->observe_agg change_peg Modify PEG Characteristics (Switch to Monofunctional, Vary Size) add_excipients->change_peg change_peg->observe_agg check_protein Ensure High Purity Monomeric Starting Material change_peg->check_protein check_protein->start

Caption: Troubleshooting workflow for addressing biomolecule aggregation during PEGylation.

References

Technical Support Center: Improving Reaction Efficiency of Amino-PEG36-Boc with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG36-Boc reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction of this compound with various electrophiles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the deprotection of the Boc group and subsequent conjugation reactions.

Q1: My final conjugation yield is unexpectedly low. What are the most common causes?

Low conjugation efficiency is a frequent issue that can typically be traced back to one of three areas: incomplete deprotection of the Boc group, suboptimal reaction conditions for the conjugation step, or degradation of the reagents.[1]

  • Incomplete Boc Deprotection: The primary amine will not be available to react with the electrophile if the Boc protecting group is not fully removed.[2]

  • Suboptimal Reaction pH: The reactivity of the primary amine and the stability of the electrophile are highly pH-dependent. For instance, NHS esters react most efficiently at a pH of 7.2-8.5.[3][4] Below this range, the amine is protonated and non-nucleophilic, while above this range, the NHS ester rapidly hydrolyzes.[4]

  • Reagent Degradation: Electrophiles like NHS esters are moisture-sensitive and can hydrolyze if not handled under anhydrous conditions. Always ensure reagents are stored properly, typically at -20°C with a desiccant, and allowed to warm to room temperature before opening to prevent condensation.

  • Incorrect Stoichiometry: An insufficient molar excess of the PEG reagent over the electrophile can lead to an incomplete reaction. A 5 to 20-fold molar excess of the PEG reagent is a good starting point for many reactions.

Q2: How can I verify that the Boc deprotection step was successful before proceeding?

Confirming complete deprotection is critical to avoid wasting valuable reagents in the subsequent conjugation step. Several methods can be used:

  • Thin Layer Chromatography (TLC): This is a quick and effective method. The deprotected product (the free amine) is more polar than the Boc-protected starting material and will have a lower Rf value on a silica gel plate. The primary amine can be visualized using a ninhydrin stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation by showing the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the new, lower mass of the deprotected product.

  • Kaiser Test: This is a colorimetric test used to detect the presence of free primary amines. A positive result (typically a deep blue color) indicates successful deprotection.

Q3: I'm performing a conjugation with an NHS-ester electrophile. What are the critical parameters to control?

When working with N-hydroxysuccinimide (NHS) esters, pH is the most critical parameter. The reaction relies on a deprotonated primary amine acting as a nucleophile.

  • Optimal pH: The ideal pH range is 8.3 to 8.5. This provides a good balance between having a sufficient concentration of the reactive, deprotonated amine and minimizing the competing hydrolysis of the NHS ester, which accelerates at higher pH.

  • Buffer Choice: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate buffer. Buffers containing primary amines, like Tris, will compete with your target molecule for reaction with the NHS ester and should be avoided.

  • Solvent: If the electrophile has poor aqueous solubility, it can first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing protein substrates.

Q4: I am using an aldehyde electrophile for reductive amination. What are the key considerations?

Reductive amination is a two-step process that involves the formation of a Schiff base (imine) followed by its reduction to a stable secondary amine.

  • pH for Imine Formation: The initial reaction between the amine and the aldehyde is reversible and favored under slightly acidic to neutral conditions (pH ~6.5-7.5).

  • Reducing Agent: A mild reducing agent is required to selectively reduce the imine without reducing the aldehyde starting material. Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) are commonly used for this purpose, allowing for a one-pot reaction.

  • Excluding Competing Amines: As with NHS-ester reactions, avoid buffers containing primary amines (e.g., Tris, glycine) that would compete in the reaction.

Data Presentation: Reaction Condition Summary

The tables below summarize optimal starting conditions for reacting deprotected Amino-PEG36 with common electrophiles. Optimization may be required depending on the specific substrate.

Table 1: Reaction Conditions for Amino-PEG with NHS-Ester
ParameterRecommended ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS-ester hydrolysis.
Buffer System Phosphate (PBS), Bicarbonate, BorateMust be free of primary amines.
Temperature 4°C to Room Temp (20-25°C)Lower temperatures can reduce hydrolysis rate for longer reactions.
Reaction Time 30 min - 4 hoursMonitor progress by LC-MS or HPLC.
Molar Excess (PEG:Electrophile) 5- to 20-foldDrives the reaction to completion.
Solvent Aqueous buffer, DMSO, or DMFUse anhydrous DMSO/DMF for poorly soluble electrophiles.
Table 2: Reaction Conditions for Amino-PEG via Reductive Amination
ParameterRecommended ValueNotes
pH 6.5 - 7.5Optimal for Schiff base formation.
Buffer System Phosphate (PBS), MES, HEPESMust be free of primary amines.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces the imine bond.
Temperature Room Temp (20-25°C)Sufficient for the reaction to proceed.
Reaction Time 2 - 12 hoursMonitor progress to determine completion.
Molar Excess (PEG:Electrophile) 5- to 20-foldA good starting point for optimization.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA

This protocol describes the standard procedure for removing the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Dissolution: Dissolve the this compound in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of Trifluoroacetic acid (TFA) to the stirred solution to create a 50% TFA/DCM (v/v) mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Work-up (TFA Salt): Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the deprotected amine as its TFA salt, which can often be used directly in the next step.

  • Work-up (Free Amine - Optional): To obtain the neutral free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Conjugation of Deprotected Amino-PEG36 with an NHS-Ester

This protocol outlines the general procedure for labeling a molecule containing an NHS-ester with the deprotected Amino-PEG36.

  • Prepare Electrophile: Dissolve the NHS-ester electrophile in a non-amine-containing buffer (e.g., 0.1 M PBS, pH 7.5). If solubility is an issue, first dissolve it in a minimal amount of anhydrous DMSO or DMF.

  • Prepare PEG-Amine: Dissolve the deprotected Amino-PEG36 (TFA salt or free amine) in the same reaction buffer.

  • Reaction: Add the desired molar excess (e.g., 10-fold) of the Amino-PEG36 solution to the NHS-ester solution. Ensure the final volume of any organic solvent is less than 10%.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated conjugate from excess reagents and byproducts. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are common methods for purifying PEGylated products.

Visualizations

Experimental Workflow

G cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis start This compound in DCM add_tfa Add 50% TFA start->add_tfa react_dep Stir 1-2h at RT add_tfa->react_dep workup Evaporate & Work-up react_dep->workup product_dep Deprotected PEG-Amine (TFA Salt or Free Amine) workup->product_dep mix Mix in Reaction Buffer (e.g., PBS pH 8.3) product_dep->mix electrophile Electrophile (e.g., NHS-Ester) electrophile->mix react_conj Incubate mix->react_conj quench Quench Reaction react_conj->quench purify Purify Conjugate (e.g., HPLC/SEC) quench->purify analyze Analyze Final Product (LC-MS, NMR) purify->analyze final_product Purified Product analyze->final_product

Caption: General workflow for deprotection, conjugation, and purification.

Troubleshooting Low Conjugation Yield

G start Low Conjugation Yield Observed q1 Was Boc deprotection confirmed? start->q1 a1_yes Verify deprotection via TLC, LC-MS, or Kaiser Test q1->a1_yes No a1_no Proceed to check reaction conditions q1->a1_no Yes q2 Is the reaction pH optimal? a1_no->q2 a2_yes Adjust pH: - NHS Ester: pH 7.2-8.5 - Reductive Amine: pH 6.5-7.5 q2->a2_yes No a2_no Proceed to check reagents q2->a2_no Yes q3 Are reagents active & handled correctly? a2_no->q3 a3_yes Use fresh reagents. Handle moisture-sensitive electrophiles under dry conditions. q3->a3_yes No a3_no Re-evaluate experiment with optimized parameters q3->a3_no Yes

Caption: Decision tree for troubleshooting low reaction yield.

Reaction Pathway: Amine with NHS-Ester

G cluster_reactants Reactants cluster_products Products peg_amine Deprotected PEG-NH₂ amide PEG-NH-CO-R (Stable Amide Bond) peg_amine->amide + nhs_ester R-NHS Ester nhs_ester->amide Nucleophilic Attack (pH 7.2-8.5) nhs N-hydroxysuccinimide (Byproduct) amide->nhs +

Caption: Reaction of a primary amine with an NHS-ester to form an amide.

References

How to prevent side reactions when using Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address side reactions when using Amino-PEG36-Boc in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a long-chain polyethylene glycol (PEG) linker that is heterobifunctional. It contains a primary amine group at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other. The PEG chain enhances solubility in aqueous media. Its primary use is as a linker in bioconjugation and the synthesis of more complex molecules like antibody-drug conjugates (ADCs) or PROTACs. The Boc group provides a temporary protective mask for the amine, allowing for selective and controlled reactions at the other end of the molecule.[1]

Q2: What are the most common side reactions to be aware of when using this compound?

The most common side reactions can be categorized into two main stages of its use: the coupling reaction and the Boc-deprotection step.

  • During Coupling Reactions:

    • Di-PEGylation or Cross-linking: If the molecule you are conjugating to has multiple reactive sites, you may get multiple PEG chains attached or cross-linking between molecules.[2]

    • Reaction with unintended functional groups: Depending on the coupling chemistry used, side reactions with other nucleophilic groups on your target molecule (e.g., hydroxyl or thiol groups) can occur.[3]

    • Hydrolysis of activated esters: If using an NHS-ester activation method for coupling, hydrolysis of the ester in aqueous buffers can compete with the desired amine coupling, leading to low yields.[4]

  • During Boc-Deprotection:

    • Alkylation of nucleophilic residues: The acidic conditions required for Boc deprotection generate a reactive tert-butyl cation. This cation can alkylate sensitive amino acid residues like tryptophan, methionine, or cysteine in peptides and proteins.[5]

    • Cleavage of other acid-sensitive protecting groups: The strong acidic conditions (e.g., using Trifluoroacetic Acid - TFA) can inadvertently remove other acid-labile protecting groups present in your molecule.

    • Incomplete deprotection: Insufficient acid strength, reaction time, or poor solubility can lead to incomplete removal of the Boc group, resulting in a heterogeneous product mixture.

Q3: How should I store and handle this compound to prevent degradation?

To ensure the integrity of the reagent, it should be stored at -20°C in a desiccated environment, protected from moisture and light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.

Troubleshooting Guides

Issue 1: Low Yield or No Conjugation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Reagents Ensure your this compound and other reagents are fresh and have been stored correctly. If activating a carboxyl group for coupling, use freshly prepared activation reagents.
Incorrect Reaction pH The optimal pH for coupling to primary amines (like the deprotected end of this compound) with NHS esters is typically between 7 and 9. For coupling the free amine of this compound to a carboxyl group using EDC/NHS chemistry, a pH of 4.5-5.5 is often optimal for the activation step, followed by raising the pH for the coupling step.
Insufficient Molar Ratio of Reactants To drive the reaction to completion, use a molar excess of the this compound linker relative to your substrate. A starting point of 1.5 to 5 equivalents is common.
Hydrolysis of Activated Species If using activated esters (e.g., NHS esters), perform the reaction in a non-amine containing buffer and use the activated PEG reagent immediately after preparation.
Steric Hindrance The long PEG chain can sometimes create steric hindrance. Consider optimizing the reaction temperature (gentle heating to 40-50°C may help) or using a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction kinetics.
Issue 2: Observation of Multiple Products or Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Di-PEGylation or Multi-PEGylation To minimize multiple PEGylations on a protein or peptide, use a lower molar ratio of the PEG linker to the target molecule. Site-directed mutagenesis to remove competing reactive sites can also be considered for highly specific conjugation.
Side Reactions with Other Functional Groups Protect other reactive functional groups on your molecule that may compete with the desired reaction. The choice of protecting groups should be orthogonal to the Boc group, meaning they are stable under the acidic conditions used for Boc removal.
Formation of Urea or Isocyanate Side Products During the introduction of a Boc group (less common with pre-made this compound, but possible if synthesizing your own linker), side reactions can form ureas or isocyanates. Using a catalyst-free N-tert-butyloxycarbonylation in water can help avoid these byproducts.
Incomplete Boc Deprotection If you observe both the Boc-protected and deprotected product, increase the reaction time or the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).
Alkylation by t-butyl Cations during Deprotection The presence of unexpected higher molecular weight species after deprotection can indicate alkylation. Add a scavenger to the deprotection reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound to a Carboxylic Acid

This protocol utilizes EDC and NHS to form an active ester from a carboxylic acid, which then reacts with the free primary amine of this compound.

  • Activation of Carboxylic Acid:

    • Dissolve your carboxylic acid-containing molecule (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Coupling Reaction:

    • Dissolve this compound (1.5 equivalents) in the same solvent.

    • Add the this compound solution to the activated carboxylic acid mixture.

    • If the activation was performed in an acidic buffer, adjust the pH to 7.5-8.5 with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature for 4-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, quench the reaction with a small amount of water.

    • Remove the solvent under reduced pressure and purify the product by flash column chromatography or preparative HPLC.

Protocol 2: Boc-Deprotection with TFA and Scavengers

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

    • Cool the solution to 0°C in an ice bath.

    • Prepare a deprotection cocktail. A common non-malodorous mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger for the tert-butyl cations.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the solution of the Boc-protected compound. A common ratio is to use a final TFA concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for an additional 1-3 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The product will be the amine as its TFA salt. If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ will evolve.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data Summary

Table 1: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)PurposeReference(s)
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Table 2: General Reaction Conditions for Boc Deprotection with TFA

ParameterValueReference(s)
TFA Concentration20-50% in Dichloromethane (DCM)
Temperature0°C to Room Temperature (20-25°C)
Reaction Time1 - 4 hours
Scavenger Concentration2.5 - 5% (v/v)

Visualizations

experimental_workflow cluster_coupling Coupling Stage cluster_deprotection Deprotection Stage Start Start Activate_COOH Activate Carboxylic Acid (EDC/NHS) Start->Activate_COOH Couple_PEG Couple with This compound Activate_COOH->Couple_PEG Purify_Conjugate Purify Boc-Protected Conjugate Couple_PEG->Purify_Conjugate Prepare_Deprotection_Mix Prepare Deprotection Mix (TFA, Scavengers) Purify_Conjugate->Prepare_Deprotection_Mix Proceed to Deprotection Deprotect_Boc Remove Boc Group Prepare_Deprotection_Mix->Deprotect_Boc Workup Aqueous Work-up & Purification Deprotect_Boc->Workup Final_Product Final_Product Workup->Final_Product

Caption: Experimental workflow for the two-stage use of this compound.

troubleshooting_logic Start Problem: Low Reaction Yield Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_pH Is the reaction pH optimal for the coupling chemistry? Start->Check_pH Check_Stoichiometry Is the molar ratio of PEG linker sufficient? Start->Check_Stoichiometry Check_Solubility Are all components soluble in the reaction solvent? Start->Check_Solubility Solution_Reagents Use fresh reagents. Check_Reagents->Solution_Reagents No Solution_pH Adjust pH to optimal range (e.g., 7-9 for NHS esters). Check_pH->Solution_pH No Solution_Stoichiometry Increase molar excess of the PEG linker. Check_Stoichiometry->Solution_Stoichiometry No Solution_Solubility Try a more polar solvent (e.g., DMF, DMSO). Check_Solubility->Solution_Solubility No

Caption: Troubleshooting logic for low reaction yield in PEGylation.

deprotection_side_reactions Start Problem: Side Products after Deprotection Alkylation Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cations? Start->Alkylation Incomplete_Deprotection Presence of both protected and deprotected product? Start->Incomplete_Deprotection Other_Groups_Cleaved Loss of other acid-labile protecting groups? Start->Other_Groups_Cleaved Solution_Alkylation Add scavengers (e.g., TIS, EDT) to the deprotection mixture. Alkylation->Solution_Alkylation Yes Solution_Incomplete Increase TFA concentration or reaction time. Incomplete_Deprotection->Solution_Incomplete Yes Solution_Cleavage Use milder deprotection conditions or orthogonal protecting groups. Other_Groups_Cleaved->Solution_Cleavage Yes

Caption: Troubleshooting side reactions during Boc deprotection.

References

Best practices for handling and storing Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the effective handling, storage, and application of Amino-PEG36-Boc. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a long-chain, monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. The PEG chain enhances hydrophilicity and provides a flexible spacer, making it a versatile tool in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The Boc-protected amine allows for controlled, stepwise conjugation strategies.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it should be stored at -20°C in a dry environment, protected from light and moisture.[3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive groups.[4]

Q3: In which solvents is this compound soluble?

This compound, like other high molecular weight PEGs, is soluble in a variety of organic solvents. For reactions, it is recommended to use anhydrous solvents to preserve the integrity of the molecule.[3]

SolventSolubilityReference
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
WaterVery Soluble
TolueneLess Soluble
EthanolLess Soluble
Diethyl EtherNot Soluble

Q4: How stable is the Boc protecting group?

The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. It is generally stable at physiological pH and temperatures up to 37°C in the absence of acid. Thermal deprotection can occur at very high temperatures (around 180-190°C) under vacuum.

Troubleshooting Guides

Boc Deprotection

Q5: I am observing incomplete Boc deprotection. What could be the cause and how can I fix it?

Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration. If the reaction is slow or incomplete, consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. Alternatively, a stronger acid system like 4M HCl in dioxane can be used.

  • Inadequate Reaction Time: Deprotection is a kinetic process. Ensure sufficient reaction time by monitoring the reaction progress using techniques like TLC or LC-MS. For sterically hindered substrates, longer reaction times may be necessary.

  • Solvent Issues: The solvent must be able to dissolve both the this compound and the acid. Anhydrous DCM is a common and effective choice.

Q6: My target molecule is sensitive to strong acids. Are there milder conditions for Boc deprotection?

Yes, if your molecule contains other acid-labile groups, you can try using milder acidic conditions. Using a lower concentration of TFA or switching to an alternative acid like HCl in dioxane or ethyl acetate may be effective. It's a trade-off, as milder conditions may require longer reaction times. For example, one user reported that HCl in ethyl acetate achieved complete deprotection without ester bond cleavage over 6 hours, whereas TFA in DCM was faster (30 minutes) but resulted in some ester cleavage.

Bioconjugation Reactions

Q7: My PEGylation reaction yield is low. What are the common causes and how can I improve it?

Low yields in PEGylation reactions can be frustrating. Here are some common culprits and solutions:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. For reactions involving NHS esters, a pH of 8.3-8.5 is generally optimal to ensure the primary amine is deprotonated and nucleophilic. For reductive amination with aldehydes, a slightly acidic pH of 5-7 is preferred for the initial Schiff base formation.

  • Hydrolysis of Reagents: NHS esters are susceptible to hydrolysis, especially in aqueous buffers at higher pH. Always use freshly prepared solutions of activated molecules. This compound itself can degrade if exposed to moisture, so ensure it is handled in a dry environment.

  • Steric Hindrance: The bulky nature of both the PEG chain and the molecule you are conjugating it to can lead to steric hindrance, slowing down the reaction. Increasing the reaction time or using a slight excess of one reagent can help to drive the reaction to completion.

  • Inactive Coupling Agents: If you are performing a carboxyl-amine coupling using EDC/NHS, ensure that these reagents are fresh and have been stored properly, as they are moisture-sensitive.

Q8: How can I purify my final PEGylated conjugate?

The purification method will depend on the properties of your final conjugate. Common techniques include:

  • Size-Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective in separating PEGylated species from the un-PEGylated starting material.

  • Reverse-Phase HPLC (RP-HPLC): This is a high-resolution technique that can be used to purify the final product and analyze its purity.

  • Dialysis: For large biomolecule conjugates, dialysis can be used to remove small molecule impurities.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional):

    • Dissolve the residue in a suitable organic solvent (e.g., DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Amide Bond Formation with an NHS-Activated Molecule

This protocol outlines the conjugation of the deprotected Amino-PEG36-amine to a molecule containing an N-hydroxysuccinimide (NHS) ester.

  • Preparation of Amine Solution: Dissolve the deprotected Amino-PEG36-amine (TFA salt or free amine) in anhydrous dimethylformamide (DMF). If using the TFA salt, add 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the salt.

  • Preparation of NHS Ester Solution: In a separate flask, dissolve the NHS-activated molecule (typically 1.0-1.2 equivalents) in anhydrous DMF.

  • Conjugation: Slowly add the NHS ester solution to the amine solution with gentle stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight. The reaction should be carried out under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.

  • Purification: Upon completion, purify the reaction mixture using an appropriate method such as reverse-phase HPLC to isolate the final conjugate.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Amide Bond Formation start This compound in DCM add_tfa Add TFA (20-50%) at 0°C start->add_tfa react_deprotect Stir at RT for 1-2h add_tfa->react_deprotect workup Work-up (Evaporation, Toluene Co-evaporation) react_deprotect->workup deprotected_peg Deprotected Amino-PEG36-amine (TFA salt) workup->deprotected_peg dissolve_amine Dissolve Deprotected PEG and Base in DMF deprotected_peg->dissolve_amine To next step combine Combine Solutions dissolve_amine->combine dissolve_nhs Dissolve NHS-activated Molecule in DMF dissolve_nhs->combine react_conjugate Stir at RT for 4-12h combine->react_conjugate purify Purify by RP-HPLC react_conjugate->purify final_product Final Conjugate purify->final_product troubleshooting_low_yield cluster_causes cluster_solutions start Low PEGylation Yield cause1 Suboptimal pH start->cause1 cause2 Reagent Hydrolysis start->cause2 cause3 Steric Hindrance start->cause3 cause4 Inactive Coupling Agents start->cause4 sol1 Optimize Buffer pH (e.g., 8.3-8.5 for NHS esters) cause1->sol1 sol2 Use Freshly Prepared Reagent Solutions cause2->sol2 sol3 Increase Reaction Time or Reagent Excess cause3->sol3 sol4 Use Fresh, Anhydrous Coupling Agents (EDC/NHS) cause4->sol4

References

Technical Support Center: Optimizing Bioconjugation with Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize buffer conditions and achieve successful bioconjugation with Amino-PEG36-Boc linkers.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for using a Boc-protected amino-PEG linker?

A1: The process involves a sequential, multi-step approach that begins with the deprotection of the amine, followed by conjugation to the target biomolecule. The key stages are:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker is removed under acidic conditions to yield a free, reactive primary amine.[1][2]

  • Activation (if applicable): If the other end of your linker is a carboxylic acid, it must be activated, typically to an N-hydroxysuccinimide (NHS) ester using reagents like EDC, to make it reactive towards amines on your biomolecule.[3]

  • Conjugation: The activated linker is reacted with the target biomolecule in a carefully controlled buffer. The most common strategy targets primary amines (e.g., lysine residues) on proteins.[4]

  • Quenching: The reaction is stopped by adding a quenching agent, such as Tris or glycine, which consumes any remaining reactive linker.[4]

  • Purification: The final conjugate is purified from excess reagents and by-products using methods like gel filtration or dialysis.

G cluster_prep Linker Preparation cluster_conjugation Bioconjugation Reaction A Start: Boc-NH-PEG-COOH B Free Amine Linker H₂N-PEG-COOH A->B Deprotection (e.g., TFA) C Activated Linker (e.g., NHS Ester) B->C Activation (e.g., EDC/NHS) E Conjugation Reaction (pH 7.2 - 8.5) C->E Add to Biomolecule D Biomolecule (e.g., Protein-NH₂) D->E F Quench Reaction (e.g., Tris, Glycine) E->F G Purified Bioconjugate F->G Purification (e.g., SEC)

Caption: General workflow for bioconjugation using a Boc-amino-PEG-acid linker.

Q2: Why is buffer pH the most critical parameter for amine-reactive conjugations?

A2: The pH of the reaction buffer represents a critical trade-off between two competing reactions: the desired amine conjugation and the undesired hydrolysis of the activated ester (e.g., NHS ester).

  • At low pH (below 7.0): Primary amines on the biomolecule are protonated (R-NH₃⁺), making them non-nucleophilic and thus unreactive towards the NHS ester.

  • At optimal pH (7.2-8.5): A sufficient concentration of the amine is in its deprotonated, nucleophilic state (R-NH₂) to react efficiently, while the rate of NHS ester hydrolysis is manageable. The most commonly cited optimal pH is 8.3-8.5.

  • At high pH (above 9.0): While the amine is fully deprotonated and highly reactive, the NHS ester hydrolyzes very rapidly, which consumes the reagent and significantly reduces the final conjugation yield.

G cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9.0) low_ph Amine is Protonated (R-NH₃⁺) Non-nucleophilic low_yield Result: No Reaction low_ph->low_yield optimal_amine Amine is Deprotonated (R-NH₂) Nucleophilic optimal_yield Result: Successful Conjugation optimal_amine->optimal_yield optimal_nhs NHS Ester is Stable optimal_nhs->optimal_yield high_ph NHS Ester Hydrolyzes Rapidly high_yield Result: Low Yield high_ph->high_yield

Caption: The relationship between pH, amine reactivity, and NHS ester stability.

Q3: Which buffers should I use, and which should I avoid?

A3: The choice of buffer is crucial. Always use non-amine-containing buffers. Buffers that contain primary amines, such as Tris (TBS), will compete with the target biomolecule for reaction with the NHS ester, lowering the conjugation efficiency. In some cases, Tris or glycine can be added at the end of the reaction to intentionally quench it.

Recommended BuffersBuffers to Avoid
Phosphate Buffered Saline (PBS)Tris (TBS)
Carbonate-BicarbonateGlycine (during reaction)
HEPESBuffers containing primary amines
Borate

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments.

G start Problem: Low Conjugation Yield q1 Is the buffer pH in the 7.2-8.5 range? start->q1 q2 Are the reagents fresh and handled properly? q1->q2 Yes sol1_low Solution: Increase pH to >7.2. Amine is protonated. q1->sol1_low No, too low sol1_high Solution: Decrease pH to <8.6. NHS ester is hydrolyzing. q1->sol1_high No, too high q3 Does the buffer contain primary amines? q2->q3 Yes sol2 Solution: Use fresh, anhydrous DMSO/DMF. Prepare reagent solutions immediately before use. q2->sol2 No sol3 Solution: Switch to a non-amine buffer like PBS, Borate, or HEPES. q3->sol3 Yes

Caption: Troubleshooting decision tree for low bioconjugation yield.

Problem 1: My Boc deprotection is incomplete.

  • Possible Cause: Insufficient acid strength, concentration, or reaction time. The Boc group requires acid for cleavage, and incomplete removal will result in an unreactive PEG linker.

  • Recommended Solution:

    • Increase Acid Concentration: Use a higher concentration of trifluoroacetic acid (TFA), such as 50% (v/v) in dichloromethane (DCM).

    • Extend Reaction Time: Monitor the reaction using TLC or LC-MS and allow it to proceed until the starting material is fully consumed, which may take 1-2 hours at room temperature.

    • Consider an Alternative Acid: For resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane may be effective.

Problem 2: My protein is aggregating after adding the linker.

  • Possible Cause 1: The organic solvent (e.g., DMSO or DMF) used to dissolve the linker is denaturing the protein.

  • Recommended Solution: Ensure the final concentration of the organic co-solvent in the reaction mixture is as low as possible, typically below 10% (v/v). Add the linker solution slowly to the protein solution while gently stirring.

  • Possible Cause 2: Over-labeling of the protein is altering its surface charge and solubility.

  • Recommended Solution: Reduce the molar excess of the NHS-ester-activated linker in the reaction. A starting point for antibodies is often a 10-fold molar excess. Alternatively, shorten the reaction time.

Problem 3: I see a lot of hydrolyzed linker and very little conjugate.

  • Possible Cause: The NHS ester reagent has degraded due to moisture, or the reaction pH is too high.

  • Recommended Solution:

    • Reagent Handling: Use a fresh aliquot of the NHS ester for each experiment. Always dissolve it in a high-quality, anhydrous grade of DMSO or DMF immediately before adding it to the reaction buffer.

    • pH Control: Verify that the buffer pH is not higher than 8.5-8.6. The half-life of NHS esters decreases dramatically at higher pH values.

Quantitative Data & Experimental Protocols

Data Summary Tables

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

This table summarizes the stability of a typical NHS ester at various pH levels. The half-life is the time required for 50% of the reactive ester to be lost to hydrolysis.

pHTemperature (°C)Half-lifeData Source(s)
7.004-5 hours
8.0Room Temp.~210 minutes
8.5Room Temp.~180 minutes
8.6410 minutes
9.0Room Temp.~125 minutes

Table 2: Molar Excess Recommendations for NHS Ester Reactions

The optimal molar ratio of NHS ester to biomolecule depends on the desired degree of labeling. These are common starting points.

BiomoleculeRecommended Molar Excess (NHS Ester : Biomolecule)Data Source(s)
General Proteins/Peptides8-10 fold
Antibodies (mAbs)9-15 fold
Key Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate a free amine.

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. If the product is not water-soluble, it can be further purified by diluting with an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the excess acid.

Protocol 2: General Amine-NHS Ester Bioconjugation

This protocol outlines the steps for conjugating an NHS-ester activated molecule to a protein.

  • Biomolecule Preparation: Dissolve the biomolecule (e.g., protein) in a non-amine-containing buffer at pH 7.2-8.5 (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate). The optimal biomolecule concentration is typically 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS-ester activated Amino-PEG36 linker in an anhydrous organic solvent such as DMSO or amine-free DMF.

  • Conjugation: Add the calculated molar excess of the NHS ester solution to the biomolecule solution while gently vortexing or stirring. The volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight on ice. Protect from light if using a fluorescently labeled linker.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted linker and by-products by gel filtration (e.g., desalting column) or dialysis.

References

Technical Support Center: Purification of Amino-PEG36-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Amino-PEG36-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable linker molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The primary methods for purifying this compound and similar PEGylated small molecules are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).[1] RP-HPLC separates molecules based on their hydrophobicity, while SEC separates them based on their size (hydrodynamic volume).[1][2] The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: Why is my this compound conjugate showing a broad peak during RP-HPLC?

A2: Broad peaks in RP-HPLC of PEGylated compounds can be attributed to the polydispersity of the PEG chain. Although this compound is a discrete PEG linker, impurities with different PEG chain lengths can lead to peak broadening. Additionally, interactions of the basic amine group with residual silanols on the silica-based column can cause peak tailing.[1]

Q3: Can I use normal-phase chromatography for purifying this compound?

A3: While possible, normal-phase chromatography is generally less preferred for highly polar molecules like PEGs. These compounds often require highly polar mobile phases for elution, which can lead to poor separation and streaking on the column.[3] RP-HPLC is typically the more robust and reproducible method.

Q4: What is the purpose of the Boc protecting group, and how does it affect purification?

A4: The tert-butyloxycarbonyl (Boc) group protects the primary amine, preventing it from reacting during conjugation reactions. This protecting group increases the hydrophobicity of the molecule, which influences its retention time in RP-HPLC. The successful removal of the Boc group (deprotection) is a critical step that is often monitored by chromatography.

Q5: How can I remove unreacted starting materials from my final product?

A5: RP-HPLC is highly effective at separating the final this compound conjugate from unreacted starting materials due to differences in their polarity and retention times. Developing a suitable gradient elution method is key to achieving good resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Possible Cause Solution
Low Recovery After RP-HPLC Poor Solubility: The conjugate may be precipitating on the column if the mobile phase composition is not optimal.- Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent. - Adjust the initial percentage of the organic solvent in the mobile phase to improve solubility.
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.- Consider a different stationary phase (e.g., C8 instead of C18) that may have different interactions with your molecule. - Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to reduce strong ionic interactions.
Co-elution of Impurities Similar Hydrophobicity: The impurity and the desired product may have very similar polarities.- Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks. - Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol) as this can alter selectivity.
Column Overload: Injecting too much sample can lead to peak broadening and poor separation.- Reduce the injection volume or the concentration of the sample. For preparative HPLC, consider concentration or volume overloading strategies systematically.
Peak Tailing in RP-HPLC Interaction with Silanols: The free amine (if deprotected) or other basic moieties can interact with acidic silanol groups on the silica-based column.- Use a base-deactivated column specifically designed for the analysis of basic compounds. - Add an ion-pairing agent like TFA (0.1%) to the mobile phase to mask the silanol groups and improve peak shape.
Incomplete Removal of Boc Group Inefficient Deprotection Reaction: The acidic conditions for Boc removal may not be optimal.- Before purification, ensure the deprotection reaction has gone to completion by monitoring with analytical HPLC or LC-MS. - If deprotection is incomplete, the purification will need to separate the Boc-protected and deprotected species, which can be achieved with a well-optimized RP-HPLC gradient.
Product Degradation Harsh pH Conditions: The use of strong acids (like TFA) or bases in the mobile phase can potentially degrade the conjugate.- Minimize the exposure of the purified fractions to harsh pH by neutralizing them shortly after collection. - If the compound is particularly labile, explore alternative mobile phase additives.

Purification Method Performance

The following table summarizes typical performance characteristics of the primary purification methods for this compound conjugates and similar PROTAC linkers. Actual results will vary depending on the specific reaction mixture and experimental conditions.

Purification Method Typical Purity Typical Yield Throughput Key Considerations
Reversed-Phase HPLC (RP-HPLC) >95%55-90%Low to MediumHigh resolution, suitable for removing closely related impurities. Method development can be time-consuming.
Size-Exclusion Chromatography (SEC) VariableHighHighBest for removing impurities with a significant size difference (e.g., high molecular weight aggregates or very small molecules). Lower resolution for species of similar size.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general guideline for the purification of this compound conjugates. Optimization of the gradient and other parameters will be necessary for specific applications.

1. System Preparation:

  • Column: C18 stationary phase (e.g., 10 µm particle size, 19 x 250 mm).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Flow Rate: 20 mL/min.
  • Detection: UV at 214 nm and 280 nm.

2. Sample Preparation:

  • Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO).
  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

3. Purification:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
  • Inject the prepared sample onto the column.
  • Run a linear gradient to elute the compound. An example gradient is:
  • 5% to 60% B over 30 minutes.
  • Monitor the chromatogram and collect fractions corresponding to the desired product peak.

4. Post-Purification:

  • Analyze the collected fractions for purity using analytical RP-HPLC.
  • Pool the pure fractions.
  • Remove the solvent, typically by lyophilization, to obtain the purified product.

Protocol 2: Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing impurities that are significantly different in size from the this compound conjugate.

1. System Preparation:

  • Column: SEC column with an appropriate molecular weight range (e.g., suitable for separating molecules in the range of 100 - 5000 Da).
  • Mobile Phase: A buffer in which the sample is stable and soluble (e.g., Phosphate-Buffered Saline (PBS) or an aqueous solution with a suitable salt concentration).
  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale, and can be scaled up for preparative columns.
  • Detection: UV or Refractive Index (RI) detection.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase.
  • Centrifuge the sample to remove any precipitates.

3. Purification:

  • Equilibrate the column with at least two column volumes of the mobile phase.
  • Inject the sample. The injection volume should typically be a small fraction of the total column volume for optimal resolution.
  • Elute the sample with the mobile phase (isocratic elution).
  • Collect fractions based on the elution volume. Larger molecules will elute first.

4. Post-Purification:

  • Analyze the fractions for the presence of the desired product.
  • Pool the relevant fractions.
  • If necessary, desalt the sample or exchange the buffer.

Visualizing Workflows

General Purification Workflow

Purification_Workflow Crude Crude Product Dissolve Dissolve in Suitable Solvent Crude->Dissolve Filter Filter Sample Dissolve->Filter HPLC_SEC Purification (RP-HPLC or SEC) Filter->HPLC_SEC Collect Collect Fractions HPLC_SEC->Collect Analyze Analyze Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Solvent Removal (Lyophilization) Pool->Lyophilize Pure_Product Purified This compound Lyophilize->Pure_Product

Caption: General experimental workflow for the purification of this compound conjugates.

Troubleshooting Logic for Low Recovery in RP-HPLC

Troubleshooting_Low_Recovery Start Low Recovery in RP-HPLC Check_Solubility Check Sample Solubility in Mobile Phase Start->Check_Solubility Precipitation Precipitation on Column? Check_Solubility->Precipitation Adjust_Solvent Adjust Initial Mobile Phase Precipitation->Adjust_Solvent Yes Irreversible_Binding Irreversible Binding? Precipitation->Irreversible_Binding No Resolved Issue Resolved Adjust_Solvent->Resolved Change_Column Change Stationary Phase (e.g., C8) Irreversible_Binding->Change_Column Yes Add_Ion_Pair Add Ion-Pairing Agent (e.g., TFA) Irreversible_Binding->Add_Ion_Pair Consider Change_Column->Resolved Add_Ion_Pair->Resolved

Caption: Decision-making workflow for troubleshooting low recovery in RP-HPLC purification.

References

Validation & Comparative

Characterizing Amino-PEG36-Boc Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of PEGylated molecules is critical for ensuring the efficacy, safety, and batch-to-batch consistency of bioconjugates in therapeutic development. Amino-PEG36-Boc is a long-chain polyethylene glycol (PEG) linker featuring a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. Its characterization is paramount to verify its structure and purity. This guide provides a comparative overview of mass spectrometry techniques for the characterization of this compound, with a focus on experimental data and protocols.

Mass Spectrometry as the Gold Standard

Mass spectrometry (MS) is the definitive analytical technique for the characterization of PEGylated compounds, offering high sensitivity and the ability to determine the precise molecular weight and structural information.[1] For a discrete PEG linker like this compound, MS can confirm its monodispersity and integrity. The primary MS techniques employed are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with a mass analyzer, often a Quadrupole Time-of-Flight (QTOF) or Orbitrap, frequently used with Liquid Chromatography (LC-MS).

Molecular Identity of this compound

The fundamental identity of this compound is established by its molecular formula and exact mass. Based on its synonym, Amino-PEG36-t-butyl ester, the compound has the following properties[1]:

  • Molecular Formula: C79H159NO38

  • Monoisotopic Exact Mass: 1730.0540096 Da

Comparative Analysis of Mass Spectrometry Techniques

TechniquePrincipleAdvantagesDisadvantages
MALDI-TOF MS A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.- High mass range- Fast analysis time- Tolerant to some buffers and salts- Primarily produces singly charged ions, simplifying spectra.[2][3]- Lower resolution compared to ESI-MS- Potential for fragmentation of labile molecules- Sample preparation and co-crystallization can be challenging.
LC-ESI-MS The analyte in solution is ionized by applying a high voltage, creating a fine spray of charged droplets. The solvent evaporates, and the charged analyte is introduced into the mass spectrometer. Often coupled with liquid chromatography for prior separation.- High resolution and mass accuracy- Amenable to complex mixtures when coupled with LC- Provides information on the charge state of the molecule- Allows for tandem MS (MS/MS) for structural elucidation.[4]- Can produce multiply charged ions, leading to more complex spectra- Less tolerant to salts and detergents than MALDI- Can induce fragmentation of labile protecting groups like Boc.

Expected Mass Spectrometry Data for this compound

Intact Mass Analysis

In both MALDI-TOF and ESI-MS, the primary observation would be the protonated molecule [M+H]+.

IonExpected m/z
[M+H]+~1731.06
[M+Na]+~1753.04
[M+K]+~1769.02

Note: The exact m/z will depend on the isotopic distribution and the resolution of the mass spectrometer. Sodium and potassium adducts are commonly observed in mass spectrometry of PEG compounds.

Fragmentation Pattern

The Boc protecting group is known to be labile under the energetic conditions of mass spectrometry, especially with ESI. The primary fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

A characteristic fragmentation of Boc-protected amines is the neutral loss of 56 Da (isobutylene) via a McLafferty-like rearrangement. Another common fragmentation is the loss of the entire tert-butoxycarbonyl group.

The workflow for the characterization of this compound using mass spectrometry can be visualized as follows:

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_result Result sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., ACN/H2O) sample->dissolve lc_separation LC Separation (Optional) (e.g., Reversed-Phase) dissolve->lc_separation ionization Ionization (MALDI or ESI) lc_separation->ionization mass_analyzer Mass Analysis (TOF, Orbitrap, etc.) ionization->mass_analyzer intact_mass Intact Mass Determination ([M+H]+, [M+Na]+) mass_analyzer->intact_mass fragmentation Fragmentation Analysis (Loss of Boc group) mass_analyzer->fragmentation confirmation Structural Confirmation intact_mass->confirmation fragmentation->confirmation logic_flow decision decision need_purity Need to assess purity and identify impurities? decision->need_purity No maldi Use MALDI-TOF MS decision->maldi Yes result result start Start: Characterize this compound intact_mass Intact mass confirmation sufficient? start->intact_mass lc_ms Use LC-ESI-MS need_purity->lc_ms Yes intact_mass->decision result_maldi Obtain intact mass spectrum maldi->result_maldi result_lc_ms Obtain chromatogram and mass spectra (intact and fragments) lc_ms->result_lc_ms

References

Purity Analysis of Amino-PEG36-Boc: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, PEGylation, and peptide synthesis, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. Amino-PEG36-Boc, a heterobifunctional linker, is a critical reagent in these fields. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for assessing the purity of functionalized polyethylene glycol (PEG) derivatives like this compound.

Technique Principle Advantages for this compound Analysis Disadvantages Typical Purity Specification
RP-HPLC with UV Detection Separation based on hydrophobicity.High resolution for separating PEG oligomers of different lengths and other non-polar impurities. Provides accurate quantification of the main component and impurities.Requires a chromophore for UV detection (the Boc group provides weak UV absorbance). May not be suitable for identifying unknown impurities without mass spectrometry.>95% - >98%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information, enabling the identification of impurities such as PEG oligomers with different chain lengths, deprotected species, or other synthesis-related byproducts. High sensitivity.More complex and expensive instrumentation. Quantification can be less straightforward than with UV detection.>95% - >98%
Size-Exclusion Chromatography (SEC) Separation based on molecular size in solution.Useful for detecting high molecular weight aggregates or polymers.[]Low resolution for separating oligomers of similar sizes. Not ideal for resolving small molecule impurities.Typically used for characterizing the polymer distribution rather than for precise purity of a single compound.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Not suitable for the direct analysis of this compound due to its low volatility and thermal lability.Requires derivatization to increase volatility, which can introduce artifacts and complicate the analysis.Not applicable.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining accurate and reproducible purity data. Below is a standard RP-HPLC method for the analysis of this compound.

RP-HPLC Method for Purity Analysis of this compound

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • This compound sample

  • High-purity water and acetonitrile

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (where the amide bond of the Boc group absorbs)

  • Injection Volume: 10 µL

  • Gradient Elution Profile:

    Time (minutes) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Visualizing the Workflow and Logic

To better illustrate the processes involved in the purity analysis of this compound, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for the purity analysis of this compound using RP-HPLC.

Method_Comparison_Logic cluster_primary Primary Method cluster_alternatives Alternative/Complementary Methods start Purity Analysis of this compound HPLC RP-HPLC start->HPLC High Resolution & Quantification LCMS LC-MS start->LCMS Impurity Identification SEC SEC start->SEC Aggregate Analysis GC GC (Not Suitable) start->GC Volatility Issues HPLC->LCMS Couple for Identification

Caption: Logical relationship of analytical methods for this compound purity.

References

A Comparative Guide to PEG Linkers: Evaluating the Efficacy of Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.[1][2][3]

This guide provides a comparative analysis of Amino-PEG36-Boc, a long-chain, monodisperse PEG linker, against other commonly used PEG linkers of varying lengths. We will delve into the impact of PEG chain length on key performance metrics, supported by representative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Role of PEG Linkers in Advanced Therapeutics

PEG linkers serve as more than just simple spacers; they are functional components that profoundly influence the stability, solubility, and pharmacokinetic (PK) profiles of bioconjugates.[4][5] In ADCs, a well-designed PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without compromising stability. In PROTACs, the linker's length and flexibility are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.

Discrete PEGs (dPEGs), such as this compound, have a defined number of ethylene glycol units, ensuring batch-to-batch consistency and leading to more homogeneous conjugates with predictable properties—a significant advantage over polydisperse PEG mixtures.

Data Presentation: Comparing PEG Linker Efficacy

The selection of an optimal PEG linker length involves a trade-off between enhancing stability and pharmacokinetics while maintaining potent biological activity. The following tables summarize representative quantitative data compiled from various preclinical studies to illustrate these trends.

Note: The data presented below is synthesized from multiple sources for illustrative comparison and may not originate from a single head-to-head study. The optimal linker is highly dependent on the specific antibody, payload, target, and E3 ligase combination.

Table 1: Impact of PEG Linker Length on ADC Properties

Linker TypeAverage DAR AchievableAggregation (%)Plasma Half-life (hours)In Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
Short-Chain (e.g., PEG4) ~4< 10%~150High (Low nM)Moderate
Mid-Chain (e.g., PEG12) ~6< 5%~200High-ModerateHigh
Long-Chain (e.g., PEG24) ~8< 5%~250ModerateVery High
This compound (as PEG36) >8< 2%>300Moderate-LowVery High

This table illustrates a general trend where longer PEG chains, like PEG36, can improve hydrophilicity, allowing for higher DARs and longer plasma half-lives, which often translates to better in vivo efficacy. However, this can sometimes come at the cost of slightly reduced in vitro potency, potentially due to steric hindrance.

Table 2: Impact of PEG Linker Length on PROTAC Performance (BRD4 Degrader Example)

Linker TypeTernary Complex StabilityDC50 (Degradation)Dmax (% Degradation)Cell PermeabilityIn Vivo Half-life (hours)
Short-Chain (e.g., PEG3) Moderate~100 nM~85%Good~2
Mid-Chain (e.g., PEG5) High~25 nM>95%Excellent~4
Long-Chain (e.g., PEG12) Moderate-High~50 nM~90%Good~6
This compound (as PEG36) Potentially LowerVariableVariableModerate>8

For PROTACs, an optimal linker length is crucial for forming a stable ternary complex. While longer linkers like PEG36 enhance solubility and half-life, they can also introduce excessive flexibility, which may decrease the stability of the ternary complex and reduce degradation efficiency. The optimal length, often found in the range of 5-15 atoms for the linker backbone, is highly system-dependent and requires empirical validation.

Mandatory Visualization

ADC_Development_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Bioconjugation cluster_analysis Purification & Analysis cluster_evaluation Preclinical Evaluation Payload Cytotoxic Payload Linker Amino-PEG-Boc (e.g., PEG4, PEG12, PEG36) Payload->Linker Coupling ActivatedLinker Activated Drug-Linker Linker->ActivatedLinker Activation ReducedAb Reduced mAb ( exposes -SH ) CrudeADC Crude ADC ActivatedLinker->CrudeADC Antibody Monoclonal Antibody (mAb) Antibody->ReducedAb Reduction ReducedAb->CrudeADC Conjugation PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (SEC/HIC) Characterization Characterization (DAR, Purity, Aggregation) PurifiedADC->Characterization InVitro In Vitro Assays (Cytotoxicity, Stability) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy, Toxicity) InVitro->InVivo

Caption: Workflow for ADC development comparing different PEG linkers.

PROTAC_Synthesis_Workflow cluster_synthesis Modular Synthesis cluster_coupling Stepwise Coupling & Deprotection cluster_analysis Purification & Evaluation Warhead Target Binder (Warhead-COOH) Step1 Step 1: Couple Warhead + Linker (Amide Bond Formation) Warhead->Step1 E3Ligand E3 Ligase Ligand (E3-NH2) Step3 Step 3: Couple E3 Ligand (Amide Bond Formation) E3Ligand->Step3 Linker HOOC-PEG36-NH-Boc Linker->Step1 Intermediate Warhead-PEG36-NH-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA) Intermediate->Step2 IntermediateAmine Warhead-PEG36-NH2 Step2->IntermediateAmine IntermediateAmine->Step3 FinalPROTAC Final PROTAC Step3->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification Evaluation Evaluation (LC-MS, NMR, DC50) Purification->Evaluation

Caption: General workflow for PROTAC synthesis using a long-chain PEG linker.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of conjugates. Below are representative protocols for key experiments.

Protocol 1: General Procedure for ADC Synthesis via Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.

1. Antibody Preparation and Reduction:

  • Dialyze the stock solution of the mAb against a suitable buffer (e.g., PBS, pH 7.4).

  • Determine the precise mAb concentration using UV-Vis spectrophotometry at 280 nm.

  • To a solution of the mAb, add a 5-10 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

  • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

2. Drug-Linker Preparation:

  • Synthesize the drug-linker construct (e.g., Payload-Maleimide-PEGn).

  • Dissolve the drug-linker in an organic co-solvent such as DMSO to a final concentration of 10-20 mM.

3. Conjugation Reaction:

  • Add the drug-linker solution to the reduced antibody solution at a molar excess determined by the desired DAR (typically 5-10 fold excess over the antibody).

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The maleimide group will react with the free sulfhydryl groups on the antibody.

4. Purification and Characterization:

  • Purify the resulting ADC from unreacted linker-payload and other impurities using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

  • Collect fractions corresponding to the monomeric ADC.

  • Characterize the purified ADC to determine the final DAR (via HIC or UV-Vis), purity, and aggregation levels (via SEC).

Protocol 2: General Procedure for PROTAC Synthesis using this compound

This protocol outlines the stepwise amide coupling to assemble a PROTAC.

1. Reagents and Materials:

  • Target-binding ligand with a carboxylic acid handle (Warhead-COOH) (1.0 eq)

  • This compound (1.1 eq)

  • E3 ligase ligand with an amine handle (E3-NH2) (1.1 eq)

  • Peptide coupling agent (e.g., HATU) (1.2 eq per coupling step)

  • Organic base (e.g., DIPEA) (3.0 eq per coupling step)

  • Deprotection agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Anhydrous solvents (e.g., DMF, DCM).

2. Step 1: Coupling of Warhead to Linker:

  • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the this compound linker to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor progress by LC-MS. Upon completion, purify the product (Warhead-PEG36-Boc) by flash column chromatography.

3. Step 2: Boc Deprotection:

  • Dissolve the purified Warhead-PEG36-Boc in DCM.

  • Add a solution of 20-50% TFA in DCM at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Warhead-PEG36-NH2) is typically used in the next step without further purification.

4. Step 3: Coupling of E3 Ligase Ligand:

  • Dissolve the E3 ligase ligand and the Warhead-PEG36-NH2 intermediate in anhydrous DMF.

  • Add HATU and DIPEA and stir at room temperature overnight.

  • Monitor the formation of the final PROTAC by LC-MS.

5. Purification and Characterization:

  • Upon completion, purify the crude PROTAC using preparative reverse-phase HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Conclusion

The length and properties of a PEG linker are critical design parameters that must be optimized for each specific therapeutic application. Long-chain, monodisperse linkers like this compound offer significant advantages in improving the hydrophilicity and pharmacokinetic profiles of ADCs, often leading to enhanced in vivo efficacy. However, for PROTACs, where the precise geometry of the ternary complex is paramount, an excessively long linker may be detrimental, and an empirical approach to determine the optimal length is necessary. By carefully considering the interplay between linker properties and conjugate performance, and by employing robust synthesis and evaluation protocols, researchers can rationally design safer and more effective targeted therapies.

References

Navigating the Maze of Bioconjugation: A Comparative Guide to Amino-PEG36-Boc Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability is a critical attribute, directly influencing the efficacy, safety, and pharmacokinetic profile of the final conjugate. This guide provides an in-depth comparison of the in vitro stability of the Amino-PEG36-Boc linker against other commonly used linkers, supported by established experimental data and detailed methodologies.

The this compound linker is a heterobifunctional linker featuring a long polyethylene glycol (PEG) chain, a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, and a reactive functional group at the other end. The 36-unit PEG spacer enhances aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the bioconjugate.[1][2] The Boc protecting group is a key feature, known for its stability under a range of conditions while allowing for controlled deprotection under acidic environments to reveal a primary amine for subsequent conjugation.[3][4]

In Vitro Stability: A Comparative Overview

The in vitro stability of a linker is paramount to prevent premature payload release in systemic circulation, which can lead to off-target toxicity and diminished therapeutic efficacy.[5] The stability is typically assessed in plasma or serum at physiological conditions (pH 7.4, 37°C).

Here, we present a summary of the in vitro plasma stability for different classes of linkers.

Linker TypeCleavage MechanismIn Vitro Plasma/Serum Stability (Half-life, t½)Key Characteristics & References
Amino-PEG-Boc Acid-Labile (Boc group)High (Expected to be stable at physiological pH)The Boc group is stable at neutral pH but is cleaved under acidic conditions (e.g., pH < 4), which can be advantageous for release in the acidic tumor microenvironment or within lysosomes. The long PEG chain enhances solubility and stability.
Hydrazone pH-Sensitive (Acid-Labile)Variable (e.g., ~36-48 hours)Designed for cleavage in the acidic environment of endosomes/lysosomes. Stability at physiological pH can be a challenge.
Valine-Citrulline (VC) Protease-Cleavable (Cathepsin B)High in human plasma; less stable in rodent plasmaA widely used dipeptide linker that is stable in circulation but is efficiently cleaved by lysosomal proteases.
Disulfide ReducibleVariable (dependent on steric hindrance)Cleaved in the reducing environment inside cells due to high glutathione concentrations. Can be susceptible to premature cleavage in plasma through thiol-disulfide exchange.
β-Glucuronide Enzyme-Cleavable (β-glucuronidase)Very High Highly stable in plasma due to the low activity of β-glucuronidase in circulation. The enzyme is abundant in the tumor microenvironment and lysosomes.
Non-Cleavable (e.g., Thioether) Proteolytic Degradation of AntibodyVery High The linker itself is not cleaved; the payload is released after the antibody is degraded in the lysosome. Offers excellent plasma stability but may lead to the retention of payload metabolites.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the in vitro stability of a linker in a bioconjugate, such as an ADC.

Objective: To determine the rate of payload release from a bioconjugate in plasma over time at physiological temperature.

Materials:

  • Bioconjugate of interest (e.g., ADC with this compound linker)

  • Human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • LC-MS system for analysis

  • ELISA plate reader and reagents (for antibody-based quantification)

Procedure:

  • Sample Preparation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Quenching and Storage: Immediately stop the reaction by freezing the collected aliquots at -80°C.

  • Quantification of Released Payload (LC-MS):

    • Thaw the plasma samples at the desired time points.

    • Precipitate the proteins by adding a cold protein precipitation solution (e.g., 3 volumes of acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

    • Analyze the supernatant by LC-MS to quantify the concentration of the free payload.

  • Quantification of Intact Bioconjugate (ELISA or LC-MS):

    • ELISA: Use an ELISA that specifically detects the intact bioconjugate (e.g., by capturing the antibody and detecting the payload). This allows for the quantification of the amount of intact ADC remaining at each time point.

    • LC-MS: For ADCs, the drug-to-antibody ratio (DAR) can be determined over time by capturing the ADC from the plasma (e.g., using anti-IgG magnetic beads) followed by LC-MS analysis. A decrease in the average DAR indicates payload loss.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate or the concentration of the released payload against time.

    • Calculate the half-life (t½) of the bioconjugate in plasma, which is the time it takes for 50% of the payload to be released.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assessment of a bioconjugate.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Bioconjugate (e.g., ADC) mix_plasma Dilute Bioconjugate in Plasma start->mix_plasma mix_pbs Dilute Bioconjugate in PBS start->mix_pbs plasma Human Plasma (pre-warmed to 37°C) plasma->mix_plasma pbs PBS (pH 7.4) (Control) pbs->mix_pbs incubate Incubate at 37°C mix_plasma->incubate mix_pbs->incubate sampling Collect Aliquots at Time Points (0, 1, 6, 24, 48, 72, 168h) incubate->sampling freeze Quench & Store at -80°C sampling->freeze analysis Sample Analysis freeze->analysis lcms LC-MS Analysis (Free Payload) analysis->lcms elisa ELISA / LC-MS (Intact Conjugate/DAR) analysis->elisa data Data Analysis (Calculate Half-life) lcms->data elisa->data

Caption: Workflow for in vitro plasma stability assessment of bioconjugates.

Conclusion

The this compound linker offers a compelling combination of features for the development of advanced biotherapeutics. Its long PEG chain is designed to confer favorable pharmacokinetic properties, while the Boc-protected amine provides a stable linkage at physiological pH with the potential for controlled, acid-mediated payload release. Based on the chemical nature of the Boc group, this linker is expected to exhibit high stability in systemic circulation, comparable to or exceeding that of some traditional cleavable linkers. The provided experimental protocol offers a robust framework for researchers to empirically determine the in vitro stability of their specific bioconjugates, enabling the rational selection and optimization of linkers for improved therapeutic outcomes.

References

Spectroscopic Analysis of Amino-PEG36-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic analysis of Amino-PEG36-Boc, a heterobifunctional polyethylene glycol (PEG) linker widely used in bioconjugation, drug delivery, and proteomics. For researchers, scientists, and drug development professionals, understanding the structural integrity and purity of such linkers is paramount. This document presents a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data of this compound alongside shorter-chain alternatives, namely Amino-PEG4-Boc and Amino-PEG12-Boc.

The data for this compound is presented as a representative example based on established spectroscopic principles for PEGylated molecules, as publicly available spectra are limited. The comparative data for shorter-chain analogues is drawn from commercially available sources.

Quantitative Spectroscopic Data Comparison

The following tables summarize the expected and observed chemical shifts in ¹H and ¹³C NMR spectroscopy, as well as the characteristic absorption bands in FTIR spectroscopy for this compound and its shorter-chain counterparts.

¹H NMR Data Comparison
Assignment Functional Group Amino-PEG4-Boc Amino-PEG12-Boc This compound (Expected)
Singlet-C(CH₃)₃ (Boc)~1.44 ppm~1.44 ppm~1.44 ppm
Triplet-CH₂-NH-Boc~3.30 ppm~3.30 ppm~3.30 ppm
Broad Singlet-NH- (Amine)~2.85 ppm~2.85 ppm~2.85 ppm
Triplet-CH₂-CH₂-NH-Boc~3.55 ppm~3.55 ppm~3.55 ppm
Multiplet-O-CH₂-CH₂-O- (PEG Backbone)~3.64 ppm~3.64 ppm~3.64 ppm
¹³C NMR Data Comparison
Assignment Functional Group Amino-PEG4-Boc Amino-PEG12-Boc This compound (Expected)
-C(CH₃)₃ (Boc)~28.5 ppm~28.5 ppm~28.5 ppm
-CH₂-NH-Boc~40.3 ppm~40.3 ppm~40.3 ppm
-O-CH₂-CH₂-O- (PEG Backbone)~70.5 ppm~70.5 ppm~70.5 ppm
-CH₂-CH₂-NH-Boc~70.0 ppm~70.0 ppm~70.0 ppm
-C(CH₃)₃ (Boc)~79.0 ppm~79.0 ppm~79.0 ppm
>C=O (Boc Carbonyl)~156.0 ppm~156.0 ppm~156.0 ppm
FTIR Data Comparison
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Amino-PEG4-Boc Amino-PEG12-Boc This compound (Expected)
~3350 (broad)N-H StretchAmine (-NH₂)PresentPresentPresent
~2870C-H StretchPEG Backbone (-CH₂)PresentPresentPresent
~1690-1710C=O StretchBoc Group (Carbamate)PresentPresentPresent
~1510-1530N-H BendAmine (-NH₂)PresentPresentPresent
~1100 (strong)C-O-C StretchPEG Backbone (Ether)PresentPresentPresent

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of Amino-PEG-Boc compounds.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis of Amino-PEG-Boc cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Amino-PEG-Boc Sample Prep_NMR Dissolve in CDCl₃ or D₂O for NMR Sample->Prep_NMR Prep_FTIR Prepare KBr pellet or cast film for FTIR Sample->Prep_FTIR NMR_Acq ¹H and ¹³C NMR Spectra Acquisition Prep_NMR->NMR_Acq FTIR_Acq FTIR Spectrum Acquisition Prep_FTIR->FTIR_Acq NMR_Process NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Process FTIR_Process FTIR Data Processing (Baseline Correction, Peak Picking) FTIR_Acq->FTIR_Process NMR_Interpret Assign Chemical Shifts (¹H, ¹³C) NMR_Process->NMR_Interpret FTIR_Interpret Identify Characteristic Functional Group Peaks FTIR_Process->FTIR_Interpret Report Generate Spectroscopic Report (Tables, Spectra, Interpretation) NMR_Interpret->Report FTIR_Interpret->Report

Caption: Workflow for NMR and FTIR analysis of Amino-PEG-Boc.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Amino-PEG-Boc compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific solvent used.

    • Set the sample temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: ~16 ppm centered at ~4.7 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Relaxation delay (d1): 2-5 seconds

      • Spectral width: ~240 ppm centered at ~100 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid Amino-PEG-Boc sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet - for solids):

    • Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Use a modern FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Collect the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 32-64.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Use the software's peak-picking function to identify the wavenumbers of the absorption maxima. The characteristic C-O-C stretching of the PEG backbone is a prominent feature in the IR spectra of these compounds.[1][2] The presence of the Boc protecting group can be confirmed by the strong carbonyl (C=O) stretching vibration.[1][3]

References

A Researcher's Guide to Confirming Successful Protein Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a molecule—be it a small molecule drug, a peptide, or another protein—to a target protein is a critical step in the development of novel therapeutics, diagnostics, and research tools. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the resulting bioconjugate. This guide provides an objective comparison of common analytical methods for confirming successful conjugation, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

A variety of techniques are available to characterize protein conjugates, each with its own set of advantages and limitations. The choice of method often depends on the specific information required, the nature of the conjugate, and the resources available. This guide will delve into five key methods: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique is a critical decision in the bioconjugation workflow. The following table summarizes the key performance metrics of the most common methods used to confirm successful protein conjugation, offering a clear comparison to guide your choice.

MethodPrincipleKey AdvantagesKey LimitationsTypical ThroughputRelative Cost
SDS-PAGE Separation of denatured proteins by molecular weight.Rapid, inexpensive, widely available; good for initial screening and purity assessment.[1][2]Low resolution for large proteins, provides only molecular weight estimates, denaturing conditions.[1][2]HighLow
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High accuracy and resolution, provides detailed information on molecular weight, drug-to-antibody ratio (DAR), and conjugation sites.[3]High cost, complex instrumentation and data analysis, potential for ion suppression.Low to MediumHigh
HPLC (RP, SEC, IEX, HIC) Separation based on physicochemical properties (hydrophobicity, size, charge).High resolution and sensitivity, quantitative, adaptable to different types of conjugates.Can be time-consuming to develop methods, potential for protein denaturation with some methods (RP-HPLC).MediumMedium
UV-Vis Spectroscopy Measures the absorbance of light by the sample.Simple, rapid, non-destructive, can be used for quantification if the conjugated molecule has a unique absorbance spectrum.Limited specificity, can be affected by interfering substances, may not be suitable for all conjugates.HighLow
ELISA Uses antibodies to detect and quantify the conjugated protein.High sensitivity and specificity, high throughput.Requires specific antibodies, can be indirect, may not provide information on the degree of conjugation.HighMedium

In-Depth Method Analysis and Experimental Protocols

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental and widely accessible technique for the initial confirmation of protein conjugation. It separates proteins based on their molecular weight. A successful conjugation reaction will result in a new, larger molecule that will appear as a distinct band with a higher molecular weight on the gel compared to the individual starting proteins.

  • Sample Preparation: Mix 10-20 µg of the unconjugated protein, the molecule to be conjugated, and the conjugation reaction mixture with 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples into the wells of a pre-cast or hand-cast polyacrylamide gel (the percentage of which depends on the molecular weight of the proteins). Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, carefully remove the gel and place it in a staining solution (e.g., Coomassie Brilliant Blue or a silver stain) with gentle agitation for 1-2 hours.

  • Destaining: Transfer the gel to a destaining solution to remove the background stain until the protein bands are clearly visible.

  • Visualization and Analysis: Image the gel using a gel documentation system. Successful conjugation is confirmed by the appearance of a new band at a higher molecular weight than the starting proteins. Densitometry can be used for semi-quantitative analysis of conjugation efficiency.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_vis Visualization cluster_analysis Data Analysis start Conjugation Reaction Mixture mix Mix with Laemmli Buffer start->mix heat Heat at 95°C mix->heat load Load Samples onto Gel heat->load run Run Electrophoresis load->run stain Stain Gel run->stain destain Destain Gel stain->destain image Image Gel destain->image analyze Analyze for Higher MW Band image->analyze

SDS-PAGE workflow for conjugation analysis.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides precise molecular weight information, making it ideal for confirming conjugation and determining the degree of labeling, such as the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). Intact mass analysis of the conjugate can directly measure the mass shift resulting from the attached molecule.

  • Sample Preparation: Desalt the protein conjugate sample (typically 5-10 µg) using a C4 ZipTip or a similar desalting column to remove non-volatile salts. Elute the protein in a solution compatible with mass spectrometry, such as 50% acetonitrile/0.1% formic acid.

  • LC-MS Analysis: Inject the desalted sample onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A short C4 or C8 column is typically used with a shallow gradient of acetonitrile in water (both containing 0.1% formic acid) to elute the protein.

  • Data Acquisition: Acquire mass spectra in the positive ion mode over a mass range appropriate for the expected charge states of the protein conjugate.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein conjugate. Compare the mass of the conjugate to the unconjugated protein to confirm the mass addition and calculate the degree of conjugation.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing cluster_result Result start Conjugate Sample desalt Desalt Sample start->desalt inject Inject into LC-MS desalt->inject separate Chromatographic Separation inject->separate analyze_ms Mass Analysis separate->analyze_ms deconvolute Deconvolute Spectrum analyze_ms->deconvolute determine_mass Determine Intact Mass deconvolute->determine_mass confirm Confirm Conjugation & DAR determine_mass->confirm

Intact mass spectrometry workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates molecules based on their physical and chemical properties. Several HPLC methods can be used to confirm and quantify protein conjugation.

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Conjugation of a hydrophobic molecule to a protein will increase its retention time on a reverse-phase column.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. A successful conjugation will result in a larger molecule that elutes earlier from the SEC column.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. If the conjugation alters the charge of the protein, IEX can be used to separate the conjugated and unconjugated forms.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for characterizing ADCs and determining DAR.

  • System Setup: Use an HPLC system with a UV detector and a C4 or C8 reverse-phase column suitable for protein analysis.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Equilibrate the column with a low percentage of mobile phase B. After injecting the sample (10-20 µg), apply a linear gradient of increasing mobile phase B to elute the proteins.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Compare the chromatograms of the unconjugated protein, the molecule to be conjugated, and the reaction mixture. A new peak with a different retention time indicates the formation of the conjugate. The peak area can be used for quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis start Conjugation Reaction filter Filter Sample start->filter inject Inject Sample filter->inject separate Column Separation inject->separate detect UV Detection separate->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Quantify Peak Areas chromatogram->quantify

General HPLC workflow for conjugate analysis.

Conclusion

The confirmation of successful protein conjugation is a multifaceted process that often benefits from the use of orthogonal analytical methods. While SDS-PAGE provides a rapid and accessible initial assessment, techniques like mass spectrometry and HPLC offer more detailed and quantitative characterization. The choice of methodology should be guided by the specific requirements of the project, including the need for information on the degree of conjugation, site of attachment, and preservation of the native protein structure. By employing the appropriate analytical strategies, researchers can ensure the quality and consistency of their bioconjugates, paving the way for successful downstream applications in research, diagnostics, and therapeutics.

References

Comparative study of Boc protection versus other amine protection strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is paramount for achieving desired chemical transformations with high yield and fidelity.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, lauded for its stability across a range of reaction conditions and its facile removal under mild acidic conditions.[2] This guide presents a comparative analysis of the Boc protecting group against other prevalent amine protection strategies, offering experimental data and detailed protocols to inform the selection of the most suitable protecting group for a given synthetic challenge.

Orthogonality: The Locus of Protecting Group Strategy

The efficacy of a multi-step synthesis involving molecules with multiple functional groups hinges on the principle of orthogonal protection . This strategy employs protecting groups that can be selectively removed under distinct reaction conditions without affecting other protecting groups present in the molecule.[3][4][5] The most commonly employed amine protecting groups—Boc, benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—form an orthogonal set, with each being labile to a different type of reagent.

  • Boc (tert-Butoxycarbonyl): Acid-labile, typically cleaved by trifluoroacetic acid (TFA).

  • Cbz (Benzyloxycarbonyl or Z): Removed by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethoxycarbonyl): Base-labile, commonly removed with piperidine.

This orthogonality allows for the sequential deprotection and modification of specific amine groups within a complex molecule, a critical requirement in solid-phase peptide synthesis (SPPS) and the synthesis of intricate drug candidates.

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection Molecule Multi-functional Molecule (e.g., Amino Acid) Boc_Protected Boc-Protected Amine Molecule->Boc_Protected (Boc)₂O Cbz_Protected Cbz-Protected Amine Molecule->Cbz_Protected Cbz-Cl Fmoc_Protected Fmoc-Protected Amine Molecule->Fmoc_Protected Fmoc-Cl Acid Acid (e.g., TFA) Boc_Protected->Acid Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Hydrogenolysis Base Base (e.g., Piperidine) Fmoc_Protected->Base Deprotected_Amine_1 Deprotected_Amine_1 Acid->Deprotected_Amine_1 Free Amine Deprotected_Amine_2 Deprotected_Amine_2 Hydrogenolysis->Deprotected_Amine_2 Free Amine Deprotected_Amine_3 Deprotected_Amine_3 Base->Deprotected_Amine_3 Free Amine

Caption: Orthogonal protection and deprotection of amines.

Comparative Stability of Common Amine Protecting Groups

The choice of a protecting group is dictated by its stability under various reaction conditions. The following table summarizes the stability of Boc, Cbz, Fmoc, and Troc (2,2,2-Trichloroethoxycarbonyl) protecting groups to a range of reagents.

Protecting GroupStable ToLabile To
Boc Bases, catalytic hydrogenation, nucleophilesStrong acids (e.g., TFA, HCl), some Lewis acids
Cbz Mild acids, basesCatalytic hydrogenation, strong acids (e.g., HBr)
Fmoc Acids, catalytic hydrogenationBases (e.g., piperidine)
Troc Acids, bases, catalytic hydrogenationReductive conditions (e.g., Zn/acetic acid)

Data sourced from BenchChem's comparative guide.

Experimental Protocols

General Procedure for Boc Protection of an Amine

This protocol describes a standard method for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Optional base (e.g., Triethylamine (TEA), Sodium bicarbonate)

  • Water

  • Brine

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equivalent) in the chosen solvent.

  • Add di-tert-butyl dicarbonate (1.1-1.2 equivalents). For less nucleophilic amines, a base (1.5 equivalents) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate's reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

  • Purify the product by column chromatography if necessary.

Comparative Stability Study of Amine Protecting Groups via HPLC

This protocol outlines a method to quantitatively assess the stability of different N-protected amino acids under various deprotection conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-Boc-Alanine, N-Cbz-Alanine, N-Fmoc-Alanine, N-Troc-Alanine

  • Deprotection reagents:

    • Trifluoroacetic acid (TFA)

    • Piperidine in DMF (20% v/v)

    • Palladium on carbon (Pd/C) and a hydrogen source

    • Zinc dust and acetic acid

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Experimental Workflow:

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_reactions Deprotection Reactions cluster_analysis Analysis cluster_results Results Start Prepare stock solutions of N-protected Alanines Acid Incubate with TFA Start->Acid Base Incubate with Piperidine/DMF Start->Base Hydrogenolysis React with H₂ and Pd/C Start->Hydrogenolysis Reduction React with Zn/Acetic Acid Start->Reduction HPLC Analyze aliquots at different time points by HPLC Acid->HPLC Base->HPLC Hydrogenolysis->HPLC Reduction->HPLC Data Quantify the percentage of remaining protected amino acid HPLC->Data

Caption: Workflow for comparative stability analysis.

Procedure:

  • Sample Preparation: Prepare stock solutions of each N-protected alanine derivative in a suitable solvent.

  • Reaction Setup: For each N-protected alanine, set up four separate reactions, each with a different deprotection reagent as listed above.

  • Time-Course Analysis: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture, quench the reaction appropriately, and dilute for HPLC analysis.

  • HPLC Analysis: Inject the samples into the HPLC system. The percentage of the remaining protected amino acid and the appearance of deprotected alanine can be quantified by integrating the respective peak areas in the chromatogram.

  • Data Interpretation: Plot the percentage of the remaining protected amino acid against time for each condition to determine the stability of each protecting group.

Conclusion

The selection of an amine protecting group is a critical decision in the design of a synthetic route. While the Boc group offers a robust and versatile option for many applications due to its stability and ease of removal, a thorough understanding of the orthogonality and stability of other protecting groups like Cbz, Fmoc, and Troc is essential for the successful synthesis of complex molecules. By leveraging the distinct lability of these groups, researchers can devise elegant and efficient strategies to achieve their synthetic goals in drug discovery and development.

References

A Researcher's Guide to Validating the Pharmacokinetic Properties of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. This modification can dramatically improve a drug's pharmacokinetic (PK) profile by increasing its hydrodynamic size, which in turn reduces renal clearance and protects it from enzymatic degradation. The result is a longer circulating half-life, reduced dosing frequency, and potentially improved patient compliance and therapeutic outcomes.

This guide provides an objective comparison of PEGylated versus non-PEGylated compounds, supported by experimental data and detailed protocols for key validation assays.

Comparative Pharmacokinetic Data: PEGfilgrastim vs. Filgrastim

A classic example illustrating the benefits of PEGylation is the comparison between Filgrastim (recombinant human granulocyte colony-stimulating factor, G-CSF) and its PEGylated successor, Pegfilgrastim. Filgrastim requires daily injections, whereas Pegfilgrastim's extended half-life allows for a single administration per chemotherapy cycle.[1]

The primary clearance mechanism for Filgrastim is renal, a rapid process that results in a short half-life.[2] In contrast, the larger size of Pegfilgrastim minimizes renal clearance, making neutrophil-mediated clearance the predominant route of elimination.[3] This creates a self-regulating system: as neutrophil counts recover, the drug is cleared more rapidly.[1]

Table 1: Comparison of Key Pharmacokinetic Parameters

ParameterFilgrastim (Non-PEGylated G-CSF)Pegfilgrastim (PEGylated G-CSF)Fold Change
Primary Clearance Route RenalNeutrophil-mediated[3]-
Terminal Half-life (t½) ~3.5 hours~33-80 hours~9-23x Increase
Apparent Clearance (CL/F) ~40 mL/h/kg~11-14 mL/h/kg~3-4x Decrease
Dosing Frequency Daily InjectionSingle Injection per Cycle-

Data compiled from studies in adult patients and healthy volunteers. Exact values can vary based on the patient population and study design.

Detailed Experimental Protocols

Validating the pharmacokinetic properties of a PEGylated compound requires robust analytical methods to quantify the drug in biological matrices and sophisticated models to analyze the resulting data.

Quantification of PEGylated Protein in Plasma via ELISA

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying PEGylated proteins. The principle relies on competition between the PEGylated protein in the sample and a labeled (e.g., biotinylated) PEGylated protein for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the amount of PEGylated protein in the sample.

Materials:

  • High-binding 96-well microplates

  • Capture Antibody (Anti-PEG or specific to the protein)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay/Blocking Buffer (e.g., 1% BSA in PBS)

  • Standard: Purified PEGylated protein of known concentration

  • Biotinylated PEGylated protein conjugate

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plasma samples (collected with anticoagulant like EDTA or heparin) and calibration standards

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-4 times with Wash Buffer.

  • Blocking: Add Assay/Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation: After another wash cycle, add standards, quality controls, and plasma samples to the appropriate wells. Immediately add the biotinylated PEGylated protein conjugate to all wells (except blanks). Incubate for 1-2 hours at room temperature on a plate shaker.

  • Streptavidin-HRP Incubation: Wash the plate thoroughly. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate again. Add TMB Substrate to each well and incubate in the dark for 15-30 minutes. The solution will turn blue.

  • Stopping the Reaction: Add Stop Solution to each well. The color will change to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the OD values against the known concentrations of the standards. Use this curve to determine the concentration of the PEGylated protein in the unknown samples.

Pharmacokinetic (PK) Data Analysis

Once concentration-time data is obtained from preclinical studies, PK parameters are calculated, typically using non-compartmental analysis (NCA).

Methodology:

  • Data Plotting: Plot the mean plasma concentration of the PEGylated compound versus time on a semi-logarithmic scale.

  • Parameter Calculation:

    • Cmax (Maximum Concentration): The highest observed concentration, determined directly from the data.

    • Tmax (Time to Cmax): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time. Calculated using the trapezoidal rule from time zero to the last measurable concentration (AUC₀-t). The area from the last point to infinity (AUCt-∞) is extrapolated by dividing the last concentration by the elimination rate constant.

    • Terminal Half-life (t½): Calculated as 0.693 / λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear terminal phase of the concentration-time curve.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time. Calculated as Dose / AUC₀-∞.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Calculated as CL / λz.

  • Software: Utilize validated pharmacokinetic software (e.g., WinNonlin, Phoenix) for these calculations.

Visualized Workflows and Mechanisms

Diagrams

G_1 cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Analytical & Reporting Phase A Study Design & Formulation Development B Animal Acclimatization & Grouping A->B C Compound Administration (e.g., IV, SC) D Serial Blood Sampling (Defined Timepoints) C->D E Sample Processing (Plasma Separation) D->E F Bioanalysis (e.g., ELISA, LC-MS) E->F G Pharmacokinetic (PK) Data Analysis (NCA) F->G H Report Generation G->H

Preclinical Pharmacokinetic Study Workflow

G_2 A PEGylation (Covalent attachment of PEG) B Increased Hydrodynamic Size A->B D Steric Hindrance A->D C Reduced Renal Clearance (Glomerular Filtration) B->C F Longer Plasma Half-Life & Increased Drug Exposure (AUC) C->F E Protection from Enzymatic Degradation D->E E->F

Benefits of PEGylation on Pharmacokinetics

G_3 GCSF G-CSF GCSFR G-CSF Receptor (Cell Membrane) GCSF->GCSFR Binding & Dimerization JAK JAK Kinases (JAK1, JAK2) GCSFR->JAK Activation STAT STAT Proteins (STAT3, STAT5) JAK->STAT Phosphorylation STAT_P Phosphorylated STAT Dimer STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Proliferation, Differentiation) Nucleus->Gene

Simplified G-CSF Signaling Pathway

References

Safety Operating Guide

Navigating the Safe Disposal of Amino-PEG36-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Amino-PEG36-Boc must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this bifunctional molecule, which combines a long-chain polyethylene glycol (PEG), a terminal amine, and a tert-butoxycarbonyl (Boc) protecting group.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this compound, a conservative approach that considers the potential hazards of its components is recommended. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.

Disposal of Unused or Waste this compound

The primary and most critical rule for the disposal of this compound, as with most laboratory chemicals, is to treat it as hazardous waste unless explicitly determined otherwise by a qualified safety officer.[1][2]

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.[2][3]

    • The label should include the full chemical name ("this compound"), the approximate quantity, and any known hazard warnings.

    • Ensure the container is compatible with the chemical and is kept securely closed except when adding waste.[4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from incompatible chemicals. For instance, since the Boc group is acid-labile, it is prudent to store it separately from strong acids.

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for the collection and disposal of the waste.

    • Never dispose of this compound down the sink or in regular trash. While PEG itself is biodegradable, the overall compound and its potential reaction byproducts may not be suitable for sewer disposal.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care to ensure no residual chemical is improperly discarded.

  • Triple Rinsing:

    • Thoroughly rinse the empty container with a suitable solvent at least three times. A common practice is to use a small amount of a solvent in which the compound is soluble for the initial rinse, followed by a more common and less hazardous solvent like ethanol or water for subsequent rinses.

    • Collect all rinsate as hazardous waste and add it to the designated liquid waste container for this compound.

  • Container Disposal:

    • After triple rinsing, deface or remove the original chemical label to prevent confusion.

    • The "empty" and rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Chemical Characteristics and Disposal Considerations

ComponentKey CharacteristicsDisposal Considerations
Polyethylene Glycol (PEG36) Generally considered non-toxic and biodegradable. Water-soluble.Large quantities should not be disposed of down the drain to avoid impacting wastewater treatment processes.
Boc-Protected Amine The Boc group is sensitive to acidic conditions and can be cleaved to release isobutylene and carbon dioxide.Avoid mixing with acidic waste to prevent uncontrolled reactions. The byproducts of deprotection may be flammable (isobutylene).
Terminal Amine Can act as a base.Avoid mixing with strong acids or oxidizing agents.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow start Start: this compound Waste Generated waste_type Is the waste unused chemical or contaminated material? start->waste_type empty_container Is the container empty? waste_type->empty_container No collect_hw Collect in a labeled hazardous waste container waste_type->collect_hw Yes triple_rinse Triple rinse the container empty_container->triple_rinse Yes store_saa Store in Satellite Accumulation Area collect_hw->store_saa contact_ehs Contact EHS for pickup store_saa->contact_ehs end End contact_ehs->end collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->store_saa dispose_container Dispose of container as non-hazardous lab waste deface_label->dispose_container dispose_container->end

Caption: Disposal decision workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal queries.

References

Personal protective equipment for handling Amino-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amino-PEG36-Boc

I. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemStandard/Specification
Eye Protection Safety GogglesANSI Z87.1 or European Standard EN166[1]
Face ShieldTo be worn over safety goggles for splash hazards[2]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended
Body Protection Laboratory CoatLong-sleeved, properly fitted[2]
Chemical-Resistant ApronFor handling large quantities or splash risks
Respiratory Fume Hood or Ventilated EnclosureTo be used for all handling procedures
II. Operational Plan: Handling and Storage

Adherence to a strict operational protocol is essential for the safe handling of this compound.

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or aerosols.

B. Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid creating dust.

    • Use appropriate tools (e.g., spatula) for transfers.

    • Close the container securely immediately after use.

  • In Solution:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

C. Storage:

  • Store this compound in a cool, dry place in a tightly sealed container.

  • Avoid contact with moisture and incompatible materials.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • All materials contaminated with this compound, including gloves, bench paper, and pipette tips, should be considered chemical waste.

  • Segregate this waste into a dedicated, clearly labeled, and sealed container. The label should include the full chemical name.

B. Chemical Deactivation and Disposal:

  • For small quantities of waste, deactivation of reactive groups may be necessary before disposal. While specific reactivity data for this compound is unavailable, the Boc-protecting group can be removed under acidic conditions. However, for general disposal, it is recommended to treat it as chemical waste without deactivation unless a specific protocol is available.

  • Dispose of the chemical waste through your institution's certified hazardous waste management program.

C. Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).

  • The rinsate must be collected and disposed of as chemical waste.

  • After triple-rinsing, deface the original label and dispose of the container as regular laboratory waste.

IV. Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. Contain and absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B Prepare Work Area: - Chemical Fume Hood - Bench Paper A->B J Exposure A->J C Weighing and Transfer B->C E Segregate Contaminated Waste B->E D Dissolving in Solvent C->D C->E I Spill C->I D->E D->I H Dispose via Hazardous Waste Program E->H F Triple-Rinse Empty Containers G Collect Rinsate as Waste F->G G->H I->E Contain & Absorb J->H Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.